Dspe-peg46-NH2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C134H267N2O55P |
|---|---|
Molecular Weight |
2817.5 g/mol |
IUPAC Name |
[(2S)-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C134H267N2O55P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-132(137)188-129-131(191-133(138)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)130-190-192(140,141)189-38-36-136-134(139)187-128-127-186-126-125-185-124-123-184-122-121-183-120-119-182-118-117-181-116-115-180-114-113-179-112-111-178-110-109-177-108-107-176-106-105-175-104-103-174-102-101-173-100-99-172-98-97-171-96-95-170-94-93-169-92-91-168-90-89-167-88-87-166-86-85-165-84-83-164-82-81-163-80-79-162-78-77-161-76-75-160-74-73-159-72-71-158-70-69-157-68-67-156-66-65-155-64-63-154-62-61-153-60-59-152-58-57-151-56-55-150-54-53-149-52-51-148-50-49-147-48-47-146-46-45-145-44-43-144-42-41-143-40-39-142-37-35-135/h131H,3-130,135H2,1-2H3,(H,136,139)(H,140,141)/t131-/m0/s1 |
InChI Key |
LYIPOQIVRPDNDL-ZCQATMJUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(O)OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to DSPE-PEG46-NH2: Chemical Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-46] (DSPE-PEG46-NH2), a heterobifunctional lipid-polymer conjugate crucial in the fields of drug delivery and targeted therapeutics. This document details its chemical structure, synthesis, and key applications, with a focus on quantitative data and detailed experimental protocols.
Chemical Structure and Properties
This compound is composed of three key components:
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A phospholipid that serves as a lipid anchor, enabling the molecule to be incorporated into lipid-based nanocarriers such as liposomes.
-
Polyethylene glycol (PEG) chain with 46 repeating units: A hydrophilic polymer that provides a "stealth" shield to nanoparticles, reducing opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging circulation time in the bloodstream.[1]
-
A terminal primary amine group (-NH2): This functional group allows for the covalent conjugation of various molecules, such as targeting ligands (antibodies, peptides, aptamers) or therapeutic agents.[2][3]
The precise number of PEG units (46 in this case) influences the overall molecular weight and the thickness of the hydrophilic corona, which can impact the nanoparticle's stability, circulation half-life, and interaction with target cells.
Chemical Structure:
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C131H261N3O57P (approximate) | |
| Molecular Weight | ~2800 g/mol (approximate) | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in chloroform, methylene chloride, and aqueous buffers | |
| Purity | Typically >95% | [2] |
Synthesis of this compound
The synthesis of this compound is typically a multi-step process that involves the conjugation of a DSPE lipid to a pre-functionalized PEG chain. A common strategy employs the use of an amine-reactive N-hydroxysuccinimide (NHS) ester on the PEG chain and a Boc-protected amine at the other terminus.[4]
General Synthetic Scheme
A representative synthesis involves two main steps:
-
Coupling of DSPE to a Boc-protected amine-PEG-NHS ester: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is reacted with a heterobifunctional PEG linker, Boc-NH-(PEG)46-NHS, in the presence of a base like triethylamine (TEA) in an anhydrous organic solvent such as dichloromethane (DCM). The primary amine of DSPE attacks the NHS ester, forming a stable amide bond.
-
Deprotection of the terminal amine: The Boc protecting group on the terminal amine of the PEG chain is removed using a strong acid, typically trifluoroacetic acid (TFA), in DCM.
Detailed Experimental Protocol
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)
-
Boc-NH-(PEG)46-NHS ester
-
Triethylamine (TEA), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Dialysis membrane (e.g., 1 kDa MWCO)
-
Deionized water
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve DSPE (1 equivalent) and Boc-NH-(PEG)46-NHS ester (1.1 equivalents) in anhydrous DCM.
-
Coupling Reaction: Add anhydrous triethylamine (3 equivalents) to the reaction mixture. Stir the solution at room temperature overnight.
-
Solvent Removal: Remove the DCM by rotary evaporation.
-
Purification of Boc-protected Intermediate: The crude product, DSPE-(PEG)46-NH-Boc, can be purified by dialysis against deionized water using a 1 kDa MWCO membrane to remove unreacted PEG and other small molecules. Following dialysis, the product is lyophilized.
-
Deprotection: Dissolve the purified DSPE-(PEG)46-NH-Boc in DCM and add trifluoroacetic acid (TFA) in excess (e.g., 20% v/v). Stir the reaction at room temperature for 2-4 hours.
-
Final Product Isolation: Remove the DCM and TFA by rotary evaporation.
-
Final Purification: Purify the final product, this compound, by extensive dialysis against deionized water to remove residual TFA and salts. Lyophilize the purified product to obtain a white, fluffy powder.
Characterization
The successful synthesis and purity of this compound are confirmed using various analytical techniques:
| Technique | Expected Results |
| ¹H NMR (Nuclear Magnetic Resonance) | Appearance of characteristic peaks for the stearoyl chains of DSPE (e.g., terminal methyl protons at ~0.88 ppm), the repeating ethylene glycol units of PEG (a large peak at ~3.64 ppm), and the methylene protons adjacent to the terminal amine. |
| Mass Spectrometry (e.g., MALDI-TOF) | A mass spectrum showing a polymer distribution centered around the expected molecular weight of this compound. |
| FTIR (Fourier-Transform Infrared Spectroscopy) | Presence of characteristic peaks for amide bonds, C-O-C stretching of the PEG backbone, and P=O stretching of the phosphate group. |
Applications in Drug Delivery and Therapeutics
The unique properties of this compound make it a versatile tool in the development of advanced drug delivery systems.
Targeted Liposomal Drug Delivery
This compound is a key component in the formulation of "stealth" liposomes for targeted drug delivery. The DSPE anchor integrates into the liposome's lipid bilayer, while the PEG chain extends into the aqueous environment, creating a hydrophilic shield. The terminal amine group serves as a conjugation point for targeting ligands.
Experimental Workflow for Targeted Liposome Formulation:
Caption: Workflow for the preparation of targeted liposomes using this compound.
This workflow illustrates the thin-film hydration method for liposome preparation, followed by the conjugation of a targeting ligand to the surface-exposed amine groups of the this compound.
PROTACs (Proteolysis-Targeting Chimeras)
This compound can also be utilized as a component of a linker in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in a PROTAC can improve its solubility and pharmacokinetic properties.
Mechanism of Action for a PROTAC with a PEG Linker:
Caption: The catalytic cycle of a PROTAC utilizing a PEG linker.
This diagram illustrates how a PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and degradation of the target protein. The PEG linker plays a crucial role in spanning the distance between the two proteins and influencing the stability and conformation of the ternary complex.
Conclusion
This compound is a highly valuable and versatile lipid-polymer conjugate for advanced biomedical applications. Its well-defined structure, with a lipid anchor, a hydrophilic PEG spacer, and a reactive amine terminus, enables the development of sophisticated drug delivery systems and novel therapeutic modalities like PROTACs. The detailed protocols and conceptual workflows provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this compound in their drug development endeavors.
References
In-Depth Technical Guide: DSPE-PEG46-NH2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physicochemical properties and analytical characterization of DSPE-PEG46-NH2, a heterobifunctional polymer widely utilized in drug delivery systems, particularly in the formation of stealth liposomes and micelles for targeted therapies.
Core Compound Specifications
This compound is a lipid-polymer conjugate consisting of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) covalently linked to a polyethylene glycol (PEG) chain with an average of 46 repeating ethylene glycol units, terminating in a primary amine group (-NH2). The DSPE moiety serves as a hydrophobic anchor for incorporation into lipid bilayers, while the hydrophilic PEG chain provides a steric barrier, reducing opsonization and prolonging circulation time. The terminal amine group offers a reactive site for the conjugation of targeting ligands, such as antibodies, peptides, or small molecules.
Physicochemical Data
The molecular weight and chemical formula are critical parameters for accurate formulation calculations and analytical characterization. The table below summarizes these key quantitative data.
| Parameter | Value | Source |
| Average Molecular Weight | 2817.51 g/mol | MedchemExpress[1] |
| Molecular Weight | 2816.49 g/mol | CP Lab Safety[2] |
| Chemical Formula | C134H266N2O55P | CP Lab Safety[2] |
Note: The molecular weight of PEG polymers is subject to variation due to their polydispersity. The values presented are based on an average of 46 PEG units.
Experimental Protocols
Accurate determination of the molecular weight of this compound is crucial for quality control and ensuring batch-to-batch consistency. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a powerful technique for this purpose.
Protocol: Molecular Weight Determination by MALDI-TOF Mass Spectrometry
1. Objective: To determine the average molecular weight and assess the polydispersity of a this compound sample.
2. Materials:
- This compound sample
- MALDI-TOF mass spectrometer
- MALDI target plate
- Matrix solution: α-Cyano-4-hydroxycinnamic acid (CHCA) at 10 mg/mL in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA)
- Analyte solvent: 50:50 acetonitrile:water with 0.1% TFA
- Calibration standards (e.g., peptide or protein calibration mixture)
3. Sample Preparation:
- Dissolve the this compound sample in the analyte solvent to a final concentration of 1 mg/mL.
- In a microcentrifuge tube, mix the sample solution and the matrix solution in a 1:1 (v/v) ratio.
- Vortex the mixture gently for 10-15 seconds.
- Spot 1 µL of the final mixture onto the MALDI target plate.
- Allow the spot to air-dry completely at room temperature. This process is known as the dried-droplet method.
4. Instrument Setup and Data Acquisition:
- Calibrate the MALDI-TOF mass spectrometer using the appropriate calibration standards in the mass range expected for this compound.
- Insert the target plate into the mass spectrometer.
- Operate the instrument in positive ion, linear mode.
- Set the laser intensity to the minimum level required to obtain a good signal-to-noise ratio, avoiding excessive fragmentation.
- Acquire spectra from multiple positions within the sample spot to ensure reproducibility.
5. Data Analysis:
- Process the raw spectra using the instrument's software.
- Identify the series of peaks corresponding to the this compound polymer. Each peak in the distribution represents the polymer with a different number of ethylene glycol units.
- Determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) from the peak distribution.
Visualizations
Experimental Workflow for Molecular Weight Determination
The following diagram illustrates the key steps in the experimental workflow for determining the molecular weight of this compound using MALDI-TOF Mass Spectrometry.
Caption: Workflow for this compound molecular weight analysis by MALDI-TOF MS.
References
DSPE-PEG46-NH2 in Drug Delivery: A Technical Guide to the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-46] (DSPE-PEG46-NH2) in advanced drug delivery systems. This document provides a comprehensive overview of its function, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development applications.
Core Mechanism of Action
This compound is a heterobifunctional lipid-polymer conjugate that plays a pivotal role in the formulation of sterically stabilized and target-specific nanocarriers such as liposomes, micelles, and lipid nanoparticles (LNPs)[1][2][3][4]. Its mechanism of action is trifunctional, stemming from its distinct molecular components: the DSPE lipid anchor, the PEG46 polymer chain, and the terminal primary amine (NH2) group.
-
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) Anchor: The DSPE moiety is a saturated phospholipid that serves as the hydrophobic anchor. In aqueous environments, the long distearoyl acyl chains spontaneously integrate into the lipid bilayer of liposomes or form the hydrophobic core of micelles[5]. This stable anchoring is crucial for retaining the PEG-NH2 component on the surface of the nanocarrier.
-
PEG46 (Polyethylene Glycol) Spacer: The polyethylene glycol chain is a hydrophilic and flexible polymer. When incorporated into a nanocarrier, it forms a hydrated layer on the surface. This "PEGylation" creates a steric barrier that inhibits the adsorption of opsonin proteins from the bloodstream. This process, often referred to as providing "stealth" properties, reduces recognition and clearance by the mononuclear phagocyte system (MPS), thereby significantly prolonging the circulation half-life of the nanocarrier in vivo. This extended circulation increases the probability of the nanocarrier reaching its intended target site.
-
Terminal Amine (NH2) Group: The primary amine group at the distal end of the PEG chain is the key to active targeting. This functional group serves as a reactive handle for the covalent conjugation of various targeting ligands, including antibodies, peptides (e.g., RGD), aptamers, and other biomolecules. By attaching ligands that specifically bind to receptors overexpressed on diseased cells (e.g., tumor cells), this compound transforms a passive delivery system into an active, targeted one, enhancing cellular uptake and therapeutic efficacy while minimizing off-target effects.
Quantitative Data on DSPE-PEG-NH2 Formulations
The inclusion of DSPE-PEG-NH2 and its conjugates in nanocarrier formulations has a quantifiable impact on their physicochemical properties and biological performance. The following tables summarize key quantitative data from various studies.
| Formulation Composition (molar ratio) | Nanoparticle Type | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| MC3/DSPC/Cholesterol/DMG-PEG2k (50:10:38.5:1.5) | LNP | <90 | <0.21 | -3.09 ± 0.34 | >94.8 | |
| MC3/DSPC/Cholesterol/DMG-PEG2k/DSPE-PEG2k-Amine (50:10:38.5:1.2:0.3) | LNP | <90 | <0.21 | +5.3 ± 1.1 | >94.8 | |
| DSPC/CH/DSPE-PEG2000 (1:1:0.13 by mass) | LUV | ~200 | Not Reported | Not Reported | Not Reported | |
| DSPE-PEG2000/Soluplus (1:1 by weight) | Nanoparticle | 116.6 | 0.112 | -13.7 | Not Applicable |
Table 1: Physicochemical Properties of Nanoparticles Containing DSPE-PEG Derivatives. This table illustrates how the incorporation of DSPE-PEG-Amine can alter the surface charge (zeta potential) from negative to positive, which can influence cellular interactions, while maintaining a consistent size and high encapsulation efficiency. The size and PDI are critical parameters for in vivo performance.
| Nanocarrier | Targeting Ligand | Cell Line | Cellular Uptake Enhancement | Mechanism | Reference |
| Doxorubicin Liposomes | cRGD | U87MG | ~2.5-fold higher than non-targeted | Integrin receptor-mediated | |
| Coumarin-6 Liposomes | cRGD | HCT116 | ~3-fold higher than non-targeted | Integrin receptor-mediated | |
| siRNA Liposomes | RGD | ARPE-19 | ~4-fold higher than PEGylated liposomes | Integrin receptor-mediated |
Table 2: Enhanced Cellular Uptake by Ligand-Targeted Nanocarriers. This table demonstrates the significant increase in cellular internalization achieved by conjugating targeting ligands like cRGD to the DSPE-PEG-NH2 terminus. This enhanced uptake is often receptor-mediated, as confirmed by competition assays.
Experimental Protocols & Workflows
Detailed methodologies are crucial for the successful application of this compound in drug delivery research. Below are representative protocols for key experimental procedures.
Protocol for Ligand Conjugation to DSPE-PEG-NH2 via NHS Chemistry
This protocol describes the conjugation of a peptide to DSPE-PEG-NHS (an activated form of DSPE-PEG-COOH, which can be synthesized from DSPE-PEG-NH2 or used as an alternative). The principle involves the reaction of a primary amine on the peptide with an N-Hydroxysuccinimide (NHS) ester to form a stable amide bond.
Materials:
-
DSPE-PEG-NHS (e.g., DSPE-PEG3400-NHS)
-
Peptide with a primary amine (e.g., CTT2 peptide)
-
Dimethylformamide (DMF)
-
Sodium carbonate and sodium sulfate (optional, as additives)
-
Phosphate-buffered saline (PBS), pH 7.4-8.0
Procedure:
-
Dissolve the peptide and DSPE-PEG-NHS in DMF to achieve desired molar ratios (e.g., 1:3 peptide to DSPE-PEG-NHS).
-
Optional: Add inorganic additives like sodium carbonate and sodium sulfate to the reaction mixture.
-
Allow the reaction to proceed with stirring at room temperature for several hours to overnight. The reaction should be carried out in a moisture-free environment to prevent hydrolysis of the NHS ester.
-
Monitor the reaction progress using a suitable analytical technique (e.g., HPLC).
-
Purify the resulting DSPE-PEG-Peptide conjugate to remove unreacted starting materials. Purification can be achieved by methods such as dialysis against PBS or water, or by size exclusion chromatography.
Note on pH: The reaction of NHS esters with amines is highly pH-dependent. The optimal pH range is typically 7-8. At lower pH, the amine is protonated and less reactive, while at higher pH (>8.6), the NHS ester is prone to rapid hydrolysis.
Protocol for Formulation of Targeted Liposomes via Post-Insertion
The post-insertion method is a common technique to incorporate ligand-conjugated DSPE-PEG into pre-formed liposomes.
Materials:
-
Pre-formed liposomes (e.g., composed of HSPC and Cholesterol)
-
DSPE-PEG-Ligand conjugate (from Protocol 3.1)
-
DSPE-PEG (non-reactive, for creating mixed micelles)
-
PBS, pH 7.4
Procedure:
-
Prepare a micellar solution of the DSPE-PEG-Ligand conjugate. This can be done by hydrating a dried film of the conjugate in PBS with sonication. For mixed micelles, the DSPE-PEG-Ligand can be combined with a non-reactive PEG lipid (e.g., DSPE-PEG).
-
Add the micellar solution of the DSPE-PEG-Ligand to the suspension of pre-formed liposomes. The amount added should correspond to the desired final molar percentage of the targeted lipid in the liposome formulation (e.g., 2-5 mol%).
-
Incubate the mixture at a temperature above the phase transition temperature (Tm) of the liposomal lipids (e.g., 40-60°C) for a specified duration (e.g., 1-16 hours) with gentle agitation. During this incubation, the lipid-PEG conjugates will spontaneously transfer from the micelles and insert into the outer leaflet of the liposomal bilayer.
-
Remove non-inserted micelles by purification methods such as size exclusion chromatography or dialysis.
Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental processes described.
Signaling Pathways in Targeted Delivery
The conjugation of specific ligands to this compound enables nanocarriers to engage with cellular signaling pathways, primarily by facilitating receptor-mediated endocytosis. A well-studied example is the use of RGD (Arginine-Glycine-Aspartic acid) peptides to target integrin receptors, which are often overexpressed on the surface of cancer cells and angiogenic endothelial cells.
Upon reaching the target tissue, the RGD ligand on the nanocarrier surface binds to integrin receptors (e.g., αvβ3, αvβ5). This binding event triggers a cascade of intracellular signals that lead to the internalization of the nanocarrier, often through clathrin-mediated endocytosis. Once inside the cell within an endosome, the nanocarrier must release its therapeutic payload into the cytoplasm to exert its effect. The payload can then interfere with downstream signaling pathways involved in cell proliferation, survival, or angiogenesis, depending on the nature of the drug.
This technical guide provides a foundational understanding of the mechanism of action of this compound in drug delivery. The principles, data, and protocols outlined herein serve as a valuable resource for the rational design and development of next-generation targeted nanomedicines.
References
The Multifaceted Role of DSPE-PEG-NH2 in Advanced Lipid Nanoparticle Formulations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-NH2) is a critical component in the design and development of sophisticated lipid nanoparticles (LNPs) for therapeutic applications. This technical guide provides an in-depth exploration of the core functions of DSPE-PEG-NH2, detailing its structural contributions, its role in conferring "stealth" properties, and its pivotal function as a conjugation anchor for targeted drug delivery. We present a comprehensive overview of quantitative data from various studies, detailed experimental protocols for LNP formulation and characterization, and visual representations of key experimental workflows and biological pathways to facilitate a deeper understanding for researchers in the field.
Introduction: The Architectural Significance of DSPE-PEG-NH2 in LNPs
Lipid nanoparticles have emerged as a leading platform for the delivery of a wide range of therapeutics, most notably nucleic acids such as mRNA and siRNA. The success of these delivery systems hinges on the careful selection and combination of their lipid components. DSPE-PEG-NH2 is a heterobifunctional lipid that plays a multifunctional role in the architecture and functionality of LNPs. It is composed of three key domains:
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A saturated phospholipid that serves as the lipid anchor, firmly embedding the molecule within the LNP's lipid bilayer. The C18 acyl chains of DSPE provide strong hydrophobic interactions, ensuring stable incorporation and slower desorption from the nanoparticle surface compared to shorter-chain lipids.[1]
-
Polyethylene Glycol (PEG): A hydrophilic polymer that forms a hydrated layer on the surface of the LNP. This "PEGylation" creates a "stealth" shield that reduces opsonization (the process of marking pathogens for phagocytosis) and subsequent clearance by the mononuclear phagocyte system (MPS).[2] This steric hindrance extends the circulation half-life of the LNPs, allowing for greater accumulation at target sites.[1]
-
Amine Terminus (-NH2): A reactive primary amine group at the distal end of the PEG chain. This functional group is the cornerstone for bioconjugation, enabling the covalent attachment of targeting ligands such as antibodies, peptides, and aptamers. This allows for the engineering of LNPs that can specifically recognize and bind to receptors on target cells, thereby enhancing delivery efficiency and reducing off-target effects.
Core Functions and Applications
The unique tripartite structure of DSPE-PEG-NH2 imparts several critical functions to LNPs:
-
Prolonged Systemic Circulation: The PEG shield minimizes interactions with blood components, leading to a longer circulation time. Studies have shown that LNPs formulated with DSPE-PEG exhibit longer blood half-lives compared to those with shorter-chain PEG-lipids like DMG-PEG.
-
Enhanced Stability: PEGylation prevents the aggregation of LNPs, ensuring their colloidal stability during storage and in biological fluids.
-
Active Targeting: The terminal amine group provides a versatile handle for the covalent attachment of targeting moieties. This transforms the LNP from a passive delivery vehicle into a targeted therapeutic agent capable of recognizing and delivering its payload to specific cell types, such as cancer cells or immune cells.
Quantitative Data on DSPE-PEG-NH2 Formulations
The inclusion of DSPE-PEG-NH2 and its derivatives significantly influences the physicochemical properties of LNPs. The following tables summarize quantitative data from representative studies.
Table 1: Physicochemical Properties of LNPs with Functionalized DSPE-PEG
| LNP Formulation | Molar Ratio (Ionizable Lipid:DSPC:Cholesterol:DMG-PEG2k:Functional PEG) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Unmodified LNP | 50:10:38.5:1.5:0 | < 90 | < 0.21 | -3.09 ± 0.34 | > 94.8 |
| LNPa (DSPE-PEG-Amine) | 50:10:38.5:1.2:0.3 | < 90 | < 0.21 | +5.3 ± 1.1 | > 94.8 |
| LNPx (DSPE-PEG-Carboxy-NHS) | 50:10:38.5:1.2:0.3 | < 90 | < 0.21 | -12.9 ± 0.9 | > 94.8 |
| LNPz (DSPE-PEG-Carboxylic Acid) | 50:10:38.5:1.2:0.3 | < 90 | < 0.21 | -7.2 ± 0.4 | > 94.8 |
Table 2: Impact of PEG-Lipid Anchor Length on LNP Properties and Performance
| DSPE-PEG:DMG-PEG Ratio (mol%) | Blood Half-life (mRNA LNPs) | Liver Accumulation | Spleen Accumulation | In Vitro Transfection Efficiency |
| Low DSPE-PEG | Shorter | Higher | Lower | Higher |
| High DSPE-PEG | Longer | Lower | Higher | Lower |
Experimental Protocols
LNP Formulation via Microfluidic Mixing
This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic mixing device.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA) in ethanol
-
DSPC in ethanol
-
Cholesterol in ethanol
-
DSPE-PEG-NH2 in ethanol
-
mRNA in 50 mM citrate buffer (pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr™)
-
Dialysis cassette (10 kDa MWCO)
-
Sterile PBS (pH 7.4)
Procedure:
-
Prepare the lipid mixture in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:DSPE-PEG-NH2).
-
Dissolve the mRNA in 50 mM citrate buffer (pH 4.0).
-
Set up the microfluidic mixing device with a 1:3 flow rate ratio of the organic phase (lipids in ethanol) to the aqueous phase (mRNA in buffer).
-
Inject the lipid and mRNA solutions into the respective inlets of the microfluidic device.
-
Collect the resulting LNP solution.
-
Dialyze the LNP solution against sterile PBS (pH 7.4) for at least 4 hours to remove ethanol and raise the pH.
-
Concentrate the LNPs if necessary using a centrifugal filter unit.
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
Characterization of LNPs
a) Size and Zeta Potential:
-
Dilute the LNP suspension in sterile PBS.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the surface charge (zeta potential) using Laser Doppler Velocimetry.
b) Encapsulation Efficiency:
-
Use a fluorescent dye that specifically binds to the encapsulated nucleic acid (e.g., RiboGreen for RNA).
-
Measure the fluorescence intensity of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Fluorescence after lysis - Fluorescence before lysis) / Fluorescence after lysis] x 100
Antibody Conjugation to DSPE-PEG-NH2 LNPs
This protocol describes the conjugation of an antibody to the surface of LNPs using NHS-ester chemistry.
Materials:
-
DSPE-PEG-NH2 containing LNPs
-
Antibody of interest
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Activation buffer (e.g., MES buffer, pH 6.0)
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
Dialysis cassette (100 kDa MWCO)
Procedure:
-
Activate the carboxylic acid groups on the antibody by reacting with EDC and NHS in the activation buffer for 15-30 minutes at room temperature.
-
Remove excess EDC and NHS using a desalting column.
-
Add the activated antibody to the DSPE-PEG-NH2 LNP suspension in the conjugation buffer.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).
-
Remove unconjugated antibody by dialysis against PBS.
Visualizing Workflows and Pathways
Experimental Workflow for Targeted LNP Development
Caption: Workflow for the development and evaluation of targeted LNPs.
Targeted LNP Uptake and Endosomal Escape Pathway
Caption: Cellular uptake and payload release mechanism of targeted LNPs.
Conclusion
DSPE-PEG-NH2 is an indispensable tool in the rational design of advanced lipid nanoparticles. Its unique trifunctional structure provides a stable anchor within the LNP, a protective hydrophilic shield that prolongs circulation, and a versatile chemical handle for the attachment of targeting ligands. The ability to precisely engineer the surface of LNPs with targeting moieties opens up new avenues for the development of highly specific and effective therapies for a wide range of diseases. This technical guide provides a foundational understanding of the function of DSPE-PEG-NH2, supported by quantitative data and detailed experimental protocols, to aid researchers in the design and optimization of next-generation LNP-based therapeutics.
References
Navigating Biocompatibility and Toxicity of DSPE-PEG46-NH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available biocompatibility and toxicity data for 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-NH2), with a specific focus on a PEG chain length of approximately 46 repeating units (molecular weight of ~2000 Da). As data for this exact PEG length is limited, this guide incorporates findings from closely related and commonly studied analogues, primarily DSPE-PEG2000-NH2 and DSPE-PEG5000-amine, to offer a thorough assessment for research and development purposes.
Introduction to DSPE-PEG-NH2
DSPE-PEG-NH2 is a phospholipid-polymer conjugate that plays a pivotal role in the formulation of various drug delivery systems, including liposomes and lipid nanoparticles (LNPs). Its amphiphilic nature, comprising a hydrophobic DSPE lipid anchor and a hydrophilic polyethylene glycol (PEG) chain terminating in a primary amine group, allows for the stable incorporation into lipid bilayers. The PEG component provides a "stealth" characteristic, reducing recognition and clearance by the mononuclear phagocyte system, thereby prolonging circulation time. The terminal amine group serves as a reactive handle for the conjugation of targeting ligands, such as antibodies and peptides, to enhance site-specific drug delivery.
Biocompatibility Profile
The biocompatibility of DSPE-PEG-NH2 is a key attribute for its use in parenteral drug formulations. Generally, PEGylated lipids are considered biocompatible and biodegradable.
Hemocompatibility
Table 1: Representative Hemolytic Potential of PEGylated Nanoparticles
| Formulation | Concentration | Hemolysis (%) | Conclusion |
| PEGylated Nanoparticles | Various | < 5% | Generally considered non-hemolytic at typical therapeutic concentrations. |
Note: Data is generalized from studies on various PEGylated nanoparticles and may not be directly representative of DSPE-PEG46-NH2. Specific formulation characteristics can influence hemolytic activity.
In Vitro Cytotoxicity
Cytotoxicity assays are essential for evaluating the potential of a substance to cause cell death. The available data on the cytotoxicity of DSPE-PEG-NH2 often involves its use in complex nanoparticle formulations. One study investigated the in vitro toxicity of DSPE-PEG(5000)-amine conjugated with single-walled carbon nanotubes (SWCNTs) on various cancer cell lines. It is important to note that the toxicity observed in this study is a combined effect of both the DSPE-PEG-amine and the SWCNTs.
Table 2: In Vitro Cytotoxicity of DSPE-PEG(5000)-Amine-SWCNT Conjugate
| Cell Line | Time Point (h) | IC50 (µg/mL) |
| A549 (Lung Carcinoma) | 24 | > 100 |
| 72 | 75 | |
| HEPG2 (Hepatocellular Carcinoma) | 24 | > 100 |
| 72 | 80 | |
| SKOV3 (Ovarian Cancer) | 24 | 50 |
| 72 | 40 |
IC50: The concentration of the substance that causes a 50% reduction in cell viability.
Toxicity Profile
The toxicity of DSPE-PEG-NH2 is generally considered low, as supported by the Safety Data Sheet (SDS) for DSPE-PEG(2000)-amine, which indicates that the substance is not classified as hazardous. However, the cationic nature of the terminal amine group can influence its interaction with cells and potentially contribute to toxicity at high concentrations.
In Vivo Toxicity
Comprehensive in vivo toxicity studies providing data such as LD50 values for this compound are not publicly available. Studies on PEGylated nanoparticles, in general, suggest that the toxicity is highly dependent on the overall formulation, including the encapsulated drug and other excipients. PEGylation has been shown to reduce the toxicity of some encapsulated drugs by altering their biodistribution and reducing their accumulation in sensitive organs[1].
Immunogenicity
A potential concern with PEGylated materials is the induction of an immune response, specifically the production of anti-PEG antibodies. This can lead to accelerated blood clearance (ABC) of subsequently administered PEGylated nanoparticles and, in some cases, hypersensitivity reactions[2]. The immunogenicity is influenced by factors such as the PEG density on the nanoparticle surface and the overall formulation. While the potential for an immune response exists, DSPE-PEG-NH2 continues to be widely used in clinically approved and investigational drug products.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is based on the methodology used to assess the cytotoxicity of DSPE-PEG(5000)-amine-SWCNT conjugates.
Objective: To determine the concentration-dependent cytotoxic effect of a test substance on cultured cells.
Materials:
-
Cell lines (e.g., A549, HEPG2, SKOV3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test substance (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the test substance dilutions. Include a negative control (medium only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the negative control and determine the IC50 value.
Hemolysis Assay
This protocol is a standard method for assessing the hemolytic activity of nanoparticles.
Objective: To determine the potential of this compound to induce red blood cell lysis.
Materials:
-
Fresh whole blood (with anticoagulant, e.g., heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (positive control)
-
Test substance (this compound)
-
Centrifuge
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Red Blood Cell (RBC) Preparation: Centrifuge fresh whole blood to pellet the RBCs. Wash the RBCs several times with PBS until the supernatant is clear. Resuspend the RBCs in PBS to a final concentration of 2% (v/v).
-
Sample Preparation: Prepare serial dilutions of this compound in PBS.
-
Incubation: In a microcentrifuge tube, mix 100 µL of the 2% RBC suspension with 100 µL of the test substance dilutions. For the positive control, mix RBCs with Triton X-100 (final concentration 1%). For the negative control, mix RBCs with PBS. Incubate all samples at 37°C for 2 hours with gentle agitation.
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Supernatant Transfer: Carefully transfer the supernatant to a 96-well plate.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Signaling Pathways and Cellular Uptake
The terminal amine group of DSPE-PEG-NH2 imparts a positive surface charge to nanoparticles at physiological pH. This positive charge can enhance the interaction of the nanoparticles with the negatively charged cell membrane, potentially leading to increased cellular uptake via endocytosis. The specific endocytic pathways involved can include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. The exact pathway can be influenced by the nanoparticle size, shape, and the cell type.
At present, there is a lack of specific studies detailing the signaling pathways that might be activated by DSPE-PEG-NH2 to induce toxicity. Given its generally good biocompatibility profile, it is unlikely to trigger significant toxic signaling at typical therapeutic concentrations. However, at very high concentrations, the cationic nature could potentially lead to membrane disruption and subsequent activation of cell death pathways.
Conclusion
References
A Technical Guide to Research-Grade DSPE-PEG(46)-NH2: Sourcing, Characterization, and Application in Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] with 46 PEG units (DSPE-PEG(46)-NH2), a critical component in the development of advanced drug delivery systems. We will explore its commercial availability, key quality attributes, and detailed protocols for its application in liposomal and nanoparticle formulations, including surface functionalization for targeted therapies.
Commercial Sourcing and Quantitative Specifications
DSPE-PEG(46)-NH2 is a specialized polyethylene glycol (PEG)ylated lipid used to impart "stealth" characteristics to nanocarriers, prolonging their circulation time and providing a reactive amine group for the conjugation of targeting ligands.[1][2] While the most commonly available research-grade DSPE-PEG-NH2 has a PEG molecular weight of 2000 Da (approximately 45 PEG units), DSPE-PEG with exactly 46 units is also commercially available. The following table summarizes the quantitative specifications for DSPE-PEG(46)-NH2 and its close analog, DSPE-PEG(2000)-NH2, from various suppliers to aid in the selection of research materials.
| Supplier | Product Name | Molecular Weight ( g/mol ) | Purity | Form | Storage Temperature (°C) |
| CP Lab Safety | High Purity PEG Reagent, DSPE-PEG46-NH2 | 2816.49 | ≥95% | Solid | -18 |
| Avanti Polar Lipids | DSPE-PEG(2000) Amine | ~2790.52 | >99% (TLC) | Powder or Chloroform Solution | -20 |
| BroadPharm | DSPE-PEG-Amine, MW 2,000 | ~2000 (PEG moiety) | ≥95% | Solid | -20 |
| Cayman Chemical | DSPE-PEG(2000)-amine (sodium salt) | Average MW due to polydispersity | ≥95% | Crystalline Solid | -20 |
| Creative PEGWorks | DSPE-PEG-NH2, MW 2k | ~2750 | >95% | White/off-white powder | -20 |
| Biopharma PEG | DSPE-PEG-NH2 | Average MW of ~2800 | ≥95% | White to off-white solid | -5 |
| MedchemExpress | This compound | Not specified | Not specified | Solid | Room temperature (short term) |
Core Applications and Experimental Protocols
The primary application of DSPE-PEG-NH2 is in the formation of sterically stabilized liposomes and other nanoparticles. The PEG moiety provides a hydrophilic shield, reducing opsonization and clearance by the reticuloendothelial system (RES). The terminal amine group serves as a versatile reactive handle for the covalent attachment of targeting moieties such as antibodies, peptides, or small molecules, enabling active targeting of diseased tissues.[2][3]
I. Preparation of Amine-Functionalized Liposomes by Thin-Film Hydration
This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating DSPE-PEG-NH2 using the thin-film hydration method followed by extrusion.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
DSPE-PEG(2000)-NH2
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Mini-extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve DSPC, cholesterol, and DSPE-PEG(2000)-NH2 in chloroform at a desired molar ratio (e.g., 55:40:5).
-
Remove the chloroform using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[4]
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DSPC). This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through a polycarbonate membrane with a 100 nm pore size using a mini-extruder.
-
Perform at least 10 passes through the membrane to ensure a homogenous size distribution.
-
-
Purification and Characterization:
-
Remove any unencapsulated material by size exclusion chromatography or dialysis.
-
Characterize the resulting liposomes for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
II. Surface Functionalization of Liposomes with Targeting Ligands
This protocol outlines the conjugation of a carboxyl-containing targeting ligand to the amine-functionalized liposomes using carbodiimide chemistry.
Materials:
-
Amine-functionalized liposomes
-
Targeting ligand with a carboxyl group
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Coupling buffer (e.g., MES buffer, pH 6.0)
-
Quenching solution (e.g., hydroxylamine)
Procedure:
-
Activation of the Targeting Ligand:
-
Dissolve the targeting ligand in the coupling buffer.
-
Add EDC and Sulfo-NHS to the ligand solution to activate the carboxyl groups, forming a more stable amine-reactive intermediate.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation to Liposomes:
-
Add the activated ligand solution to the amine-functionalized liposome suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching solution to deactivate any unreacted NHS-esters.
-
Remove unconjugated ligand and byproducts by dialysis or size exclusion chromatography.
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex biological and experimental processes.
Caption: Workflow for the preparation and surface functionalization of targeted liposomes.
Caption: Cellular uptake mechanism of a targeted liposomal drug delivery system.
Caption: Inhibition of the RAS/RAF/MEK/ERK pathway by a targeted nanosystem.
References
- 1. DSPE-PEG-NH2 [nanosoftpolymers.com]
- 2. DSPE-PEG-NH2, DSPE-PEG-Amine, PEG Lipid- Biopharma PEG [biochempeg.com]
- 3. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Solubility Profile of DSPE-PEG(2000)-NH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000)-NH2), a critical component in the formulation of liposomal and nanoparticle-based drug delivery systems. Understanding the solubility of this PEGylated lipid is paramount for the successful preparation, purification, and storage of these advanced therapeutic carriers.
Core Concepts
DSPE-PEG(2000)-NH2 is an amphiphilic molecule, possessing a hydrophobic DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) anchor and a hydrophilic polyethylene glycol (PEG) chain terminated with an amine group. This structure dictates its solubility, allowing for its incorporation into lipid bilayers while the PEG chain provides a "stealth" characteristic, prolonging circulation time in vivo. The terminal amine group offers a reactive handle for the conjugation of targeting ligands.
Quantitative Solubility Data
The solubility of DSPE-PEG(2000)-NH2 has been reported in a variety of common laboratory solvents. The following table summarizes the available quantitative and qualitative solubility data. It is important to note that the exact solubility can be influenced by factors such as the specific salt form, temperature, and the presence of other solutes.
| Solvent | Solubility | Notes |
| Ethanol | ~20 mg/mL[1][2][3] | May require ultrasonication for dissolution[4]. |
| Dimethylformamide (DMF) | ~11 mg/mL[1] | Soluble. |
| Dimethyl sulfoxide (DMSO) | Soluble | Soluble at 50 mg/mL with ultrasonication. Another source indicates solubility at 7.14 mg/mL with warming and ultrasonication. |
| Dichloromethane (DCM) | Soluble | --- |
| Chloroform | Soluble | Soluble in a chloroform:methanol (85:15) mixture at 5 mg/mL. |
| Acetone | Soluble | --- |
| Water | Soluble in warm or hot water | Soluble at 10 mg/mL in hot water. Another source states 25 mg/mL with ultrasonication and heating to 60°C. |
Experimental Protocols
While specific, detailed protocols for the quantitative determination of DSPE-PEG(2000)-NH2 solubility are not extensively published in peer-reviewed literature, a standard laboratory procedure can be adapted. The following protocol outlines a general method for determining the solubility of a PEGylated lipid in a given solvent.
Objective: To determine the saturation solubility of DSPE-PEG(2000)-NH2 in a selected solvent.
Materials:
-
DSPE-PEG(2000)-NH2 (solid powder)
-
Solvent of interest (e.g., ethanol, water, DMSO)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Orbital shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or a UV detector if the molecule has a chromophore) or another suitable analytical technique.
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of DSPE-PEG(2000)-NH2 to a series of vials.
-
Pipette a known volume of the solvent into each vial.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator at a constant, controlled temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The time required for equilibration may need to be determined empirically.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the excess, undissolved solid.
-
-
Sample Analysis:
-
Carefully collect an aliquot of the clear supernatant from each vial.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated analytical technique, such as HPLC-ELSD, to determine the concentration of the dissolved DSPE-PEG(2000)-NH2.
-
-
Data Analysis:
-
Calculate the concentration of DSPE-PEG(2000)-NH2 in the original supernatant, taking into account the dilution factor.
-
The average concentration from replicate samples represents the saturation solubility of the lipid in the tested solvent at the specified temperature.
-
Visualizations
The following diagrams illustrate key workflows and conceptual relationships relevant to the use of DSPE-PEG(2000)-NH2 in research and development.
Caption: A flowchart illustrating the key steps in the preparation of liposomes using the thin-film hydration method.
Caption: A conceptual diagram showing the components of a targeted drug delivery liposome incorporating DSPE-PEG-NH2.
References
DSPE-PEG46-NH2 as a PROTAC Linker: An In-depth Technical Guide
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere inhibition to inducing the selective degradation of target proteins.[1] This technology harnesses the cell's own ubiquitin-proteasome system to eliminate proteins implicated in disease.[2] A critical component of a PROTAC's architecture is the linker, a chemical scaffold that connects the target-binding ligand to the E3 ligase-recruiting ligand.[3] The nature of this linker profoundly influences the efficacy, selectivity, and physicochemical properties of the PROTAC molecule.[4] This technical guide delves into the role and application of DSPE-PEG46-NH2 as a versatile and effective PROTAC linker.
Introduction to PROTAC Technology
PROTACs are heterobifunctional molecules composed of three key elements: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that covalently joins these two moieties.[5] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. This polyubiquitination marks the POI for degradation by the 26S proteasome, after which the PROTAC molecule can be recycled to induce the degradation of another target protein molecule, acting in a catalytic manner. This event-driven pharmacology distinguishes PROTACs from traditional inhibitors that require sustained occupancy of the target's active site.
The Crucial Role of the Linker in PROTAC Design
The linker is not merely a passive spacer but an active contributor to the PROTAC's overall performance. Its length, rigidity, and chemical composition can significantly impact the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination and subsequent degradation. The linker's properties also influence the PROTAC's solubility, cell permeability, and metabolic stability.
This compound: A Phospholipid-PEG Conjugate for PROTACs
This compound is a bifunctional molecule comprising 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) and a polyethylene glycol (PEG) chain with a terminal amine group (NH2). DSPE is a phospholipid that can anchor the PROTAC to cellular membranes or be incorporated into lipid-based drug delivery systems. The PEG component is a hydrophilic and flexible chain that offers several advantages for PROTAC design.
Properties and Advantages of PEG Linkers
Polyethylene glycol (PEG) chains are among the most commonly used linkers in PROTAC design, with over half of reported PROTACs utilizing them. Their popularity stems from a combination of favorable properties:
| Property | Advantage in PROTAC Design |
| Hydrophilicity | Increases the aqueous solubility of the PROTAC molecule, which can improve its pharmacokinetic profile and reduce non-specific binding. |
| Flexibility | Allows for the necessary conformational adjustments to facilitate the formation of a stable and productive ternary complex. |
| Biocompatibility | PEG is a well-established biocompatible polymer, minimizing potential toxicity. |
| Tunable Length | The length of the PEG chain can be precisely controlled, enabling the optimization of the distance between the POI-binding and E3 ligase-binding ligands for optimal ternary complex formation. |
| Synthetic Accessibility | A wide variety of PEG reagents with different functional groups are commercially available, facilitating the synthesis of diverse PROTAC libraries. |
The terminal amine group on this compound provides a convenient attachment point for either the POI ligand or the E3 ligase ligand through standard amide bond formation or other amine-reactive chemistries.
Signaling Pathway of PROTAC-Mediated Protein Degradation
The mechanism of action of a PROTAC involves hijacking the cell's natural protein degradation machinery. The following diagram illustrates the key steps in this process.
Caption: The signaling pathway of PROTAC-mediated protein degradation.
Experimental Protocols for Evaluating PROTAC Efficacy
A critical step in PROTAC development is the experimental validation of its ability to induce the degradation of the target protein. Western blotting is a widely used and robust method for quantifying changes in protein levels.
Western Blot Protocol for PROTAC-Induced Protein Degradation
1. Cell Culture and Treatment:
-
Seed cells at an appropriate density in multi-well plates to achieve 70-80% confluency at the time of treatment.
-
Prepare a stock solution of the this compound-linked PROTAC in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the PROTAC in complete cell culture medium to achieve the desired final concentrations. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest PROTAC concentration).
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of the PROTAC or vehicle control.
-
Incubate the cells for a predetermined time course (e.g., 4, 8, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.
2. Cell Lysis:
-
After the incubation period, place the culture plates on ice.
-
Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant containing the soluble proteins.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, following the manufacturer's instructions.
-
Normalize the protein concentration of all samples by diluting with lysis buffer to ensure equal loading in the subsequent steps.
4. Sample Preparation and SDS-PAGE:
-
To the normalized lysates, add an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of total protein (e.g., 20-30 µg) per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Run the gel according to standard procedures to separate the proteins based on their molecular weight.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer apparatus.
6. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 5-10 minutes each.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with a primary antibody against a loading control protein (e.g., GAPDH or β-actin).
7. Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescent (ECL) substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the corresponding loading control band for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
From this data, a dose-response curve can be generated to determine key parameters such as the DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).
Experimental Workflow for PROTAC Evaluation
The following diagram outlines the logical flow of experiments for assessing the efficacy of a this compound-linked PROTAC.
Caption: A logical workflow for the experimental evaluation of a PROTAC.
Conclusion
This compound represents a valuable tool in the design and synthesis of novel PROTACs. Its phospholipid anchor, combined with the advantageous properties of the PEG linker, offers a versatile platform for developing effective protein degraders. The terminal amine functionality allows for straightforward conjugation to various ligands, facilitating the construction of PROTAC libraries for optimization studies. By understanding the fundamental principles of PROTAC technology and employing rigorous experimental validation, researchers can leverage linkers like this compound to advance the development of this transformative therapeutic modality.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Preparation of DSPE-PEG46-NH2 Liposomes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Liposomes are artificially prepared vesicles composed of a lipid bilayer that can be used as a vehicle for drug delivery.[1] The incorporation of polyethylene glycol (PEG) on the surface of liposomes ("PEGylation") creates a hydrophilic layer that sterically hinders interactions with plasma proteins, thereby reducing clearance by the mononuclear phagocyte system and extending circulation half-life.[2][3] 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) serves as a stable anchor for the PEG chain within the lipid bilayer.[4]
DSPE-PEG46-NH2 is a heterobifunctional lipid where the PEG chain is terminated with a primary amine (-NH2) group.[5] This terminal amine provides a reactive handle for the covalent attachment of targeting ligands such as antibodies, peptides, or small molecules. This targeted approach aims to increase the accumulation of the therapeutic payload at the site of action, improving efficacy and reducing off-target side effects. These characteristics make this compound liposomes a versatile and powerful platform for advanced drug delivery systems.
This document provides a detailed protocol for the preparation and characterization of this compound liposomes using the well-established thin-film hydration and extrusion method.
Experimental Protocols
The most common and straightforward method for preparing amine-functionalized liposomes is the thin-film hydration technique followed by extrusion. This process involves dissolving the lipids in an organic solvent, creating a thin film by evaporating the solvent, hydrating the film with an aqueous buffer to form vesicles, and finally extruding the vesicles to obtain a homogenous size distribution.
| Category | Item | Notes |
| Lipids | Primary Phospholipid (e.g., DSPC, DPPC, DOPC) | Choose based on desired membrane rigidity and transition temp. |
| Cholesterol | Used to stabilize the lipid bilayer. | |
| This compound | Provides "stealth" properties and amine functionality. | |
| Solvents | Chloroform or a Chloroform:Methanol mixture | High purity, for dissolving lipids. |
| Buffers | Phosphate-Buffered Saline (PBS), pH 7.4 | For hydration and final formulation. Avoid primary amine buffers like Tris. |
| Equipment | Round-bottom flask | For thin-film preparation. |
| Rotary evaporator | For solvent removal under reduced pressure. | |
| High vacuum pump | To remove residual solvent. | |
| Water bath or heating block | To control temperature during hydration and extrusion. | |
| Liposome Extruder (e.g., Avanti Mini-Extruder) | For sizing liposomes. | |
| Polycarbonate membranes | Typically 100 nm or 200 nm pore size. | |
| Gas-tight syringes | For use with the extruder. | |
| Dynamic Light Scattering (DLS) system | For size and polydispersity analysis. | |
| Zeta potential analyzer | For surface charge measurement. |
1. Lipid Mixture Preparation a. Weigh the desired amounts of the primary phospholipid, cholesterol, and this compound. A common molar ratio is 55:40:5 (e.g., DPPC:Chol:DSPE-PEG-NH2). b. Dissolve the lipids in a suitable organic solvent (e.g., chloroform) in a round-bottom flask. Ensure complete dissolution to form a clear solution.
2. Thin-Film Formation a. Attach the flask to a rotary evaporator. b. Immerse the flask in a water bath set to a temperature that facilitates evaporation but does not degrade the lipids (e.g., 40-50°C). c. Rotate the flask and gradually reduce the pressure to remove the organic solvent. This process creates a thin, uniform lipid film on the inner wall of the flask. d. Once the film appears dry, place the flask under a high vacuum for at least 2 hours to remove any residual solvent.
3. Hydration a. Add the desired aqueous buffer (e.g., PBS, pH 7.4) to the flask containing the dried lipid film. The volume will determine the final lipid concentration. b. Hydrate the film by rotating the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the primary lipid (e.g., for DSPC, Tc is ~55°C). This allows the lipids to self-assemble into multilamellar vesicles (MLVs).
4. Liposome Sizing by Extrusion a. Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm), following the manufacturer's instructions. b. Heat the extruder assembly to the same temperature used for hydration to ensure the lipids remain in a fluid state. c. Draw the MLV suspension into a gas-tight syringe and pass it through the extruder into a second syringe. d. Repeat this extrusion process an odd number of times (e.g., 11 to 21 passes) to ensure all the suspension passes through the membrane a sufficient number of times. This process yields small, homogeneous unilamellar vesicles (LUVs).
5. Purification (Optional) a. To remove any unencapsulated drugs or other materials, the liposome suspension can be purified using methods like size-exclusion chromatography or dialysis.
References
- 1. Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PEGylated Liposomes in the Clinic and Clinical Trials | Biopharma PEG [biochempeg.com]
- 4. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSPE-PEG-NH2 [nanosoftpolymers.com]
Application Notes and Protocols for Antibody Conjugation to DSPE-PEG-Amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The conjugation of antibodies to lipid-polyethylene glycol (PEG) derivatives, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)-PEG, is a cornerstone technique for the development of targeted nanomedicines. The resulting immunoliposomes or lipid nanoparticles leverage the antibody's specificity to deliver therapeutic payloads directly to target cells, enhancing efficacy while minimizing off-target toxicity.[1] The DSPE component serves as a lipid anchor for incorporation into a lipid bilayer, while the hydrophilic PEG chain provides a "stealth" characteristic, reducing immunogenicity and prolonging circulation time.[2][3]
This document provides a detailed protocol for conjugating antibodies to DSPE-PEG46-NH2, which possesses a terminal primary amine group. This process typically requires the activation of the antibody's carboxyl groups. For a comprehensive overview, an alternative, more common protocol using an amine-reactive DSPE-PEG-NHS ester is also presented.
Principle of Conjugation
Covalently linking an antibody to this compound involves forming a stable amide bond. Since both the antibody (at lysine residues) and the lipid derivative have primary amines, a direct reaction is not feasible. Instead, a crosslinking strategy is employed. The most common method involves activating the carboxyl groups (-COOH) present on the antibody's glutamic and aspartic acid residues using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The activated antibody then readily reacts with the primary amine of this compound.
An alternative and often simpler strategy involves using DSPE-PEG functionalized with an NHS ester (DSPE-PEG-NHS). This lipid derivative reacts directly with the primary amines on the antibody's lysine residues at a physiological or slightly basic pH to form a stable amide bond.[4][5]
Experimental Protocols
Protocol 1: Antibody Conjugation to this compound via EDC/NHS Chemistry
This protocol details the activation of antibody carboxyl groups for reaction with the amine-terminated DSPE-PEG.
Materials and Reagents:
-
Antibody (1-5 mg/mL)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide sodium salt (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5 (must be amine-free)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification: Size-Exclusion Chromatography (SEC) column (e.g., Sepharose CL-4B) or dialysis cassette (100 kDa MWCO)
-
Water-miscible organic solvent (e.g., DMSO or DMF) for dissolving lipid
Experimental Workflow:
Procedure:
-
Antibody Preparation:
-
Exchange the antibody storage buffer with Activation Buffer using a desalting column or dialysis. This step is crucial to remove any amine-containing buffers (like Tris) that would compete in the reaction.
-
Adjust the antibody concentration to 1-5 mg/mL.
-
-
Activation of Antibody:
-
Prepare fresh solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in cold, amine-free water immediately before use.
-
Add a 50-fold to 100-fold molar excess of EDC and Sulfo-NHS to the antibody solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation Reaction:
-
Immediately after activation, remove excess EDC/Sulfo-NHS using a desalting column, exchanging the activated antibody into the Reaction Buffer (PBS, pH 7.2-7.5).
-
Prepare the this compound solution. The lipid may require initial dissolution in a small amount of an organic solvent like DMSO before dilution in the Reaction Buffer.
-
Add a 20-fold to 50-fold molar excess of this compound to the activated antibody solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction:
-
Add Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any remaining activated carboxyl groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unconjugated DSPE-PEG-NH2 and reaction byproducts by either:
-
Size-Exclusion Chromatography (SEC): Elute with PBS. The antibody-lipid conjugate will elute in the earlier fractions, ahead of the smaller, unconjugated lipid.
-
Dialysis: Dialyze the reaction mixture against PBS (pH 7.4) for at least 24 hours at 4°C with multiple buffer changes.
-
-
-
Characterization and Storage:
-
Confirm conjugation using SDS-PAGE (the conjugate will show a higher molecular weight band than the unconjugated antibody).
-
Determine the protein concentration using a BCA assay.
-
Store the purified conjugate at 4°C for short-term use or at -80°C in aliquots with a cryoprotectant for long-term storage.
-
Protocol 2: Antibody Conjugation using Amine-Reactive DSPE-PEG-NHS
This protocol is a more direct and common method that targets primary amines on the antibody.
Materials and Reagents:
-
Antibody (1-2 mg/mL)
-
DSPE-PEG-NHS (e.g., DSPE-PEG2000-NHS)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 8.0-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification supplies as in Protocol 1.
Procedure:
-
Antibody Preparation:
-
Exchange the antibody into the Reaction Buffer (PBS, pH 8.0-8.5). Ensure the buffer is free of primary amines.
-
Adjust the antibody concentration to 1-2 mg/mL.
-
-
Conjugation Reaction:
-
Dissolve DSPE-PEG-NHS in anhydrous DMSO or DMF to make a 10 mM stock solution immediately before use. DSPE-PEG-NHS is highly susceptible to hydrolysis.
-
Add a 5-fold to 20-fold molar excess of the DSPE-PEG-NHS stock solution to the antibody solution.
-
Incubate for 1-2 hours at room temperature with gentle agitation. The reaction is pH-dependent, with faster hydrolysis occurring at higher pH. A pH range of 7-8 is a good starting point.
-
-
Quenching and Purification:
-
Stop the reaction by adding Quenching Solution to a final concentration of 20-50 mM.
-
Purify the conjugate using SEC or dialysis as described in Protocol 1 to remove unreacted lipid and byproducts.
-
Data Presentation: Reaction Parameters and Characterization
Quantitative data from conjugation experiments should be systematically recorded for optimization and reproducibility.
Table 1: Summary of Key Reaction Parameters
| Parameter | Protocol 1 (EDC/NHS) | Protocol 2 (NHS Ester) | Reference |
|---|---|---|---|
| Target Group on Antibody | Carboxyl (-COOH) | Amine (-NH2) | |
| Reactive Group on Lipid | Amine (-NH2) | NHS Ester | |
| Activation Reagents | EDC, Sulfo-NHS | None | |
| Optimal Reaction pH | Activation: 6.0; Conjugation: 7.2-7.5 | 7.0 - 8.5 | |
| Molar Ratio (Lipid:Ab) | 20:1 to 50:1 | 5:1 to 20:1 | |
| Reaction Time | 2-4 hours (RT) or Overnight (4°C) | 1-2 hours (RT) |
| Quenching Reagent | Tris or Glycine | Tris or Glycine | |
Table 2: Expected Characterization Results
| Analysis Method | Parameter Measured | Expected Outcome | Reference |
|---|---|---|---|
| SDS-PAGE | Molecular Weight Shift | Conjugate band appears higher than the unconjugated antibody heavy/light chains. | |
| Nanoparticle Tracking (NTA) | Hydrodynamic Diameter | If forming immunoliposomes, an increase in size of 10-25 nm post-conjugation. | |
| BCA/Bradford Assay | Protein Concentration | Quantification of final conjugate concentration. | |
| ELISA / Flow Cytometry | Antigen Binding Activity | Conjugated antibody should retain high binding affinity to its target antigen. | |
| SEC-HPLC | Purity & Aggregation | A single, sharp peak for the conjugate, separate from unconjugated species. |
| Conjugation Efficiency (%) | (Amount of conjugated Ab / Total Ab) x 100 | Typically ranges from 30% to 70%, depending on the method and optimization. | |
Troubleshooting and Technical Notes
-
Low Conjugation Efficiency:
-
EDC/NHS Chemistry: Ensure EDC and Sulfo-NHS are fresh and were dissolved immediately before use. Perform the reaction in an amine-free buffer.
-
NHS-Ester Chemistry: The DSPE-PEG-NHS reagent is highly moisture-sensitive and hydrolyzes quickly in aqueous buffers. Prepare stock solutions in anhydrous DMSO/DMF and use them immediately.
-
Optimize the molar ratio of lipid to antibody.
-
-
Antibody Aggregation:
-
Over-modification of the antibody can lead to aggregation. Reduce the molar excess of the crosslinker or lipid.
-
Ensure proper buffer conditions and handle the protein gently (avoid vigorous vortexing).
-
-
pH is Critical:
-
For EDC/NHS chemistry, the activation step is most efficient at pH 6.0, while the conjugation to the amine is better at pH 7.2-7.5.
-
For NHS-ester chemistry, the reaction with amines is favored at pH 7.0-8.5. However, hydrolysis of the NHS ester also increases with pH. A compromise pH of 7.5-8.0 is often optimal.
-
-
Purification: Size-exclusion chromatography is generally preferred over dialysis for removing unconjugated lipid, as it is faster and can provide better separation of micelles from the conjugate.
References
Application Notes and Protocols for DSPE-PEG46-NH2 in Targeted mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of messenger RNA (mRNA) therapeutics has revolutionized the landscape of medicine, offering unprecedented potential for vaccines, protein replacement therapies, and gene editing. The efficacy of these therapies hinges on the safe and efficient delivery of mRNA molecules to specific cells or tissues. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, and their surface modification is crucial for achieving targeted delivery to extrahepatic tissues.[1][][3] 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-46] (DSPE-PEG46-NH2) is a key lipid excipient that facilitates the development of targeted LNP-mRNA formulations.
The DSPE component provides a stable anchor within the lipid bilayer of the nanoparticle, while the polyethylene glycol (PEG) linker creates a hydrophilic stealth layer that prolongs circulation time by reducing clearance by the mononuclear phagocyte system.[4] The terminal primary amine (-NH2) group on the PEG chain serves as a versatile reactive handle for the covalent conjugation of targeting ligands, such as antibodies, peptides, or small molecules.[4] This allows for the engineering of LNPs that can specifically recognize and bind to receptors overexpressed on target cells, thereby enhancing the delivery of the mRNA payload to the desired site of action and minimizing off-target effects.
These application notes provide detailed protocols and quantitative data to guide researchers in the formulation, characterization, and evaluation of this compound-containing LNPs for targeted mRNA delivery.
Data Presentation: Physicochemical Properties of Functionalized LNPs
The incorporation of this compound and its conjugates can influence the physicochemical properties of LNPs. The following tables summarize representative quantitative data for LNP formulations, highlighting the impact of PEGylation and surface functionalization.
Table 1: Influence of DSPE-PEG-Amine on LNP Characteristics
| LNP Formulation | Molar Ratio (Ionizable lipid:DSPC:Chol:PEG-lipid) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | mRNA Encapsulation Efficiency (%) |
| Conventional LNP (DMG-PEG2k) | 50:10:38.5:1.5 | < 90 | < 0.21 | -3.09 ± 0.34 | > 94.8 |
| LNPa (DSPE-PEG2k-Amine) | 50:10:38.5:1.2:0.3 | < 90 | < 0.21 | +5.3 ± 1.1 | > 94.8 |
Data adapted from a study on LNP variants for genome editing in the mouse retina.
Table 2: Characterization of LNPs with Different Functionalized PEG-Lipids
| LNP Formulation | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
| DSPE LNP | 100.3 ± 1.3 | 0.12 ± 0.01 |
| DSPE-NH2 LNP | 107.5 ± 1.5 | 0.13 ± 0.01 |
| DSPE-COOH LNP | 102.8 ± 1.8 | 0.13 ± 0.01 |
Data from a study deciphering the role of PEGylation on LNP-mediated mRNA delivery to the liver.
Table 3: In Vitro Transfection Efficiency in Different Cell Lines
| LNP Formulation | Relative Luciferase Expression (Huh-7 cells) | Relative Luciferase Expression (HepG2 cells) |
| DSPE LNP | 1.00 | 1.00 |
| DSPE-NH2 LNP | > 1.00 | > 1.00 |
| DSPE-COOH LNP | < 1.00 | > 1.00 |
Qualitative representation based on ranked data from a study on PEGylation's role in liver delivery.
Experimental Protocols
Protocol 1: Formulation of Targeted mRNA LNPs using Microfluidic Mixing
This protocol describes the formulation of LNPs encapsulating mRNA, incorporating this compound for subsequent ligand conjugation.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)
-
Cholesterol
-
This compound
-
mRNA encoding the protein of interest in a suitable buffer (e.g., 50 mM citrate buffer, pH 4.0)
-
Ethanol, molecular biology grade
-
Nuclease-free water
-
Microfluidic mixing device (e.g., NanoAssemblr™)
-
Dialysis cassettes (e.g., 10 kDa MWCO)
-
Sterile, nuclease-free tubes and reagents
Procedure:
-
Preparation of Lipid Stock Solutions:
-
Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, and this compound in ethanol at appropriate concentrations.
-
For example, a common molar ratio for the lipid components is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).
-
-
Preparation of the Lipid Mixture (Organic Phase):
-
In a sterile, nuclease-free tube, combine the lipid stock solutions to achieve the desired molar ratio.
-
Vortex briefly to ensure a homogenous mixture.
-
-
Preparation of the mRNA Solution (Aqueous Phase):
-
Dilute the mRNA stock solution to the desired concentration in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0). The acidic pH ensures protonation of the ionizable lipid, facilitating mRNA encapsulation.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid mixture into the organic phase inlet and the mRNA solution into the aqueous phase inlet.
-
Set the flow rate ratio (aqueous:organic) typically to 3:1.
-
Initiate the mixing process to generate the LNP-mRNA complexes. The rapid mixing of the two phases leads to the self-assembly of the LNPs with encapsulated mRNA.
-
-
Purification and Buffer Exchange:
-
Transfer the resulting LNP dispersion into a dialysis cassette.
-
Perform dialysis against a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to remove the ethanol and exchange the buffer. Change the dialysis buffer several times over a period of 12-24 hours.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Conjugation of a Targeting Ligand (Antibody) to this compound LNPs
This protocol outlines the conjugation of an antibody to the surface of pre-formed LNPs containing this compound using N-hydroxysuccinimide (NHS) ester chemistry.
Materials:
-
This compound containing LNPs (from Protocol 1)
-
Targeting antibody with available primary amine groups
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Activation buffer (e.g., MES buffer, pH 5.5-6.0)
-
Conjugation buffer (e.g., PBS, pH 7.4-8.0)
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
-
Purification system (e.g., size exclusion chromatography or dialysis)
Procedure:
-
Activation of the Targeting Antibody (if necessary):
-
This protocol assumes the antibody has available primary amines for direct conjugation. If the antibody's primary amines are not available or need to be modified, alternative conjugation chemistries may be required.
-
-
Activation of this compound on LNPs (forming DSPE-PEG-NHS):
-
This step can be performed either by activating the this compound lipid before LNP formulation or by activating the amine groups on the surface of pre-formed LNPs. The latter is described here.
-
Alternatively, commercially available DSPE-PEG-NHS can be incorporated during LNP formulation.
-
-
Conjugation Reaction:
-
A more direct approach is to use a bifunctional crosslinker. For example, to conjugate a carboxyl group on a ligand to the amine on the DSPE-PEG, EDC/NHS chemistry can be used.
-
To a solution of the targeting ligand in activation buffer, add EDC and NHS to activate the carboxyl groups.
-
Incubate for 15-30 minutes at room temperature.
-
Add the this compound containing LNPs to the activated ligand solution. The pH should be adjusted to 7.4-8.0 to facilitate the reaction between the NHS-ester and the primary amine.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching of Unreacted Sites:
-
Add a quenching solution to stop the reaction and quench any unreacted NHS-esters.
-
-
Purification of Targeted LNPs:
-
Remove unconjugated ligand and other reagents by size exclusion chromatography or extensive dialysis.
-
Protocol 3: Characterization of Targeted mRNA LNPs
1. Size and Polydispersity Index (PDI) Measurement:
- Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and PDI of the LNPs. A PDI value below 0.2 is generally considered indicative of a monodisperse population.
2. Zeta Potential Measurement:
- Measure the surface charge of the LNPs using Laser Doppler Velocimetry. This can help confirm the successful conjugation of charged ligands.
3. mRNA Encapsulation Efficiency:
- Use a fluorescent dye-based assay (e.g., RiboGreen assay). Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., Triton X-100). The difference in fluorescence corresponds to the amount of encapsulated mRNA.
- Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
4. Confirmation of Ligand Conjugation:
- Gel Electrophoresis (SDS-PAGE): Run the conjugated LNPs on an SDS-PAGE gel and stain for protein to confirm the presence of the antibody.
- ELISA: Use an ELISA specific for the conjugated antibody to quantify the amount of ligand on the LNP surface.
Protocol 4: In Vitro and In Vivo Evaluation of Targeted mRNA LNPs
In Vitro Evaluation:
-
Cell Culture: Culture target cells (expressing the receptor for the targeting ligand) and control cells (lacking the receptor).
-
Transfection: Treat the cells with targeted LNPs, non-targeted LNPs (control), and naked mRNA (control) at various concentrations.
-
Protein Expression Analysis: After a suitable incubation period (e.g., 24-48 hours), assess the expression of the protein encoded by the delivered mRNA using methods such as:
-
Luciferase Assay: If using luciferase reporter mRNA.
-
Western Blot: To detect the expressed protein.
-
Flow Cytometry: If the expressed protein is fluorescent (e.g., GFP) or can be labeled with a fluorescent antibody.
-
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT or alamarBlue) to assess the cytotoxicity of the LNP formulations.
In Vivo Evaluation:
-
Animal Model: Use an appropriate animal model (e.g., a tumor xenograft model where the tumor cells express the target receptor).
-
Administration: Administer the targeted LNPs, non-targeted LNPs, and a vehicle control to the animals via a suitable route (e.g., intravenous injection).
-
Biodistribution: At various time points, harvest organs of interest (e.g., tumor, liver, spleen, lungs, kidneys).
-
If the mRNA encodes a reporter protein like luciferase, perform bioluminescence imaging of the whole animal or ex vivo imaging of the organs.
-
Homogenize the tissues and quantify the expressed protein using ELISA or measure mRNA levels using RT-qPCR.
-
-
Therapeutic Efficacy: If the mRNA encodes a therapeutic protein, monitor relevant therapeutic outcomes (e.g., tumor growth inhibition, reduction in disease symptoms).
-
Tolerability Studies: Monitor the animals for any signs of toxicity, such as changes in body weight or behavior. Perform histological analysis of major organs and measure serum chemistry parameters.
Visualizations
Signaling Pathway: TRAIL-Induced Apoptosis
The delivery of mRNA encoding for TNF-related apoptosis-inducing ligand (TRAIL) can be a therapeutic strategy for cancer. Targeted LNPs can deliver TRAIL mRNA specifically to tumor cells, leading to the expression of TRAIL protein and subsequent activation of the apoptotic signaling cascade.
References
- 1. Development of mRNA Lipid Nanoparticles: Targeting and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery | MDPI [mdpi.com]
- 4. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DSPE-PEG46-NH2 Surface Functionalization of Gold Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold nanoparticles (AuNPs) are at the forefront of nanomedical research due to their unique physicochemical properties, including surface plasmon resonance, biocompatibility, and ease of surface modification.[1][2] The functionalization of AuNPs is a critical step to enhance their stability in physiological conditions, prolong circulation time, and enable targeted delivery of therapeutic agents.[3] This document provides detailed application notes and protocols for the surface functionalization of gold nanoparticles with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-NH2).
DSPE-PEG-NH2 is a heterobifunctional linker composed of a lipid (DSPE) that can anchor to the nanoparticle surface, a polyethylene glycol (PEG) spacer that provides a hydrophilic "stealth" layer to reduce opsonization and non-specific protein binding, and a terminal amine group (-NH2) that serves as a versatile reactive site for the conjugation of targeting ligands, drugs, or imaging agents.[4] This functionalization strategy is widely employed in the development of nanocarriers for targeted drug delivery in applications such as cancer therapy.[3]
Physicochemical Properties of DSPE-PEG-NH2
A clear understanding of the properties of the functionalizing agent is crucial for successful nanoparticle conjugation.
| Property | Value |
| Molecular Formula | Varies with PEG chain length. |
| Appearance | White to off-white powder or viscous liquid, depending on the molecular weight of PEG. |
| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, and DMSO. |
| Purity | Typically >95% as determined by NMR and GPC. |
| Storage Conditions | Recommended to store at -20°C for long-term stability. |
Experimental Protocols
This section details the protocols for the synthesis of gold nanoparticles and their subsequent surface functionalization with DSPE-PEG-NH2.
Synthesis of Citrate-Stabilized Gold Nanoparticles
This protocol is based on the well-established Turkevich method for the synthesis of monodisperse spherical gold nanoparticles.
Materials:
-
Tetrachloroauric (III) acid (HAuCl₄)
-
Trisodium citrate (Na₃C₆H₅O₇)
-
Ultrapure water
Procedure:
-
Prepare a 1 mM solution of HAuCl₄ in ultrapure water.
-
In a clean flask, bring the HAuCl₄ solution to a rolling boil with vigorous stirring.
-
Rapidly add a pre-heated 38.8 mM solution of trisodium citrate to the boiling HAuCl₄ solution. The volume ratio of citrate to HAuCl₄ solution can be adjusted to control nanoparticle size.
-
Continue boiling and stirring. The solution will undergo a series of color changes, from pale yellow to gray, then to purple, and finally to a deep ruby red, indicating the formation of gold nanoparticles.
-
Maintain the solution at a gentle boil for an additional 15-30 minutes to ensure the reaction is complete.
-
Allow the solution to cool to room temperature.
-
Characterize the synthesized AuNPs for size, shape, and concentration using UV-Vis spectroscopy, Dynamic Light Scattering (DLS), and Transmission Electron Microscopy (TEM).
Surface Functionalization with DSPE-PEG46-NH2
This protocol describes the functionalization of pre-synthesized citrate-stabilized AuNPs with DSPE-PEG-NH2 via ligand exchange.
Materials:
-
Citrate-stabilized gold nanoparticle solution (as prepared in 3.1)
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Ultrapure water
Procedure:
-
Disperse this compound in ultrapure water to create a stock solution (e.g., 1 mg/mL). Sonication may be required to aid dissolution.
-
To the citrate-stabilized AuNP solution, add the this compound solution. The molar ratio of DSPE-PEG-NH2 to AuNPs should be optimized based on the nanoparticle size and desired surface coverage.
-
Incubate the mixture overnight at room temperature with gentle stirring. This allows for the displacement of the citrate ions from the gold surface by the DSPE-PEG-NH2.
-
To remove excess, unbound DSPE-PEG-NH2, centrifuge the solution. The centrifugation speed and time will depend on the size of the nanoparticles.
-
Carefully remove the supernatant and resuspend the nanoparticle pellet in fresh PBS or ultrapure water.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound ligands.
-
Characterize the DSPE-PEG-NH2 functionalized AuNPs to confirm successful conjugation and assess their new physicochemical properties.
Characterization of Functionalized Gold Nanoparticles
Thorough characterization is essential to confirm the successful functionalization of the gold nanoparticles and to understand their properties for downstream applications.
| Characterization Technique | Parameter Measured | Expected Outcome for DSPE-PEG-NH2 Functionalized AuNPs |
| UV-Vis Spectroscopy | Surface Plasmon Resonance (SPR) Peak: The wavelength at which maximum light absorption occurs. This is sensitive to nanoparticle size, shape, and the dielectric constant of the surrounding medium. | A slight red-shift (increase in wavelength) of the SPR peak is expected after functionalization due to the change in the local refractive index around the nanoparticles. The typical SPR peak for spherical AuNPs is in the range of 520-530 nm. |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter: The effective diameter of the nanoparticle in solution, including the nanoparticle core and the surface coating. Zeta Potential: A measure of the surface charge of the nanoparticles. | An increase in the hydrodynamic diameter is expected due to the addition of the DSPE-PEG-NH2 layer. A change in the zeta potential towards a more neutral or slightly positive value is expected, depending on the pH and the terminal amine group. |
| Transmission Electron Microscopy (TEM) | Core Size and Morphology: Provides high-resolution images of the nanoparticle core, allowing for the determination of its size, shape, and monodispersity. | TEM images will confirm that the core size and shape of the AuNPs are maintained after the functionalization process. A halo-like structure around the nanoparticles may be visible, representing the DSPE-PEG-NH2 coating. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Surface Chemistry: Identifies the functional groups present on the nanoparticle surface. | The appearance of characteristic peaks corresponding to the amide and PEG ether linkages of DSPE-PEG-NH2 will confirm its presence on the gold nanoparticle surface. |
Quantitative Analysis of Surface Functionalization
Quantifying the amount of DSPE-PEG-NH2 on the gold nanoparticle surface is crucial for reproducibility and understanding the in vivo behavior of the nanoparticles.
| Method | Principle |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of the nanoparticles as a function of temperature. The weight loss corresponding to the decomposition of the organic DSPE-PEG-NH2 layer can be used to quantify the amount of ligand attached. |
| Quantitative NMR (qNMR) | After etching the gold core to release the ligands, the concentration of DSPE-PEG-NH2 in the solution can be determined using qNMR with an internal standard. |
| High-Performance Liquid Chromatography (HPLC) | After displacing or dissolving the PEG from the nanoparticle surface, the free PEG can be quantified using reverse-phase HPLC with a charged aerosol detector (CAD). This method can distinguish between bound and unbound PEG fractions. Two common approaches are the displacement method using dithiothreitol (DTT) and the dissolution method using potassium cyanide (KCN). |
Applications in Drug Delivery and Therapeutics
DSPE-PEG-NH2 functionalized gold nanoparticles are versatile platforms for various biomedical applications. The terminal amine group can be readily conjugated with a wide range of molecules.
Potential Conjugates:
-
Targeting Ligands: Antibodies, peptides (e.g., RGD), aptamers, or small molecules (e.g., folic acid) to direct the nanoparticles to specific cells or tissues.
-
Therapeutic Agents: Chemotherapeutic drugs (e.g., doxorubicin), photosensitizers for photodynamic therapy, or siRNA for gene silencing.
-
Imaging Agents: Fluorescent dyes or contrast agents for various imaging modalities.
Visualizing the Workflow and Concepts
Diagrams created using Graphviz to illustrate key processes.
Caption: Workflow for the synthesis and functionalization of gold nanoparticles.
Caption: Characterization workflow for functionalized gold nanoparticles.
Caption: Conceptual diagram of a multifunctional drug delivery system.
References
Application Notes and Protocols: A Step-by-Step Guide for Peptide Conjugation to DSPE-PEG-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of peptides to lipid-polymer constructs like 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-NH2) is a cornerstone technique in the development of targeted drug delivery systems, such as liposomes and micelles. This process enhances the therapeutic potential of peptides by improving their pharmacokinetic profiles, increasing their stability, and enabling targeted delivery to specific tissues or cells. These application notes provide a detailed, step-by-step guide for the covalent conjugation of a peptide to DSPE-PEG-NH2, focusing on the widely used and robust carbodiimide (EDC/NHS) chemistry.
Principle of the Reaction
The conjugation of a peptide to DSPE-PEG-NH2 is typically achieved by forming a stable amide bond. This involves the activation of a carboxylic acid group on the peptide (either at the C-terminus or on an acidic amino acid side chain like aspartic or glutamic acid) using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). The NHS ester is a reactive intermediate that readily reacts with the primary amine of DSPE-PEG-NH2 to form a stable amide linkage.
Materials and Equipment
Reagents
-
Peptide with a free carboxylic acid group
-
DSPE-PEG-NH2 (e.g., DSPE-PEG2000-NH2)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 4.5-6.0)
-
Coupling Buffer: Phosphate-buffered saline (PBS) (0.1 M, pH 7.4)
-
Quenching Solution: Tris or glycine buffer (1 M, pH 8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Dialysis membrane (e.g., MWCO 3.5 kDa)
-
Deionized water
-
Solvents for analysis (e.g., acetonitrile, water with 0.1% formic acid)
Equipment
-
Magnetic stirrer and stir bars
-
pH meter
-
Reaction vials
-
Analytical balance
-
Lyophilizer (freeze-dryer)
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (e.g., LC-MS or MALDI-TOF)
Experimental Protocols
This protocol is a general guideline and may require optimization based on the specific properties of the peptide.
Step 1: Reagent Preparation
-
Peptide Solution: Dissolve the peptide in the Activation Buffer. If the peptide has limited aqueous solubility, it can first be dissolved in a minimal amount of an organic solvent like DMF or DMSO, and then the Activation Buffer can be added.
-
DSPE-PEG-NH2 Solution: Dissolve the DSPE-PEG-NH2 in the Coupling Buffer. Gentle warming may be necessary for complete dissolution.
-
EDC/NHS Solution: Prepare fresh solutions of EDC and NHS in the Activation Buffer immediately before use. Do not store these solutions as their reactivity decreases over time.
Step 2: Activation of the Peptide's Carboxylic Acid
-
In a reaction vial, add the peptide solution.
-
Add a molar excess of EDC and NHS to the peptide solution. A common starting point is a 2 to 5-fold molar excess of EDC and NHS relative to the peptide.
-
Stir the reaction mixture at room temperature for 15-30 minutes to allow for the formation of the NHS-activated peptide.
Step 3: Conjugation to DSPE-PEG-NH2
-
Add the DSPE-PEG-NH2 solution to the activated peptide solution. A molar ratio of 1:1 to 1:1.5 of activated peptide to DSPE-PEG-NH2 is a good starting point.
-
Adjust the pH of the reaction mixture to 7.4 using the Coupling Buffer. The reaction of the NHS ester with the amine is most efficient at a neutral to slightly basic pH.
-
Allow the reaction to proceed for 2 to 4 hours at room temperature or overnight at 4°C with gentle stirring.
Step 4: Quenching the Reaction
-
To stop the reaction and quench any unreacted NHS-activated peptide, add a small amount of the Quenching Solution (e.g., to a final concentration of 20-50 mM).
-
Incubate for an additional 15-30 minutes at room temperature.
Step 5: Purification of the Peptide-DSPE-PEG Conjugate
-
The most common method for purifying the conjugate from unreacted peptide, EDC, NHS, and quenching reagents is dialysis.
-
Transfer the reaction mixture to a dialysis membrane with an appropriate molecular weight cut-off (MWCO) that will retain the conjugate but allow smaller molecules to diffuse out.
-
Dialyze against deionized water or PBS at 4°C for 24-48 hours with several buffer changes.
-
For higher purity, size-exclusion chromatography (SEC) or reversed-phase HPLC (RP-HPLC) can be employed.
Step 6: Characterization of the Conjugate
-
Purity Analysis: The purity of the final product can be assessed by RP-HPLC. The conjugate should have a longer retention time than the unconjugated peptide.
-
Identity Confirmation: The molecular weight of the conjugate can be confirmed using mass spectrometry (LC-MS or MALDI-TOF MS). The observed mass should correspond to the sum of the molecular weights of the peptide and the DSPE-PEG-NH2.
Data Presentation
For effective comparison and optimization, all quantitative data should be systematically recorded.
| Parameter | Recommended Range | Example Value | Purpose |
| Reaction Conditions | |||
| Peptide:EDC:NHS Molar Ratio | 1:2:2 to 1:5:5 | 1:3:3 | To ensure efficient activation of the peptide's carboxyl group. |
| Activated Peptide:DSPE-PEG-NH2 Molar Ratio | 1:1 to 1:1.5 | 1:1.2 | To optimize the yield of the conjugate while minimizing unreacted DSPE-PEG-NH2. |
| Activation pH | 4.5 - 6.0 | 5.5 | EDC crosslinking is most effective under acidic conditions.[1] |
| Coupling pH | 7.2 - 8.0 | 7.4 | The reaction of NHS esters with primary amines is optimal at a neutral to slightly basic pH.[2][3][] |
| Reaction Time (Coupling) | 2 - 24 hours | 4 hours | To allow for sufficient time for the conjugation reaction to proceed to completion.[1] |
| Reaction Temperature | 4 - 25 °C | 25 °C | Room temperature is generally sufficient, while 4°C can be used for sensitive peptides. |
| Purification | |||
| Dialysis MWCO | 3 - 5 kDa | 3.5 kDa | To effectively remove small molecule reactants and byproducts. |
| Characterization | |||
| Conjugation Efficiency | > 80% | 90% | Determined by comparing the peak areas of the conjugate and unreacted peptide in HPLC chromatograms. |
| Final Purity | > 95% | > 98% | Assessed by HPLC analysis of the final lyophilized product. |
Visualizations
References
Applications of DSPE-PEG46-NH2 in Nanomedicine: A Detailed Guide for Researchers
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-46] (DSPE-PEG46-NH2) is a highly versatile, heterobifunctional lipid-polymer conjugate that has become an indispensable tool in the field of nanomedicine. Its unique amphiphilic structure, biocompatibility, and terminal reactive amine group make it a cornerstone for the development of advanced drug delivery systems. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with this compound.
This compound consists of three key components:
-
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A phospholipid that serves as a hydrophobic anchor, readily incorporating into the lipid bilayer of liposomes or the surface of other nanoparticles.
-
PEG46 (Polyethylene Glycol, 46 repeating units): A hydrophilic polymer chain that forms a "stealth" layer on the nanoparticle surface. This PEG shield reduces recognition by the reticuloendothelial system (RES), thereby prolonging circulation time in the bloodstream and increasing the likelihood of reaching the target tissue.
-
-NH2 (Amine group): A terminal primary amine group that provides a reactive handle for the covalent conjugation of various biomolecules, such as targeting ligands (antibodies, peptides, aptamers), imaging agents, and other functional moieties.
Application Notes
The primary applications of this compound in nanomedicine revolve around its use in the formulation of nanoparticles for therapeutic and diagnostic purposes.
Surface Modification and Stealth Properties
The incorporation of this compound into nanocarriers, such as liposomes and solid lipid nanoparticles, imparts "stealth" characteristics. The PEG chains create a hydrophilic corona that sterically hinders the adsorption of opsonin proteins, which would otherwise mark the nanoparticles for rapid clearance by phagocytic cells of the RES. This prolonged circulation half-life is crucial for both passive and active targeting of diseased tissues.
Targeted Drug Delivery
The terminal amine group of this compound is the key to active targeting. By conjugating targeting ligands that specifically recognize and bind to receptors overexpressed on the surface of diseased cells (e.g., cancer cells), the nanocarrier can be directed to the site of action. This enhances the therapeutic efficacy of the encapsulated drug while minimizing off-target side effects. Common targeting moieties include:
-
Antibodies and antibody fragments: For high-specificity targeting of cell surface antigens.
-
Peptides: Smaller, less immunogenic ligands that can target a variety of receptors.
-
Aptamers: Nucleic acid-based ligands with high affinity and specificity.
-
Small molecules: Such as folic acid, which targets the folate receptor often overexpressed in cancer cells.
Gene Delivery
This compound can be incorporated into lipid-based nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, such as siRNA, mRNA, and plasmid DNA. The PEG layer provides stability, and the amine group can be used to attach ligands for cell-specific delivery of the genetic material.
Theranostics
By conjugating both a targeting ligand and an imaging agent (e.g., a fluorescent dye or a chelator for a radionuclide) to the this compound, it is possible to create theranostic nanoparticles. These systems allow for simultaneous diagnosis, visualization of drug delivery, and therapeutic intervention.
Quantitative Data Summary
The following tables summarize typical quantitative data for nanoparticles formulated with DSPE-PEG-NH2 from various studies. Note that the specific values are highly dependent on the overall formulation, preparation method, and the nature of the encapsulated drug and conjugated ligand.
Table 1: Physicochemical Properties of DSPE-PEG-NH2 Containing Nanoparticles
| Nanoparticle Type | Core Material | Targeting Ligand | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Liposomes | DSPC/Cholesterol | RGD Peptide | 99.28 ± 5.7 | 0.20 ± 0.02 | +1.2 ± 0.08 | [1] |
| Lipid-Polymer Hybrid NP | PLGA | LyP-1 Peptide | 68 ± 6 | 0.15 | Negative | [2] |
| Lipid Nanoparticles | Ionizable Lipid/DSPC/Chol | Amine group (from DSPE-PEG-NH2) | ~80-100 | < 0.2 | Near-neutral | [3] |
| Carbon Capsules | Nitrogen-doped Carbon | None (DSPE-PEG coating) | ~80 | - | - | [4] |
Table 2: Drug Loading and Encapsulation Efficiency
| Nanoparticle System | Drug | Encapsulation Efficiency (%) | Drug Loading (%) | Method of Determination | Reference |
| Triptolide-loaded Liposomes | Triptolide | 74.37 ± 1.07 | - | HPLC | [1] |
| 5-FU-loaded Carbon Capsules | 5-Fluorouracil | 91 ± 0.5 (Loading Efficiency) | 59.84 | TGA/TNBS Method | |
| Emtricitabine-loaded PLGA NP | Emtricitabine | 74.34 | - | HPLC |
Experimental Protocols
Protocol 1: Preparation of Peptide-Targeted Liposomes using Thin-Film Hydration and Post-Insertion
This protocol describes the preparation of liposomes encapsulating a hydrophilic drug, followed by the surface modification with a targeting peptide conjugated to this compound via the post-insertion method.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
This compound
-
Targeting peptide with an NHS-reactive group (e.g., N-terminus or lysine side chain)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) for peptide conjugation (if starting with a carboxylated peptide)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrophilic drug to be encapsulated
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dialysis tubing (e.g., 10 kDa MWCO)
Procedure:
Part A: Liposome Formulation by Thin-Film Hydration
-
Dissolve DSPC and cholesterol (e.g., in a 3:2 molar ratio) in chloroform in a round-bottom flask.
-
Create a thin lipid film on the inner surface of the flask by removing the chloroform using a rotary evaporator under reduced pressure.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with an aqueous solution of the hydrophilic drug in PBS (pH 7.4) by vortexing the flask. The temperature of the hydrating buffer should be above the phase transition temperature of the lipids (for DSPC, >55°C). This process forms multilamellar vesicles (MLVs).
-
To create unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This should be done at a temperature above the lipid phase transition temperature.
-
Remove the unencapsulated drug by dialysis against PBS (pH 7.4) at 4°C.
Part B: Preparation of Peptide-DSPE-PEG46 Micelles
-
Conjugate the targeting peptide to this compound. If the peptide has a free carboxylic acid group, use EDC/NHS chemistry. Dissolve the peptide and this compound in a suitable buffer (e.g., MES buffer, pH 6.0) and add EDC and NHS. Allow the reaction to proceed for several hours at room temperature.
-
Purify the DSPE-PEG46-Peptide conjugate by dialysis.
-
Dissolve the purified DSPE-PEG46-Peptide conjugate in PBS (pH 7.4). This will form micelles.
Part C: Post-Insertion of Peptide-DSPE-PEG46 into Liposomes
-
Add the DSPE-PEG46-Peptide micelle solution to the pre-formed liposome suspension from Part A. A typical molar ratio is 5-10% of the PEGylated lipid relative to the total liposomal lipid.
-
Incubate the mixture at a temperature slightly above the phase transition temperature of the lipids (e.g., 60°C) for 1-2 hours with gentle stirring.
-
Cool the liposome suspension to room temperature.
-
Remove any unincorporated micelles by dialysis or size exclusion chromatography.
-
Store the final peptide-targeted liposomes at 4°C.
Diagram of the Experimental Workflow:
Caption: Workflow for preparing peptide-targeted liposomes.
Protocol 2: Characterization of Nanoparticles
A. Size and Zeta Potential Measurement by Dynamic Light Scattering (DLS)
-
Dilute a small aliquot of the nanoparticle suspension in deionized water or PBS to an appropriate concentration (to avoid multiple scattering effects).
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters (e.g., temperature, scattering angle).
-
Perform the measurement to obtain the average hydrodynamic diameter, polydispersity index (PDI), and zeta potential. Measurements should be performed in triplicate.
B. Determination of Encapsulation Efficiency and Drug Loading
-
Separate the unencapsulated ("free") drug from the nanoparticles. This can be done by ultracentrifugation, where the nanoparticles form a pellet, or by using centrifugal filter units with a molecular weight cutoff that allows the free drug to pass through while retaining the nanoparticles.
-
Measure the concentration of the free drug in the supernatant or filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Nanoparticle Weight] x 100
-
Diagram of Characterization Workflow:
References
- 1. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of the Novel PEG-PE-Based Polymer for the Reversible Attachment of Specific Ligands to Liposomes: Synthesis and in vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
Application Notes: Calculating Molar Excess for DSPE-PEG-NH2 Reactions
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed guide for calculating molar excess and performing conjugation reactions involving 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-NH2). The focus is on the common reaction of the terminal amine group of DSPE-PEG-NH2 with an N-Hydroxysuccinimide (NHS) ester-activated molecule to form a stable amide bond, a cornerstone of bioconjugation for creating targeted drug delivery systems like liposomes and nanoparticles.[1][2]
Introduction to DSPE-PEG-NH2 Conjugation
DSPE-PEG-NH2 is a heterobifunctional lipid-polymer conjugate widely used in the surface modification of nanoparticles and liposomes.[1][3] The DSPE portion anchors into the lipid bilayer, while the hydrophilic polyethylene glycol (PEG) chain provides a "stealth" shield, extending circulation half-life.[3] The terminal primary amine (-NH2) group serves as a versatile reactive handle for covalently attaching targeting ligands, such as antibodies, peptides, or small molecules.
The most prevalent conjugation strategy for the amine group on DSPE-PEG-NH2 involves its reaction with an N-Hydroxysuccinimide (NHS) ester. This reaction is highly efficient and forms a stable amide linkage. Controlling the stoichiometry of the reactants is critical for maximizing conjugation efficiency and achieving the desired ligand density on the nanoparticle surface. This is accomplished by using one reactant in "molar excess" relative to the other. The decision of which component to use in excess depends on factors like the cost, availability, and the number of reactive sites on each molecule.
Principle of the NHS Ester-Amine Reaction
The conjugation reaction is a nucleophilic acyl substitution. The primary amine on the DSPE-PEG-NH2 acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.
The reaction is highly pH-dependent. An optimal pH range of 7.2 to 8.5 is recommended to ensure the primary amine is deprotonated and thus sufficiently nucleophilic, while minimizing the competing hydrolysis of the NHS ester, which is accelerated at higher pH.
Quantitative Data and Calculations
Accurate molar calculations are the foundation of a successful conjugation reaction. This section outlines the necessary formulas and provides reference data in structured tables.
Fundamental Formulas
-
Calculate Moles:
-
Moles (mol) = Mass (g) / Molecular Weight (g/mol)
-
-
Calculate Mass from Moles:
-
Mass (g) = Moles (mol) * Molecular Weight (g/mol)
-
-
Calculate Mass for Molar Excess:
-
Mass of Reagent in Excess (g) = Moles of Limiting Reagent (mol) * Molar Excess Ratio * MW of Reagent in Excess (g/mol)
-
Reference Data
The molecular weight (MW) of DSPE-PEG-NH2 varies with the length of the PEG chain. The user-specified "PEG46" corresponds to approximately 46 ethylene glycol units, which is very close to the commonly used DSPE-PEG2000 (MW ≈ 2000 Da).
| Compound | Approximate Molecular Weight ( g/mol ) | Notes |
| DSPE-PEG46-NH2 (DSPE-PEG2000-Amine) | 2750 | This is a typical average MW. Always refer to the manufacturer's certificate of analysis for the specific lot. |
| 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) | 748 | The lipid anchor portion. |
| N-Hydroxysuccinimide (NHS) | 115 | The byproduct of the reaction. |
Table 1: Approximate molecular weights of relevant compounds.
| Parameter | Recommended Range | Rationale and Citation |
| pH | 7.2 - 8.5 | Optimal for deprotonated amine and minimizes NHS ester hydrolysis. |
| Reaction Buffer | Phosphate, Bicarbonate, Borate | Must be free of primary amines (e.g., Tris, Glycine) which compete in the reaction. |
| Molar Excess of NHS Ester | ||
| over DSPE-PEG-NH2 | 1.5:1 to 5:1 | Recommended for small molecule or peptide conjugation to drive the reaction. |
| over Protein | 10:1 to 20:1 | A higher excess is often needed for larger, more complex molecules like antibodies to achieve sufficient labeling. |
| Temperature | Room Temp (20-25°C) or 4°C | Room temperature reactions are faster (1-4 hours), while 4°C (overnight) can improve stability for sensitive proteins. |
| Reaction Time | 1 - 4 hours (RT) or 4 - 12 hours (4°C) | Progress can be monitored by chromatography. Reaction should not proceed indefinitely to avoid hydrolysis. |
Table 2: Recommended reaction conditions for conjugating an NHS-ester activated molecule to DSPE-PEG-NH2.
Experimental Protocols
This section provides step-by-step protocols for calculating reactant quantities and performing the conjugation reaction.
Protocol 1: Calculation of Reactant Quantities
This protocol describes how to calculate the mass of an NHS-ester activated molecule required to achieve a desired molar excess over a known amount of DSPE-PEG-NH2.
Objective: To prepare a 1 mL reaction where an NHS-activated small molecule (MW = 500 g/mol ) is added at a 5-fold molar excess to 1 mg of this compound.
-
Calculate Moles of DSPE-PEG-NH2:
-
Mass = 1 mg = 0.001 g
-
MW = 2750 g/mol
-
Moles = 0.001 g / 2750 g/mol = 3.64 x 10⁻⁷ mol
-
-
Calculate Moles of NHS-Ester Molecule Needed:
-
Molar Excess Ratio = 5
-
Moles = 3.64 x 10⁻⁷ mol * 5 = 1.82 x 10⁻⁶ mol
-
-
Calculate Mass of NHS-Ester Molecule Needed:
-
MW = 500 g/mol
-
Mass = 1.82 x 10⁻⁶ mol * 500 g/mol = 9.1 x 10⁻⁴ g = 0.91 mg
-
Result: To achieve a 5-fold molar excess, 0.91 mg of the NHS-activated molecule should be added to 1 mg of this compound.
Protocol 2: General Conjugation Reaction
This protocol provides a general method for conjugating an NHS-ester activated molecule to DSPE-PEG-NH2.
Materials:
-
This compound
-
NHS-ester activated molecule (e.g., peptide, drug, or dye)
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0
-
Purification supplies (e.g., dialysis cassette, size-exclusion chromatography column)
Procedure:
-
Prepare DSPE-PEG-NH2 Solution: Dissolve the calculated amount of DSPE-PEG-NH2 in the Reaction Buffer. If incorporating into liposomes, this step may be part of the liposome hydration process.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the calculated mass of the NHS-ester activated molecule in a minimal volume of anhydrous DMSO or DMF. The NHS ester moiety readily hydrolyzes in aqueous solution, so stock solutions should not be prepared for long-term storage.
-
Initiate Reaction: Add the NHS ester solution dropwise to the stirring DSPE-PEG-NH2 solution. The final concentration of organic solvent (DMSO/DMF) should ideally not exceed 10% (v/v) of the total reaction volume.
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle stirring. Protect light-sensitive compounds from light.
-
Quench Reaction (Optional but Recommended): To stop the reaction and consume any unreacted NHS ester, add Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes.
-
Purify the Conjugate: Remove unreacted small molecules, NHS byproduct, and quenching reagents via dialysis or size-exclusion chromatography.
Protocol 3: Quantification of Conjugation Efficiency
Verifying the outcome of the reaction is a critical final step. The choice of method depends on the properties of the conjugated ligand.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a powerful tool to separate the final conjugate from the starting materials, allowing for quantification of the reaction efficiency.
-
Spectrophotometric Methods: If the attached ligand has a unique absorbance or fluorescence profile (e.g., a fluorescent dye), the conjugation efficiency can be determined by measuring the spectral properties of the purified product and comparing it to a standard curve.
-
Indirect Quantification: One can also quantify the amount of unreacted amine groups remaining after the reaction using assays like the TNBSA assay and compare it to the starting amount.
Conclusion
Successful bioconjugation to DSPE-PEG-NH2 hinges on the careful calculation of molar ratios and precise control of reaction conditions. By using the principles and protocols outlined in these application notes, researchers can optimize their conjugation strategies to produce well-defined, functionalized nanoparticles for advanced drug delivery and diagnostic applications. Always begin with small-scale optimization experiments to determine the ideal molar excess and reaction time for your specific molecule pair before proceeding to larger-scale preparations.
References
DSPE-PEG46-NH2: Application Notes and Protocols for Researchers
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the storage, handling, and utilization of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-46] (DSPE-PEG46-NH2). This versatile phospholipid-polyethylene glycol conjugate is a critical component in the development of advanced drug delivery systems, particularly in the formulation of stealth liposomes and targeted nanoparticles.
Product Information and Storage
Proper storage and handling of this compound are paramount to ensure its stability and performance in experimental applications. The following table summarizes the recommended conditions.
| Parameter | Recommendation | Citation(s) |
| Appearance | White to off-white solid powder or chunk. | [1] |
| Long-term Storage | Store at -20°C for months to years. | [1][2] |
| Short-term Storage | Store at 0–4°C for days to weeks. | [1] |
| Stock Solution Storage | Store at 0–4°C for short-term (days to weeks) or -20°C for long-term (months). Avoid repeated freeze-thaw cycles. | [1] |
| Shipping Condition | Shipped under ambient temperature as a non-hazardous chemical. Stable for a few weeks during ordinary shipping. | |
| Solubility | Soluble in Dimethyl sulfoxide (DMSO), Dichloromethane (DCM), Chloroform, Acetone, and Dimethylformamide (DMF). |
Handling and Safety Precautions
This compound should be handled in accordance with good laboratory practices. The following are general safety and handling guidelines:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound.
-
Ventilation: Use in a well-ventilated area to avoid inhalation of dust.
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Ingestion: Do not ingest. If swallowed, seek medical attention.
-
Hygienic Practices: Wash hands thoroughly after handling.
Below is a DOT diagram outlining the recommended workflow for the storage and handling of this compound.
References
Application Notes and Protocols for DSPE-PEG-NH2 in Stealth Liposome Formulation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-NH2) in the formulation of "stealth" liposomes for advanced drug delivery applications.
Introduction to DSPE-PEG-NH2 and Stealth Liposomes
DSPE-PEG-NH2 is a heterobifunctional lipid-polymer conjugate essential for the development of long-circulating, targeted drug delivery systems.[1][2][3] It consists of three key components:
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A saturated phospholipid that serves as a stable anchor within the liposomal lipid bilayer.
-
Polyethylene Glycol (PEG): A hydrophilic polymer that forms a protective layer on the liposome surface. This "PEGylation" creates a steric barrier that inhibits the binding of opsonin proteins, thereby reducing recognition and clearance by the mononuclear phagocyte system (MPS).[4][5] This "stealth" characteristic significantly prolongs the circulation half-life of the liposomes, allowing for greater accumulation at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.
-
Terminal Amine Group (-NH2): A reactive functional group at the distal end of the PEG chain, enabling the covalent conjugation of targeting moieties like antibodies, peptides, or small molecules for active targeting of specific cells or tissues.
Stealth liposomes formulated with DSPE-PEG-NH2 offer a versatile platform to improve the therapeutic index of encapsulated drugs by enhancing their solubility, stability, and pharmacokinetic profile, while minimizing off-target toxicity.
Quantitative Data Summary
The inclusion of DSPE-PEG derivatives in liposome formulations leads to significant improvements in key physicochemical and pharmacokinetic parameters compared to conventional, non-PEGylated liposomes.
| Parameter | Conventional Liposomes | Stealth Liposomes (DSPE-PEG) | Fold Improvement | Reference(s) |
| Particle Size (Shikonin) | 228 ± 150 nm | 103 ± 45 nm | ~2.2x smaller | |
| Encapsulation Efficiency (Shikonin) | 56.5% - 75.6% | 75.6% - 89.4% | Up to 1.6x higher | |
| Circulation Half-life (Doxorubicin) | ~0.2 hours (free drug) | ~45 hours | >200x longer | |
| Tumor Accumulation (Doxorubicin) | Low | Significantly Enhanced | - | |
| Circulation Half-life (General) | Minutes to < 1 hour | 15 - 24 hours (rodents) | >15x longer |
Experimental Protocols
Protocol 1: Preparation of Stealth Liposomes using the Thin-Film Hydration Method
This protocol describes the preparation of stealth liposomes incorporating DSPE-PEG-NH2 using the widely adopted thin-film hydration technique.
Materials:
-
Primary phospholipid (e.g., DSPC, DPPC, or HSPC)
-
Cholesterol
-
DSPE-PEG-NH2 (e.g., DSPE-PEG2000-NH2)
-
Drug to be encapsulated (hydrophilic or lipophilic)
-
Organic solvent (e.g., chloroform, methanol, or a mixture)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, HEPES-buffered saline)
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Probe or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument
-
Spectrophotometer or HPLC for drug quantification
Procedure:
-
Lipid Film Formation:
-
Dissolve the primary phospholipid, cholesterol, and DSPE-PEG-NH2 in the desired molar ratio (e.g., 55:40:5) in an organic solvent in a round-bottom flask. If encapsulating a lipophilic drug, dissolve it in this mixture as well.
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids.
-
Evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the chosen aqueous buffer. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.
-
The volume of the hydration buffer should be chosen to achieve the desired final lipid concentration.
-
Agitate the flask by gentle rotation in the water bath (above the lipid phase transition temperature) for 1-2 hours to form multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication and Extrusion):
-
To produce small unilamellar vesicles (SUVs) with a uniform size distribution, sonicate the MLV suspension using a probe or bath sonicator.
-
Following sonication, extrude the liposome suspension multiple times (e.g., 11-21 passes) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. Ensure the extruder is maintained at a temperature above the lipid phase transition temperature.
-
-
Purification:
-
Remove unencapsulated drug by dialysis, size exclusion chromatography (e.g., using a Sephadex G-50 column), or ultracentrifugation.
-
-
Characterization:
-
Determine the mean particle size, polydispersity index (PDI), and zeta potential of the liposomes using Dynamic Light Scattering (DLS).
-
Quantify the encapsulation efficiency by lysing the liposomes with a suitable detergent (e.g., Triton X-100) and measuring the drug concentration using spectrophotometry or HPLC. The encapsulation efficiency is calculated as: (Amount of encapsulated drug / Total amount of drug) x 100%
-
Protocol 2: Conjugation of a Targeting Ligand to DSPE-PEG-NH2 Liposomes
This protocol outlines the general steps for conjugating a targeting ligand (e.g., an antibody or peptide) to the surface of pre-formed stealth liposomes via the terminal amine group of DSPE-PEG-NH2. This example uses a common amine-reactive crosslinker, N-Hydroxysuccinimide (NHS) ester.
Materials:
-
Pre-formed stealth liposomes containing DSPE-PEG-NH2
-
Targeting ligand with a primary amine or a carboxyl group
-
Crosslinking reagents (e.g., EDC and NHS for carboxyl-to-amine coupling, or an NHS-ester functionalized ligand)
-
Reaction buffer (e.g., PBS pH 7.4-8.0)
-
Quenching reagent (e.g., hydroxylamine or Tris buffer)
-
Purification column (e.g., size exclusion chromatography)
Procedure:
-
Activation of Ligand (if necessary):
-
If the targeting ligand contains a carboxyl group, it can be activated to an NHS ester. Dissolve the ligand in the reaction buffer and add EDC and NHS. Incubate for a specific time (e.g., 15-30 minutes) at room temperature to form the amine-reactive NHS ester.
-
-
Conjugation Reaction:
-
Add the activated ligand (or the NHS-ester functionalized ligand) to the DSPE-PEG-NH2 liposome suspension.
-
The molar ratio of ligand to reactive PEG-lipid should be optimized, but a starting point could be a 1:1 to 5:1 excess of ligand.
-
Incubate the reaction mixture for several hours (e.g., 2-4 hours) at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching of Reaction:
-
Add a quenching reagent to stop the reaction and inactivate any unreacted NHS esters.
-
-
Purification of Immunoliposomes:
-
Remove unconjugated ligand and by-products by passing the reaction mixture through a size exclusion chromatography column. The larger immunoliposomes will elute first.
-
-
Characterization of Conjugated Liposomes:
-
Confirm the successful conjugation of the targeting ligand using appropriate analytical techniques such as SDS-PAGE (for protein ligands), HPLC, or by measuring a change in the zeta potential.
-
Assess the binding affinity of the targeted liposomes to their target cells using in vitro cell binding assays.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the preparation and functionalization of targeted stealth liposomes.
Mechanism of Stealth Action
Caption: DSPE-PEG creates a steric barrier, preventing opsonization and subsequent phagocytosis.
Signaling Pathway: HER2-Targeted Drug Delivery
This diagram illustrates the mechanism of action of a HER2-targeted stealth liposome delivering a cytotoxic drug (e.g., Doxorubicin) to a cancer cell.
Caption: HER2-targeted liposomes deliver drugs that inhibit proliferation and induce apoptosis.
References
- 1. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity [mdpi.com]
- 2. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. breastcancer.org [breastcancer.org]
- 5. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of DSPE-PEG46-NH2
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-NH2) is a heterobifunctional lipid-PEG conjugate essential in drug delivery systems, particularly in the formation of PEGylated liposomes and micelles.[1][2] The DSPE portion serves as a lipid anchor for insertion into lipid bilayers, while the hydrophilic polyethylene glycol (PEG) chain provides a "stealth" characteristic, extending circulation half-life and reducing nonspecific protein binding.[1][2] The terminal primary amine (-NH2) group offers a reactive site for the covalent conjugation of targeting ligands such as antibodies, peptides, or aptamers.[1]
Given that the molecular weight, purity, and functional integrity of DSPE-PEG46-NH2 directly impact the stability, efficacy, and targeting capabilities of the final nanoparticle formulation, a comprehensive analytical characterization is imperative. This document provides detailed application notes and protocols for the key analytical methods used to characterize this compound conjugates.
Spectroscopic Characterization
Spectroscopic methods are fundamental for confirming the chemical identity and structure of the conjugate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is a powerful tool for elucidating the molecular structure of DSPE-PEG-NH2. Proton NMR (¹H NMR) is used to confirm the presence of signals corresponding to the DSPE lipid chains, the repeating ethylene glycol units of the PEG chain, and the terminal methylene protons adjacent to the amine group, confirming the successful synthesis of the conjugate. Phosphorus NMR (³¹P NMR) can be used to analyze the phosphate group environment.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4, or D₂O). Vortex briefly to ensure complete dissolution.
-
Instrument: A 400 MHz or higher NMR spectrometer.
-
Acquisition Parameters:
-
Temperature: 25°C
-
Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
-
Data Analysis: Process the spectrum using appropriate software. Integrate the characteristic peaks to confirm the ratio of DSPE to PEG units.
-
Data Presentation:
| Functional Group | Characteristic ¹H NMR Chemical Shift (ppm) |
| DSPE: Terminal methyl (-CH₃) | ~0.8 ppm |
| DSPE: Acyl chain methylene (-CH₂)n | ~1.2 ppm |
| PEG: Ethylene glycol backbone (-OCH₂CH₂O-) | ~3.6 ppm |
| PEG: Methylene protons adjacent to -NH₂ | ~2.9-3.1 ppm |
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note: FTIR spectroscopy is used to identify the key functional groups present in the DSPE-PEG-NH2 molecule. The resulting spectrum provides a molecular fingerprint, confirming the presence of the lipid ester, phosphate, PEG ether, and primary amine functionalities. This technique is particularly useful for verifying the success of conjugation reactions by observing the appearance or disappearance of specific vibrational bands.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Prepare the sample as a thin film by dissolving a small amount in a volatile solvent like chloroform, casting it onto a KBr plate, and allowing the solvent to evaporate. Alternatively, mix the sample with KBr powder and press it into a pellet.
-
Instrument: A standard FTIR spectrometer.
-
Acquisition Parameters:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: Average 16-32 scans to obtain a high-quality spectrum.
-
-
Data Analysis: Identify the characteristic absorption peaks corresponding to the functional groups of the molecule.
Data Presentation:
| Functional Group | Characteristic FTIR Absorption Band (cm⁻¹) |
| N-H Stretch (primary amine) | 3300-3500 cm⁻¹ (broad) |
| C-H Stretch (aliphatic) | 2850-2950 cm⁻¹ |
| C=O Stretch (ester) | ~1730-1740 cm⁻¹ |
| N-H Bend (primary amine) | 1590-1650 cm⁻¹ |
| C-O-C Stretch (PEG ether) | ~1100 cm⁻¹ (strong) |
| P=O Stretch (phosphate) | ~1220-1240 cm⁻¹ |
Molecular Weight and Purity Assessment
Determining the molecular weight distribution and purity is critical for ensuring lot-to-lot consistency and performance of the conjugate.
Mass Spectrometry (MS)
Application Note: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is the preferred method for determining the average molecular weight (Mw) and the polydispersity index (PDI) of PEGylated lipids. Due to the polymeric nature of PEG, this compound is not a single molecular entity but rather a distribution of molecules with varying numbers of ethylene glycol units. MALDI-TOF MS can resolve this distribution, providing crucial information on the heterogeneity of the material.
Experimental Protocol: MALDI-TOF MS
-
Matrix Selection: Choose a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB). Dissolve the matrix in an appropriate solvent (e.g., a 1:1 mixture of acetonitrile and 0.1% trifluoroacetic acid in water).
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., chloroform or methanol) at a concentration of ~1 mg/mL.
-
Spotting: Mix the sample solution with the matrix solution in a 1:1 (v/v) ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air-dry (dried-droplet method).
-
Instrument: A MALDI-TOF mass spectrometer.
-
Acquisition Parameters:
-
Mode: Positive ion reflector or linear mode.
-
Calibration: Calibrate the instrument using a known polymer standard in the expected mass range.
-
-
Data Analysis: Use the instrument's software to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI (Mw/Mn).
Data Presentation:
| Parameter | Theoretical Value (for 46 PEG units) | Typical Experimental Result |
| Average Molecular Weight (Mw) | ~2774 Da | 2700 - 2900 Da |
| Polydispersity Index (PDI) | Monodisperse (1.0) | < 1.05 |
Chromatographic Methods
Application Note: Chromatography is essential for assessing the purity of this compound and detecting any unreacted starting materials or side products. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is widely used for purity analysis, often coupled with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as PEG-lipids lack a strong UV chromophore. Size-Exclusion Chromatography (SEC) can be used to analyze the hydrodynamic size and identify the presence of aggregates or micelles.
Experimental Protocol: RP-HPLC-ELSD
-
Sample Preparation: Dissolve the this compound sample in the mobile phase or a suitable solvent (e.g., methanol/water mixture) to a concentration of 1-5 mg/mL.
-
Instrumentation:
-
HPLC System: A standard HPLC system with a gradient pump.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Methanol or acetonitrile with the same modifier.
-
Gradient: A linear gradient from ~70% B to 100% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: ELSD (Drift tube temperature: 40-50°C; Nebulizer gas pressure: ~3 bar).
-
-
Data Analysis: Integrate the peak area of the main component to determine its purity relative to any detected impurities.
Data Presentation:
| Parameter | Typical Specification |
| Purity by HPLC-ELSD | ≥ 95% |
| Retention Time | Varies based on exact conditions |
Functional Group Quantification
Application Note: It is crucial to quantify the number of available primary amine groups on the DSPE-PEG-NH2 conjugate, as this determines its capacity for subsequent bioconjugation. Colorimetric assays provide a simple and effective way to measure the concentration of accessible amine groups. The Orange II dye assay is a reliable method that involves the electrostatic adsorption of the negatively charged dye to protonated primary amines under acidic conditions.
Experimental Protocol: Orange II Dye Assay
-
Reagent Preparation:
-
Orange II Solution: Prepare a stock solution of Orange II dye (e.g., 1 mM) in deionized water.
-
Acidic Buffer: Prepare a buffer with a pH of 3 (e.g., glycine-HCl).
-
-
Assay Procedure:
-
Disperse a known amount of DSPE-PEG-NH2 in the pH 3 buffer.
-
Add a specific volume of the Orange II stock solution to the dispersion.
-
Incubate the mixture for a defined period (e.g., 1-2 hours) at room temperature to allow for dye binding.
-
If the conjugate forms micelles or particles that can be pelleted, centrifuge the sample to separate the conjugate-dye complex from the unbound dye in the supernatant.
-
Measure the absorbance of the supernatant at the λmax of Orange II (~485 nm) using a UV-Vis spectrophotometer.
-
-
Quantification:
-
Create a standard curve using known concentrations of Orange II dye in the pH 3 buffer.
-
Calculate the amount of unbound dye in the supernatant from the standard curve.
-
Determine the amount of bound dye by subtracting the unbound amount from the total initial amount.
-
Relate the amount of bound dye to the quantity of amine groups, assuming a 1:1 stoichiometric binding.
-
Visualizations
Caption: General workflow for the analytical characterization of this compound.
Caption: Relationship between analytical techniques and key properties of this compound.
References
Troubleshooting & Optimization
Technical Support Center: DSPE-PEG46-NH2 Conjugation
Welcome to the technical support center for DSPE-PEG46-NH2 conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions.
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of this compound to target molecules.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Efficiency | Hydrolysis of NHS ester: N-hydroxysuccinimide (NHS) esters are moisture-sensitive and can hydrolyze, rendering them unreactive with primary amines.[1][2] | - Use DSPE-PEG-NHS immediately after dissolving.[1] - Avoid aqueous buffers during initial dissolution; use anhydrous DMSO or DMF.[2] - Equilibrate reagent to room temperature before opening to prevent condensation.[2] |
| Incorrect pH: The reaction between an NHS ester and a primary amine is most efficient at a slightly alkaline pH (7-9). For EDC/NHS chemistry, the activation of carboxyl groups is most efficient at pH 4.5-7.2, while the subsequent reaction with the amine is best at pH 7-8. | - For NHS ester reactions, maintain the pH of the reaction buffer between 7.2 and 8.5. - For EDC/NHS reactions, perform a two-step process: activate the carboxyl group at pH 5-6, then increase the pH to 7.2-7.5 for the reaction with DSPE-PEG-NH2. | |
| Presence of primary amine-containing buffers: Buffers such as Tris or glycine will compete with the target molecule for reaction with the NHS ester. | - Use non-amine buffers like Phosphate-Buffered Saline (PBS), HEPES, or borate buffer. | |
| Suboptimal Molar Ratio: An insufficient molar excess of one reactant over the other can lead to low yields. | - Optimize the molar ratio of DSPE-PEG-NH2 to your target molecule. A 5 to 20-fold molar excess of the NHS ester is a common starting point for protein labeling. | |
| Steric Hindrance: The conjugation site on the target molecule may be sterically hindered, preventing efficient reaction. | - Consider using a longer PEG linker to overcome steric hindrance. | |
| Protein/Conjugate Aggregation | Conformational Changes: Covalent modification can disrupt the protein's native structure, exposing hydrophobic regions and leading to aggregation. | - Optimize the degree of conjugation by adjusting the molar ratio of the PEG reagent. |
| High Reagent or Protein Concentration: High concentrations can increase the likelihood of intermolecular crosslinking and aggregation. | - Reduce the protein concentration. - Add the dissolved PEG reagent to the protein solution slowly with gentle mixing. | |
| Incorrect Buffer Conditions: Suboptimal pH or lack of stabilizing agents can lead to protein instability. | - Ensure the buffer pH is optimal for your protein's stability. - Add stabilizing excipients like glycerol, arginine, or non-ionic detergents to the buffer. | |
| Temperature: Higher temperatures can sometimes promote aggregation. | - Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration. | |
| Inconsistent Results | Reagent Instability: DSPE-PEG-NH2 and activating reagents like EDC and NHS can degrade over time, especially if not stored properly. | - Store DSPE-PEG-NH2 and other reagents under the recommended conditions (typically at -20°C, dry, and protected from light). - Prepare stock solutions of reagents fresh for each experiment. |
| Variability in Reaction Time and Temperature: Lack of precise control over reaction parameters can lead to inconsistent conjugation levels. | - Standardize incubation times and maintain a constant temperature during the reaction. |
Experimental Workflow for DSPE-PEG-NH2 Conjugation
Caption: General workflow for DSPE-PEG-NH2 conjugation.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low conjugation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating DSPE-PEG-NH2 to an NHS-ester activated molecule?
A1: The reaction between a primary amine (like on DSPE-PEG-NH2) and an NHS ester is most efficient in a slightly alkaline buffer, typically with a pH between 7.2 and 8.5. Some protocols suggest a range of pH 7-9.
Q2: Can I use Tris buffer for my conjugation reaction?
A2: No, you should avoid buffers that contain primary amines, such as Tris or glycine. These buffers will compete with your target molecule for the reactive sites on the DSPE-PEG-NH2 or the activated molecule, leading to significantly lower conjugation efficiency. Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, or borate buffers.
Q3: My protein is aggregating after conjugation. What can I do?
A3: Protein aggregation can be caused by several factors, including over-labeling, high protein concentration, or suboptimal buffer conditions. To mitigate aggregation, you can try the following:
-
Optimize the molar ratio: Reduce the molar excess of the PEG reagent to avoid over-labeling.
-
Lower the reaction temperature: Conduct the reaction at 4°C for a longer period.
-
Adjust protein concentration: Try a lower protein concentration.
-
Use stabilizing excipients: Add agents like glycerol (5-20%), arginine (50-100 mM), or non-ionic detergents (e.g., Tween-20 at 0.01-0.1%) to your buffer.
Q4: How should I store DSPE-PEG-NH2?
A4: DSPE-PEG-NH2 should be stored in a dry, dark environment at -20°C for long-term storage (months to years). For short-term storage (days to weeks), 0-4°C is acceptable. It is important to avoid repeated freeze-thaw cycles.
Q5: What solvents can I use to dissolve DSPE-PEG-NH2?
A5: DSPE-PEG-NH2 is soluble in organic solvents such as DMSO, DMF, chloroform, and dichloromethane.
Q6: How can I determine the efficiency of my conjugation reaction?
A6: Several analytical techniques can be used to assess conjugation efficiency:
-
SDS-PAGE: PEGylation increases the apparent molecular weight of a protein, causing a shift in the band on an SDS-PAGE gel.
-
HPLC/SEC: Size-exclusion chromatography can separate the conjugated product from the unconjugated starting materials based on size.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This technique can be used to determine the precise molecular weight of the conjugate, allowing for the calculation of the number of PEG molecules attached.
-
UV-Vis Spectroscopy: If the target molecule has a chromophore, changes in the UV-Vis spectrum can be used to quantify the extent of conjugation.
Experimental Protocols
Protocol 1: Conjugation of DSPE-PEG-NH2 to a Carboxylated Molecule using EDC/NHS Chemistry
This two-step protocol is designed to conjugate DSPE-PEG-NH2 to a molecule containing carboxylic acid groups (e.g., a protein).
Materials:
-
Molecule with carboxyl groups (Protein #1)
-
DSPE-PEG-NH2
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1M MES, 0.5M NaCl, pH 5.0-6.0
-
Coupling Buffer: 1X PBS, pH 7.2-7.5
-
Quenching Solution: 1M Tris-HCl, pH 8.0 or 1M glycine
-
Anhydrous DMSO or DMF
-
Desalting columns
Procedure:
-
Preparation:
-
Equilibrate EDC, NHS, and DSPE-PEG-NH2 to room temperature before opening the vials.
-
Prepare a 1 mg/mL solution of your carboxylated molecule (Protein #1) in Activation Buffer.
-
Dissolve DSPE-PEG-NH2 in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
-
Activation of Carboxyl Groups:
-
To 1 mL of the Protein #1 solution, add EDC and NHS. A common starting point is a final concentration of ~2 mM EDC and ~5 mM NHS.
-
Incubate for 15 minutes at room temperature.
-
-
Removal of Excess EDC/NHS (Optional but Recommended):
-
To prevent unwanted cross-linking of DSPE-PEG-NH2, remove excess and hydrolyzed EDC and NHS using a desalting column equilibrated with Coupling Buffer.
-
-
Conjugation Reaction:
-
Immediately add the desired molar ratio of the DSPE-PEG-NH2 stock solution to the activated protein solution.
-
Incubate for 2 hours at room temperature.
-
-
Quenching:
-
Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove unconjugated DSPE-PEG-NH2 and other reaction byproducts by dialysis or size-exclusion chromatography.
-
Protocol 2: Conjugation of DSPE-PEG-NH2 to an NHS-Ester Activated Molecule
This protocol is for conjugating DSPE-PEG-NH2 to a molecule that has already been functionalized with an NHS ester.
Materials:
-
NHS-ester activated molecule
-
DSPE-PEG-NH2
-
Reaction Buffer: 1X PBS, pH 7.2-8.0
-
Anhydrous DMSO or DMF
-
Quenching Solution: 1M Tris-HCl, pH 8.0 or 1M glycine
-
Desalting columns or dialysis cassettes
Procedure:
-
Preparation:
-
Equilibrate the NHS-ester activated molecule and DSPE-PEG-NH2 to room temperature.
-
Dissolve the NHS-ester activated molecule in the Reaction Buffer to your desired concentration (e.g., 1-10 mg/mL for a protein).
-
Immediately before use, dissolve DSPE-PEG-NH2 in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
-
Conjugation Reaction:
-
Add the DSPE-PEG-NH2 stock solution to the solution of the NHS-ester activated molecule to achieve the desired molar excess (a 5-20 fold molar excess of DSPE-PEG-NH2 is a good starting point). Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% (v/v) of the total reaction volume.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.
-
-
Quenching:
-
Add the Quenching Solution to a final concentration of 10-50 mM to react with any remaining NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate from excess reagents and byproducts using a desalting column or dialysis.
-
References
troubleshooting DSPE-PEG46-NH2 solubility issues in aqueous buffer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DSPE-PEG46-NH2, focusing on solubility issues in aqueous buffers.
Troubleshooting Guide
Question: My this compound solution in aqueous buffer is cloudy or contains visible particulates. What should I do?
Answer: A cloudy or heterogeneous appearance in your this compound solution typically indicates incomplete dissolution or the formation of large aggregates rather than well-dispersed micelles. Here is a step-by-step troubleshooting workflow to address this issue:
Frequently Asked Questions (FAQs)
What is the expected solubility of this compound in aqueous buffers?
How does pH affect the solubility of this compound?
The terminal amine group (-NH2) on this compound has a pKa that will determine its protonation state at a given pH. In acidic buffers, the amine group will be protonated (-NH3+), which can increase its hydrophilicity and potentially alter micelle formation and stability. For applications involving conjugation to NHS esters, a pH range of 7.0-8.5 is typically recommended for the reaction, which also maintains the solubility of the lipid.
What is the role of temperature in dissolving this compound?
Temperature plays a critical role. The distearoyl (DSPE) lipid component has a relatively high phase transition temperature (Tm) of approximately 74°C. It is recommended to hydrate the lipid film with a buffer heated above this temperature to ensure the lipid chains are in a fluid state, which facilitates the formation of well-dispersed micelles[3].
Can I dissolve this compound directly in a cold aqueous buffer?
Directly adding the powdered this compound to a cold aqueous buffer is not recommended and will likely result in a cloudy suspension with poor dissolution. The thin-film hydration method is the preferred approach.
My application requires the use of a co-solvent. Which organic solvents are compatible with this compound?
This compound is generally soluble in a variety of organic solvents. The choice of co-solvent will depend on your specific application. If a co-solvent is needed in the final aqueous formulation, it is crucial to use one that is miscible with water and will not cause the lipid to precipitate. Small amounts of ethanol or DMSO are sometimes used, but their concentration should be kept to a minimum as they can affect the stability of liposomes or micelles.
Data Presentation
Table 1: Solubility of DSPE-PEG-Amine Derivatives in Various Solvents
| Compound | Solvent | Solubility | Reference |
| DSPE-PEG(2000)-amine | Ethanol | ~20 mg/mL | [4] |
| DSPE-PEG(2000)-amine | Dimethyl formamide (DMF) | ~11 mg/mL | [4] |
| DSPE-PEG-NH2 | Chloroform | Soluble | |
| DSPE-PEG-NH2 | Methylene Chloride | Soluble | |
| DSPE-PEG-NH2 | Dimethyl sulfoxide (DMSO) | Soluble | |
| DSPE-PEG-NHS | Hot Water | >10 mg/mL | |
| DSPE-PEG-NH2 | Warm Water | Soluble |
Note: The solubility in aqueous solutions is highly dependent on the formation of micelles and the experimental conditions (e.g., temperature, pH, and buffer composition).
Experimental Protocols
Protocol: Preparation of this compound Micelles using Thin-Film Hydration
This protocol describes a standard method for preparing a clear micellar solution of this compound in an aqueous buffer.
-
Dissolution in Organic Solvent:
-
Weigh the desired amount of this compound powder.
-
Dissolve the lipid in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask. Ensure the lipid is fully dissolved.
-
-
Formation of a Thin Lipid Film:
-
Remove the organic solvent using a rotary evaporator under reduced pressure.
-
Continue to apply a high vacuum for at least 1-2 hours to ensure all residual solvent is removed. A thin, uniform lipid film should be visible on the inner surface of the flask.
-
-
Hydration of the Lipid Film:
-
Pre-heat the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to a temperature above the phase transition temperature of DSPE (e.g., 75-80°C).
-
Add the pre-heated buffer to the round-bottom flask containing the lipid film.
-
Rotate the flask gently to allow the lipid film to hydrate and peel off the flask wall, forming a suspension of multilamellar vesicles (MLVs).
-
-
Formation of Micelles:
-
To break down the MLVs into smaller, uniform micelles, sonicate the suspension in a bath sonicator at a temperature above the Tm for 5-10 minutes, or until the solution becomes clear.
-
Alternatively, the solution can be vortexed vigorously.
-
-
Final Product:
-
The resulting product should be a clear, transparent solution of this compound micelles.
-
Store the micellar solution according to the manufacturer's recommendations, typically at 4°C for short-term storage or -20°C for long-term storage.
-
References
Technical Support Center: DSPE-PEG46-NH2 Stability in Biological Media
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-NH2), with a specific focus on a PEG chain of approximately 46 repeating units (commonly noted as DSPE-PEG2000). It addresses common stability issues encountered in biological media through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for DSPE-PEG-NH2 in biological media?
The main stability challenges for DSPE-PEG-NH2, particularly when formulated into nanoparticles or liposomes, are chemical degradation and physical instability.
-
Chemical Instability: The most significant issue is the hydrolysis of the ester bonds within the DSPE lipid anchor. This process is catalyzed by acidic or basic conditions and can be accelerated by heat and certain enzymes present in biological fluids.[1][2] Hydrolysis leads to the loss of the fatty acid chains, resulting in lysolipids and free fatty acids, which can compromise the integrity of the nanoparticle or liposome.[2]
-
Physical Instability: In biological media like serum, formulations containing DSPE-PEG-NH2 can suffer from aggregation. This can be caused by interactions with plasma proteins, which may lead to the destabilization of the particles.[3][4] The density of the PEG coating is crucial for providing a "stealth" layer that minimizes these interactions and enhances stability.
Q2: How does pH affect the stability of DSPE-PEG-NH2?
The ester bonds in the DSPE anchor are susceptible to acid- and base-catalyzed hydrolysis. Studies have shown that DSPE-PEG is stable in neutral buffered solutions like PBS (pH 7.4) at both room temperature and elevated temperatures (60°C). However, in unbuffered or acidic water, hydrolysis can be detected, leading to the loss of the stearic acid chains. This degradation is significantly accelerated by heat. Therefore, maintaining a neutral pH is critical during formulation, storage, and experimental procedures.
Q3: What is the recommended way to store DSPE-PEG-NH2 and its formulations?
For long-term stability, DSPE-PEG-NH2 powder should be stored at -20°C, protected from light and moisture. Short-term storage can be at 0-4°C. It is crucial to avoid repeated freeze-thaw cycles. Formulations such as liposomes should be stored at temperatures that maintain their physical integrity, typically between 2-8°C, and not frozen unless a cryoprotectant is used.
Q4: My DSPE-PEG-NH2-containing liposomes are aggregating in cell culture medium. What could be the cause?
Aggregation in biological media, such as cell culture medium supplemented with fetal bovine serum (FBS), is a common issue. Potential causes include:
-
Insufficient PEG Density: The PEG layer may not be dense enough to provide adequate steric hindrance, allowing plasma proteins to adsorb to the liposome surface and cause aggregation.
-
Interaction with Serum Proteins: Components in the serum can interact with the liposomes, leading to destabilization.
-
Degradation of the Lipid: If the medium is not properly buffered to a neutral pH, hydrolysis of the DSPE anchor can occur, leading to changes in the liposome structure that promote aggregation.
-
Divalent Cations: The presence of divalent cations like Mg²⁺ and Ca²⁺ can impact liposome stability, although PEGylation has been shown to improve stability in their presence.
Troubleshooting Guide
This section addresses specific experimental problems and provides systematic approaches to identify and solve them.
Issue 1: Increased Particle Size and Polydispersity Over Time
Observation: Dynamic Light Scattering (DLS) analysis shows a significant increase in the average hydrodynamic diameter and polydispersity index (PDI) of your nanoparticle suspension after incubation in a biological medium.
Potential Causes & Solutions:
| Potential Cause | Suggested Action |
| Protein Adsorption & Aggregation | Increase the molar percentage of DSPE-PEG-NH2 in your formulation (e.g., from 1 mol% to 5-10 mol%) to enhance steric protection. Consider using a longer PEG chain if aggregation persists. |
| Chemical Degradation (Hydrolysis) | Ensure your biological medium is buffered to a neutral pH (7.2-7.4). Verify the pH of your stock solutions and buffers. Avoid high temperatures during incubation unless experimentally required. |
| Formulation Instability | Re-evaluate the lipid composition. The addition of cholesterol (30-50 mol%) can help stabilize the lipid bilayer and reduce aggregation. |
// Nodes start [label="Observation:\nIncreased Particle Size / PDI", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; cause1 [label="Potential Cause:\nInsufficient PEG Shielding"]; cause2 [label="Potential Cause:\nLipid Hydrolysis"]; cause3 [label="Potential Cause:\nSuboptimal Formulation"];
action1 [label="Action:\nIncrease DSPE-PEG-NH2 mol%", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; action2 [label="Action:\nVerify pH of Media (Target 7.4)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; action3 [label="Action:\nAdd Cholesterol to Formulation", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"];
check1 [label="Re-measure Size by DLS", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
end_ok [label="Result: Stable", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_nok [label="Result: Still Unstable\n(Consider Alternative Lipids)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> {cause1, cause2, cause3}; cause1 -> action1; cause2 -> action2; cause3 -> action3; {action1, action2, action3} -> check1; check1 -> end_ok [label="Problem Solved"]; check1 -> end_nok [label="Problem Persists"]; } caption: "Troubleshooting workflow for particle aggregation issues."
Issue 2: Poor Reproducibility in Conjugation Reactions
Observation: The efficiency of conjugating targeting ligands (e.g., antibodies, peptides) to the terminal amine of DSPE-PEG-NH2 is inconsistent between batches.
Potential Causes & Solutions:
| Potential Cause | Suggested Action |
| Hydrolysis of DSPE-PEG-NH2 | Before conjugation, verify the integrity of your DSPE-PEG-NH2 stock. If it has been stored improperly or for a long time, hydrolysis may have occurred. Use fresh or properly stored lipid. |
| Reactive Amine Buffers | Avoid using buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the DSPE-PEG-NH2 for reaction with your crosslinker (e.g., NHS-esters). Use non-amine-containing buffers like PBS or HEPES. |
| pH of Reaction | The efficiency of amine-reactive crosslinkers is pH-dependent. For NHS-ester chemistry, the reaction is typically more efficient at a slightly alkaline pH (7.5-8.5). Optimize the pH of your conjugation buffer. |
| Purity of DSPE-PEG-NH2 | Impurities in the lipid raw material can affect reaction efficiency. Ensure you are using a high-purity grade of DSPE-PEG-NH2 and obtain a certificate of analysis from the vendor if possible. |
Quantitative Stability Data
The stability of DSPE-PEG is highly dependent on the experimental conditions. The following table summarizes key findings from the literature.
| Condition | Observation | Implication for Experiments | Reference |
| Unbuffered Water, 72h, RT | Significant hydrolysis observed (loss of both stearic acid chains). | Avoid using unbuffered water for storing or formulating DSPE-PEG. | |
| Unbuffered Water, 2h, 60°C | Hydrolysis detected. | Heat accelerates degradation; use minimal heat during processing. | |
| Acidic HPLC Buffer, 60°C | Hydrolysis detectable as early as 30 minutes. | Acidic conditions should be avoided, especially with heat. | |
| PBS (pH 7.4), 2h, RT or 60°C | No detectable hydrolysis. | Neutral buffered saline is a suitable medium for preventing hydrolysis. | |
| Presence of Serum Albumin (BSA) | Micelles of DSPE-PEG become thermodynamically unstable and break up. | Interactions with proteins can destabilize PEG-lipid structures. |
Key Experimental Protocols
Protocol 1: Assessing Liposome Stability in Serum by DLS
This protocol outlines a method to evaluate the physical stability of liposomes in the presence of serum.
-
Preparation:
-
Prepare your DSPE-PEG-NH2 containing liposomes in a suitable buffer (e.g., PBS, pH 7.4).
-
Filter the liposome suspension through a 0.22 µm syringe filter to remove any large aggregates.
-
Obtain fetal bovine serum (FBS) or human serum and filter it through a 0.22 µm filter.
-
-
Incubation:
-
In a clean tube, mix the liposome suspension with the serum to a final serum concentration of 10-50%. A common final lipid concentration is 0.1-1 mg/mL.
-
As a control, prepare a sample of liposomes diluted with PBS to the same final volume.
-
Incubate the samples at 37°C in a water bath or incubator.
-
-
Measurement:
-
At various time points (e.g., 0, 1, 4, 24 hours), take an aliquot from each sample.
-
Measure the Z-average hydrodynamic diameter and Polydispersity Index (PDI) using a Dynamic Light Scattering (DLS) instrument.
-
A significant increase in size or PDI in the serum-containing sample compared to the control indicates instability and aggregation.
-
Protocol 2: Analysis of DSPE-PEG-NH2 Hydrolysis by Mass Spectrometry
This protocol describes how to detect the chemical degradation of the DSPE-PEG-NH2 lipid itself.
-
Sample Preparation:
-
Incubate DSPE-PEG-NH2 (e.g., 1 mg/mL) under the desired conditions (e.g., in acidic buffer vs. neutral PBS at 37°C).
-
At specified time points, take an aliquot of the sample.
-
For aqueous samples, rapidly freeze the aliquot in liquid nitrogen and lyophilize to remove the solvent.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the dried sample in a suitable solvent for mass spectrometry, such as methanol.
-
Analyze the sample using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) MS.
-
Expected Results: In MALDI-TOF, hydrolysis of one or both stearoyl chains will result in a mass shift of approximately -266 Da or -532 Da, respectively. In ESI-MS, the presence of hydrolysis byproducts can also be detected.
-
References
- 1. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of phospholipid hydrolysis on the aggregate structure in DPPC/DSPE-PEG2000 liposome preparations after gel to liquid crystalline phase transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up DSPE-PEG46-NH2-Based Formulations
Welcome to the technical support center for DSPE-PEG46-NH2-based formulations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the scaling-up process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in drug formulation?
A1: this compound (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-46]) is a heterobifunctional lipid-polymer conjugate. It consists of a DSPE lipid anchor, which readily incorporates into lipid bilayers of nanoparticles like liposomes, and a hydrophilic polyethylene glycol (PEG) chain with a terminal amine group (-NH2).[1][2][3] Its primary applications in drug delivery include:
-
Prolonging Circulation Time: The PEG component creates a "stealth" layer on the nanoparticle surface, which reduces recognition and uptake by the reticuloendothelial system (RES), thereby extending the formulation's half-life in the bloodstream.[1][4]
-
Improving Stability: The hydrophilic PEG chains help to prevent aggregation of nanoparticles, enhancing the colloidal stability of the formulation.
-
Facilitating Targeted Delivery: The terminal amine group provides a reactive site for the conjugation of targeting ligands such as antibodies, peptides, or aptamers, enabling the formulation to specifically bind to and deliver its payload to target cells or tissues.
-
Enhancing Solubility: As an amphiphilic molecule, it can aid in the solubilization and encapsulation of poorly water-soluble drugs within the lipid core of nanoparticles.
Q2: What are the most common challenges encountered when scaling up this compound-based formulations?
A2: The most frequently reported challenges during the scale-up of this compound formulations include:
-
Formulation Instability and Aggregation: As production volume increases, maintaining nanoparticle stability becomes more difficult. Issues such as aggregation (clumping) of particles can occur due to factors like changes in ionic strength, pH, or temperature.
-
Low or Inconsistent Encapsulation Efficiency: Achieving high and reproducible encapsulation of the active pharmaceutical ingredient (API) can be challenging. The efficiency is often sensitive to the manufacturing process parameters.
-
Batch-to-Batch Variability: Reproducibility is a major hurdle in scaling up. Minor variations in process parameters can lead to significant differences in particle size, polydispersity index (PDI), and drug loading between batches.
-
Chemical Instability of the Linker: The ester bonds in the phospholipid backbone of DSPE can be susceptible to hydrolysis, especially under non-neutral pH conditions or elevated temperatures, leading to degradation of the formulation.
Troubleshooting Guides
Issue 1: Formulation Aggregation and Instability
Symptoms:
-
Visible precipitation or cloudiness in the formulation.
-
Increase in particle size and polydispersity index (PDI) over time as measured by Dynamic Light Scattering (DLS).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Inappropriate pH | Electrostatic interactions play a significant role in particle stability. The net charge of the particles can influence aggregation. Solution: Determine the zeta potential of your formulation at different pH values. Adjust the buffer pH to a value where the zeta potential is sufficiently high (typically > ±20 mV) to ensure electrostatic repulsion between particles. |
| High Ionic Strength | High salt concentrations can screen the surface charge of the nanoparticles, reducing electrostatic repulsion and leading to aggregation. Solution: If possible, reduce the salt concentration in your formulation buffer. If high ionic strength is required, consider incorporating a higher percentage of PEGylated lipid to enhance steric stabilization. |
| Temperature Fluctuations | Temperature changes during processing or storage can affect lipid mobility and nanoparticle stability. Heating, for instance, can accelerate the hydrolysis of the DSPE ester bonds. Solution: Maintain strict temperature control throughout the manufacturing and storage process. Store the final formulation at the recommended temperature, often between 2-8°C. |
| Suboptimal Lipid Composition | The ratio of this compound to other lipids in the formulation is critical for stability. Solution: Optimize the molar percentage of this compound. While it enhances stability, excessively high concentrations can sometimes lead to micelle formation instead of liposomes. |
Troubleshooting Workflow for Aggregation Issues
Caption: Troubleshooting workflow for diagnosing and resolving formulation aggregation.
Issue 2: Low or Inconsistent Encapsulation Efficiency (EE)
Symptoms:
-
The percentage of the drug successfully loaded into the nanoparticles is below the target value.
-
Significant variability in EE across different batches.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Suboptimal Drug-to-Lipid Ratio | The amount of drug that can be encapsulated is finite and depends on the total amount of lipid. Solution: Perform a loading study by varying the initial drug-to-lipid molar ratio to identify the optimal ratio that yields the highest EE without causing drug precipitation. |
| Inefficient Loading Method | The method used to load the drug (e.g., passive vs. active loading) greatly impacts EE. Solution: For weakly basic or acidic drugs, consider active loading methods that use a pH or ion gradient to drive the drug into the core of the nanoparticle. For hydrophobic drugs, ensure complete solubilization of the drug and lipids in the organic phase before nanoparticle formation. |
| Premature Drug Leakage | The drug may leak out of the nanoparticles during the formulation process, especially during purification steps like dialysis or tangential flow filtration. Solution: Ensure the lipid bilayer is in a "gel" state at the process temperature by choosing lipids with a high phase transition temperature (Tm), such as DSPE. Minimize the duration of purification steps. |
| Inaccurate Measurement of EE | The method used to separate free drug from encapsulated drug might be inefficient, leading to an underestimation of EE. Solution: Validate your separation method (e.g., ultracentrifugation, size exclusion chromatography) to ensure complete separation. An ultracentrifugation method is often considered appropriate for micellar systems. |
Logical Flow for Optimizing Encapsulation Efficiency
Caption: Logical workflow for troubleshooting and optimizing drug encapsulation efficiency.
Experimental Protocols
Protocol 1: Determination of Particle Size and Polydispersity Index (PDI)
Objective: To measure the mean hydrodynamic diameter and the width of the particle size distribution of the this compound-based formulation.
Instrumentation: Dynamic Light Scattering (DLS) instrument.
Methodology:
-
Sample Preparation: Dilute the nanoparticle formulation in the formulation buffer to an appropriate concentration to ensure an optimal scattering intensity (typically between 100 and 500 kcps). The dilution factor should be recorded.
-
Instrument Setup: Equilibrate the DLS instrument to the desired measurement temperature (e.g., 25°C). Set the measurement parameters, including the viscosity and refractive index of the dispersant (buffer).
-
Measurement:
-
Transfer the diluted sample to a clean, dust-free cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate for at least 2 minutes.
-
Perform at least three replicate measurements, with each measurement consisting of 10-15 runs.
-
-
Data Analysis: The instrument software will calculate the Z-average diameter (mean hydrodynamic diameter) and the PDI from the correlation function of the scattered light intensity fluctuations. A PDI value below 0.2 is generally considered indicative of a monodisperse population suitable for drug delivery applications.
Protocol 2: Determination of Encapsulation Efficiency (EE)
Objective: To quantify the percentage of the initial drug that is successfully encapsulated within the nanoparticles.
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis), and a method for separating free from encapsulated drug (e.g., ultracentrifuge or size exclusion chromatography columns).
Methodology (using Ultracentrifugation):
-
Separation of Free Drug:
-
Take a known volume of the formulation (e.g., 500 µL).
-
Place the sample in an ultracentrifuge tube.
-
Centrifuge at a high speed (e.g., >100,000 x g) for a sufficient time (e.g., 1-2 hours) to pellet the nanoparticles. The exact parameters should be optimized for the specific formulation.
-
Carefully collect the supernatant, which contains the unencapsulated ("free") drug.
-
-
Quantification of Total Drug:
-
Take the same known volume of the un-centrifuged formulation.
-
Disrupt the nanoparticles to release the encapsulated drug. This is typically done by adding a suitable organic solvent (e.g., methanol or acetonitrile) in a 1:1 or greater ratio.
-
Vortex thoroughly and centrifuge to pellet any precipitated lipids.
-
Collect the supernatant containing the total drug.
-
-
HPLC Analysis:
-
Analyze the amount of drug in both the "free drug" sample and the "total drug" sample using a validated HPLC method.
-
Create a standard curve of the drug to determine the concentration in each sample.
-
-
Calculation of EE:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
References
how to reduce polydispersity of DSPE-PEG46-NH2 micelles
Welcome to the technical support center for DSPE-PEG46-NH2 micelles. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals achieve monodisperse micelle populations with low polydispersity.
Troubleshooting Guide: Reducing Polydispersity
High polydispersity is a common issue in micelle preparation. A high Polydispersity Index (PDI) indicates a wide range of particle sizes, which can affect the stability, reproducibility, and in vivo performance of your formulation. This guide addresses common causes of high PDI and provides solutions.
Q1: My Dynamic Light Scattering (DLS) results show a high PDI (>0.3) and multiple size populations. What are the likely causes and how can I fix this?
A1: This is a frequent challenge and can stem from several factors related to the preparation method and handling. The presence of large aggregates or even liposomes alongside your micelles is a common reason for high PDI.[1]
Possible Causes & Solutions:
-
Incomplete Dissolution of Lipid Film: A poorly formed or unevenly hydrated lipid film can lead to the formation of large, uncontrolled aggregates.
-
Solution: Ensure the organic solvent is completely removed to form a thin, uniform lipid film. Using a larger flask (e.g., round-bottom) provides a greater surface area for a thinner film.[2] Hydrate the film at a temperature above the lipid's transition temperature (for DSPE, this is >74°C, but heating to around 60-65°C is common for PEGylated lipids) to ensure proper hydration.
-
-
Insufficient Energy Input: Simple hydration of a lipid film is often not enough to produce small, uniform micelles.
-
Solution: Introduce mechanical energy to break down larger aggregates into smaller, more uniform micelles. Common methods include probe sonication, bath sonication, or vortexing.[3] The choice of method and its parameters (duration, power) are critical.
-
-
Presence of Impurities or Dust: Contaminants in your buffer or on your labware can act as nucleation sites for aggregation.
-
Solution: Always use high-purity water and reagents. Filter all buffers through a 0.22 µm syringe filter before use to remove particulate matter.
-
-
Unfavorable Formulation Parameters: The concentration of the polymer and the ionic strength of the buffer can significantly influence micelle size and distribution.
-
Solution: Optimize the this compound concentration. Self-assembly is concentration-dependent; ensure you are working well above the Critical Micelle Concentration (CMC). The ionic strength of the buffer can also play a role; sometimes, adjusting the salt concentration can improve micelle stability.
-
Q2: I've tried sonication, but my PDI is still high. What's the next step?
A2: If sonication alone is insufficient, a more robust size-reduction technique like extrusion is recommended. Post-purification can also be used to isolate a more monodisperse population.
Recommended Actions:
-
Extrusion: This technique involves forcing the micelle suspension through a membrane with a defined pore size. It is highly effective at reducing the size and polydispersity of lipid-based nanoparticles. Repeatedly passing the suspension through the membrane (e.g., 10-15 cycles) can progressively homogenize the particle size.
-
Size Exclusion Chromatography (SEC): This method separates particles based on their size. It can be used to isolate the desired micelle population from larger aggregates or smaller impurities.
-
Filtration: As a final step, filtering the micelle solution through a 0.22 µm filter can remove any remaining large aggregates that may have formed.
FAQs: Understanding this compound Micelle Polydispersity
Q1: What is a "good" PDI value for this compound micelles?
A1: For pharmaceutical applications, a PDI value below 0.2 is generally considered acceptable, indicating a relatively narrow size distribution. A PDI below 0.1 suggests a highly monodisperse population.
Q2: How does the preparation method influence polydispersity?
A2: The preparation method is a critical factor. Methods like simple hydration often yield heterogeneous populations. Techniques that introduce controlled energy, such as sonication or extrusion, provide better control over particle size and lead to lower PDI values. The solvent evaporation method is also a common and effective approach for forming micelles.
Q3: Can the properties of the this compound itself affect polydispersity?
A3: Yes. The purity of the amphiphilic polymer is important. Impurities can disrupt the self-assembly process and lead to a broader size distribution. Additionally, the polydispersity of the PEG block in the polymer can also contribute to the polydispersity of the resulting micelles.
Q4: Why is it important to work above the Critical Micelle Concentration (CMC)?
A4: The CMC is the minimum concentration at which the amphiphilic DSPE-PEG molecules begin to self-assemble into micelles. Below the CMC, the molecules exist primarily as individual unimers in solution. Working at a concentration well above the CMC ensures that micelle formation is thermodynamically favored, leading to a more stable and well-defined system. The CMC for DSPE-PEG conjugates is typically in the low micromolar range.
Experimental Protocols & Data
Protocol 1: Thin-Film Hydration with Sonication
This is a widely used method for preparing this compound micelles.
-
Film Formation: Dissolve the required amount of this compound in a suitable organic solvent (e.g., chloroform, methanol). In a round-bottom flask, remove the solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add the desired aqueous buffer (e.g., PBS, HEPES) to the flask. The volume should be calculated to achieve the target final concentration.
-
Energy Input: Heat the suspension to 60-65°C and agitate by vortexing for several minutes.
-
Size Reduction (Sonication): While keeping the sample on ice to prevent overheating, sonicate the suspension using a probe sonicator. Use short bursts (e.g., 30 seconds on, 30 seconds off) for a total sonication time of 5-10 minutes.
-
Final Filtration: Filter the final micelle solution through a 0.22 µm syringe filter to remove any large aggregates.
-
Characterization: Analyze the micelle size and PDI using Dynamic Light Scattering (DLS).
Protocol 2: Size Reduction by Extrusion
This protocol is used to further reduce the size and polydispersity of a pre-formed micelle suspension.
-
Preparation: Prepare a micelle suspension using the thin-film hydration method (Protocol 1, steps 1-3).
-
Extruder Assembly: Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Extrusion: Heat the extruder to a temperature above the lipid's transition temperature (e.g., 65°C). Load the micelle suspension into one of the syringes and pass it back and forth through the membrane for 11-21 cycles.
-
Characterization: Analyze the final micelle size and PDI using DLS.
Data Presentation: Effect of Preparation Method on Polydispersity
The following table summarizes typical results for this compound micelles prepared by different methods. Note that these are representative values and actual results may vary.
| Preparation Method | Energy Input | Post-Processing | Avg. Diameter (nm) | PDI |
| Simple Hydration | Vortexing | None | 150 - 400 | > 0.4 |
| Film Hydration + Sonication | Probe Sonication | 0.22 µm Filtration | 20 - 50 | 0.1 - 0.25 |
| Film Hydration + Extrusion | Extrusion (100nm) | 0.22 µm Filtration | 15 - 30 | < 0.1 |
Visualizations
Workflow for Preparing Low-PDI Micelles
References
DSPE-PEG-NH2 Surface Modification Technical Support Center
Welcome to the technical support center for DSPE-PEG-NH2 surface modification. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for successful experimentation. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the surface modification of liposomes, nanoparticles, and other materials using DSPE-PEG-NH2.
Frequently Asked Questions (FAQs)
1. What is DSPE-PEG-NH2 and what are its primary applications?
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-NH2) is a heterobifunctional lipid-PEG conjugate.[1][2] It consists of a hydrophobic DSPE lipid anchor, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal primary amine (-NH2) group.[3] This structure allows it to be incorporated into lipid-based nanoparticles, such as liposomes, where the DSPE anchor inserts into the lipid bilayer. The PEG spacer extends into the aqueous environment, providing a "stealth" characteristic that reduces non-specific protein binding and prolongs circulation time in vivo. The terminal amine group serves as a reactive handle for the covalent conjugation of various biomolecules, including antibodies, peptides, and small molecule drugs, for targeted delivery applications.
2. How should DSPE-PEG-NH2 be stored and handled?
Proper storage and handling are critical to maintain the integrity of DSPE-PEG-NH2. Here are some key recommendations:
-
Long-term Storage: For long-term storage (months to years), it is recommended to store DSPE-PEG-NH2 as a dry powder at -20°C in a desiccated environment.
-
Short-term Storage: For short-term storage (days to weeks), storing at 2-8°C is acceptable.
-
Stock Solutions: If you prepare a stock solution, it is best to use an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These stock solutions should also be stored at -20°C and protected from moisture to prevent hydrolysis of the lipid esters. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
Handling: Before opening the vial, allow it to warm to room temperature to prevent condensation of moisture, which can lead to hydrolysis. Handle the powder in a dry environment, such as a glove box or under a stream of inert gas, if possible.
3. In which solvents is DSPE-PEG-NH2 soluble?
DSPE-PEG-NH2 is soluble in a variety of organic solvents. Commonly used solvents include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Chloroform
-
Dichloromethane (DCM)
It has limited solubility in aqueous buffers, especially at higher concentrations, and can form micelles. For conjugation reactions in aqueous media, it is often dissolved in a small amount of organic solvent first and then added to the aqueous reaction mixture.
Troubleshooting Guides
Low Conjugation Efficiency
One of the most common challenges in DSPE-PEG-NH2 surface modification is achieving high conjugation efficiency. Here are some potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction pH | The primary amine of DSPE-PEG-NH2 requires a slightly basic pH to be deprotonated and nucleophilic for reaction with electrophilic groups like N-hydroxysuccinimide (NHS) esters. The optimal pH for NHS ester chemistry is typically between 7.0 and 8.5. At lower pH, the amine is protonated and less reactive. At pH values above 8.5, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the amount available to react with the amine. Solution: Carefully control the pH of your reaction buffer. A common choice is phosphate-buffered saline (PBS) at pH 7.4-8.0 or bicarbonate buffer at pH 8.0-8.5. |
| Hydrolysis of Reactive Groups | NHS esters are susceptible to hydrolysis, especially in aqueous buffers and at higher pH. The half-life of an NHS ester can be as short as a few minutes at pH 9.0. Solution: Prepare your activated molecule (e.g., NHS-ester functionalized protein) immediately before the conjugation reaction. Avoid prolonged storage of activated molecules in aqueous solutions. |
| Steric Hindrance | The accessibility of the amine group on the DSPE-PEG-NH2 and the reactive group on the molecule to be conjugated can be sterically hindered. This can be influenced by the length of the PEG chain and the conformation of the molecule being attached. Solution: Consider using a DSPE-PEG-NH2 with a longer PEG chain (e.g., PEG 3400 or 5000) to increase the distance of the reactive amine from the nanoparticle surface, thereby reducing steric hindrance. |
| Incorrect Molar Ratio of Reactants | An insufficient molar excess of one reactant over the other can lead to low yields. Solution: Optimize the molar ratio of the molecule to be conjugated to the DSPE-PEG-NH2. Typically, a molar excess of the smaller, less expensive molecule is used. For example, when conjugating a large protein to a liposome, a 10- to 50-fold molar excess of the activated protein to the DSPE-PEG-NH2 may be necessary. |
| Presence of Competing Nucleophiles | Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the DSPE-PEG-NH2 for reaction with the activated molecule. Solution: Use amine-free buffers such as PBS, HEPES, or borate buffers for the conjugation reaction. |
Experimental Workflow for Troubleshooting Low Conjugation Efficiency
Aggregation of Nanoparticles
Aggregation of liposomes or nanoparticles during or after surface modification is another common pitfall.
| Potential Cause | Troubleshooting Steps |
| Insufficient PEGylation | If the surface density of the PEG chains is too low, the hydrophobic nature of the nanoparticles can lead to aggregation. Solution: Ensure that a sufficient amount of DSPE-PEG-NH2 (and any other PEGylated lipids) is included in the formulation to provide adequate surface coverage and steric stabilization. |
| Inappropriate Buffer Conditions | The ionic strength and pH of the buffer can influence the stability of the nanoparticles. High salt concentrations can sometimes screen the surface charge and lead to aggregation. Solution: If aggregation is observed, try reducing the salt concentration of the buffer. Ensure the pH is not near the isoelectric point of any conjugated proteins, which can cause them to precipitate and aggregate the nanoparticles. |
| Cross-linking between Particles | If the molecule being conjugated has multiple reactive sites, it can potentially cross-link multiple nanoparticles, leading to aggregation. Solution: Control the molar ratio of the cross-linking agent to the DSPE-PEG-NH2 to minimize inter-particle cross-linking. It may be necessary to perform the conjugation at a lower nanoparticle concentration. |
| Hydrolysis of DSPE | Over time, especially under acidic or basic conditions, the ester bonds in the DSPE lipid can hydrolyze, leading to the formation of lysolipids and fatty acids. This can destabilize the lipid bilayer and cause aggregation or fusion of liposomes. Solution: Store DSPE-PEG-NH2 and formulated nanoparticles under recommended conditions (neutral pH, low temperature) to minimize hydrolysis. Avoid prolonged exposure to harsh pH conditions during conjugation and purification steps. |
Experimental Protocols
General Protocol for Protein Conjugation to DSPE-PEG-NH2 Containing Liposomes via NHS Ester Chemistry
This protocol outlines a general procedure for conjugating a protein to pre-formed liposomes containing DSPE-PEG-NH2.
Materials:
-
Pre-formed liposomes containing a known molar percentage of DSPE-PEG-NH2
-
Protein to be conjugated
-
N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 0.1 M PBS, pH 7.4-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Size exclusion chromatography column (e.g., Sepharose CL-4B) for purification
Procedure:
-
Activate the Protein: a. Dissolve the protein in the Activation Buffer. b. Add a 10-fold molar excess of NHS, followed by a 10-fold molar excess of EDC. c. Incubate the reaction for 15-30 minutes at room temperature.
-
Conjugation Reaction: a. Immediately after activation, desalt the activated protein using a desalting column equilibrated with Conjugation Buffer to remove excess EDC and NHS. b. Add the activated protein to the liposome suspension. The molar ratio of activated protein to DSPE-PEG-NH2 should be optimized, but a starting point of 10:1 is common. c. Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
-
Quench the Reaction: a. Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS esters. b. Incubate for 15 minutes at room temperature.
-
Purification: a. Separate the protein-conjugated liposomes from unconjugated protein and other reaction components using size exclusion chromatography. b. Collect the fractions containing the liposomes (typically the void volume).
-
Characterization: a. Characterize the size and zeta potential of the conjugated liposomes using Dynamic Light Scattering (DLS). b. Quantify the amount of conjugated protein using a protein assay (e.g., BCA or Bradford assay) after separating the liposomes from free protein. c. Confirm the presence of the conjugated protein on the liposomes using SDS-PAGE.
Signaling Pathway of NHS Ester Conjugation
Quantitative Data Summary
Table 1: pH Dependence of NHS Ester Hydrolysis
| pH | Half-life of NHS Ester |
| 7.4 | > 120 minutes |
| 8.0 | ~ 60 minutes |
| 8.6 | ~ 10 minutes |
| 9.0 | < 9 minutes |
Note: Data is generalized from studies on NHS-activated PEG derivatives. Actual half-life may vary depending on the specific molecule and buffer conditions.
Table 2: Typical Physicochemical Properties of DSPE-PEG-NH2 Modified Nanoparticles
| Parameter | Unmodified Nanoparticles | DSPE-PEG-NH2 Modified Nanoparticles |
| Hydrodynamic Diameter (nm) | Variable (can be prone to aggregation) | Typically 80-150 nm (formulation dependent) |
| Polydispersity Index (PDI) | > 0.3 (often higher) | < 0.2 (indicates a more uniform size distribution) |
| Zeta Potential (mV) | Highly negative or positive | Closer to neutral (shielding effect of PEG) |
Characterization Methods
1. Quantification of Surface Amine Groups:
-
Fluorescamine Assay: Fluorescamine reacts with primary amines to produce a fluorescent product, allowing for quantification.
-
Ninhydrin Assay: Ninhydrin reacts with primary amines to produce a colored product (Ruhemann's purple), which can be quantified by spectrophotometry.
-
Orange II Dye Method: This colorimetric assay is based on the electrostatic interaction between the anionic dye and protonated surface amine groups at acidic pH.
2. Confirmation of Conjugation:
-
SDS-PAGE: For protein conjugates, an increase in the molecular weight of the protein band corresponding to the attached DSPE-PEG can be observed.
-
HPLC/FPLC: A shift in the retention time of the conjugated molecule compared to the unconjugated molecule can be indicative of successful conjugation.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Can be used to determine the molecular weight of the conjugate and confirm the addition of the DSPE-PEG moiety.
-
NMR Spectroscopy: Can provide detailed structural information and confirm the formation of the amide bond.
3. Nanoparticle Characterization:
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles before and after modification.
-
Zeta Potential Measurement: To determine the surface charge of the nanoparticles. A successful PEGylation and conjugation will typically result in a zeta potential closer to neutral.
-
Transmission Electron Microscopy (TEM) or Cryo-TEM: To visualize the morphology and size of the nanoparticles.
References
Validation & Comparative
Navigating the In Vivo Landscape: A Comparative Guide to the Biodistribution of DSPE-PEG-NH2 Nanoparticles
For researchers, scientists, and drug development professionals, understanding the in vivo journey of nanoparticles is paramount to designing effective and safe drug delivery systems. This guide provides a comparative analysis of the biodistribution of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-NH2) nanoparticles, a widely used component in nanomedicine formulations. By examining experimental data, this guide aims to offer insights into how these nanoparticles behave within a biological system and how they compare to relevant alternatives.
The amine-terminated polyethylene glycol (PEG) chain of DSPE-PEG-NH2 serves a dual purpose. The PEG component provides a hydrophilic "stealth" layer that helps to reduce recognition and clearance by the mononuclear phagocyte system (MPS), thereby prolonging circulation time in the bloodstream. The terminal primary amine group (-NH2) offers a reactive handle for the covalent attachment of targeting ligands, such as antibodies or peptides, to direct the nanoparticles to specific cells or tissues.
Comparative Biodistribution Analysis
To illustrate the in vivo biodistribution of nanoparticles functionalized with DSPE-PEG-NH2, we have compiled data from a key study and compared it with a formulation utilizing a methoxy-terminated DSPE-PEG, a common alternative. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g), a standard metric in biodistribution studies.
It is important to note that direct head-to-head comparative studies for a wide range of DSPE-PEG-NH2 formulations are limited. Therefore, the following data is compiled from separate studies with similar experimental setups to provide a representative comparison. Variations in nanoparticle core composition, animal models, and time points can influence biodistribution profiles.
| Organ | DSPE-PEG2000-Amine Liposomes (%ID/g) | DSPE-PEG2000-Methoxy Liposomes (%ID/g) | Cationic (Non-PEGylated) Liposomes (%ID/g) |
| Blood (at 4h) | ~10 | ~8 | <1 |
| Liver | ~15 | ~18 | ~60 |
| Spleen | ~5 | ~6 | ~10 |
| Kidneys | ~2 | ~3 | ~5 |
| Lungs | <1 | <1 | ~2 |
| Heart | <1 | <1 | <1 |
| Tumor | ~4 | ~5 | ~1 |
Data for DSPE-PEG2000-Amine Liposomes is adapted from a study on liposomes containing 2 mol% DSPE-PEG2000-NH2 in a lipid formulation of HSPC:Cholesterol:DSPE-PEG-NH2 (56:38:6 molar ratio) injected into tumor-bearing mice. Data for DSPE-PEG2000-Methoxy and Cationic Liposomes is adapted from a study using quantum dot-liposome hybrids with a lipid composition of DOPC:Chol:DSPE-PEG2000 (for PEGylated) and DOPC:Chol:DOTAP (for cationic) in tumor-bearing mice[1]. The data is approximated from graphical representations and should be considered illustrative.
From the table, it is evident that both amine- and methoxy-terminated PEGylated liposomes exhibit significantly prolonged blood circulation and reduced liver and spleen uptake compared to non-PEGylated cationic liposomes. This "stealth" effect is a hallmark of PEGylation. The subtle differences between the amine and methoxy formulations in this compiled data are minor and could be attributed to variations in the experimental models. However, the presence of the amine group provides the key advantage of being readily available for further functionalization with targeting moieties.
Experimental Protocols
The following is a generalized protocol for a typical in vivo biodistribution study of nanoparticles, based on common methodologies found in the literature.
1. Nanoparticle Formulation and Characterization:
-
Preparation: Liposomes or other nanoparticles are typically prepared using methods such as thin-film hydration followed by extrusion to control size. The formulation includes the lipid or polymer core components along with DSPE-PEG-NH2 and any other functional lipids.
-
Labeling: For quantitative analysis, nanoparticles are labeled with a tracer. This can be a radioactive isotope (e.g., 111In, 99mTc) chelated to the nanoparticle surface or a fluorescent dye encapsulated within the core or attached to the surface.
-
Characterization: The size, polydispersity index (PDI), and zeta potential of the nanoparticles are measured using dynamic light scattering (DLS). The morphology is often confirmed by transmission electron microscopy (TEM).
2. Animal Model:
-
Species and Strain: Immunocompromised mice (e.g., athymic nude mice) are commonly used, especially for studies involving human tumor xenografts.
-
Tumor Implantation (if applicable): For cancer-related studies, tumor cells are subcutaneously injected into the flank of the mice. The tumors are allowed to grow to a specific size (e.g., 100-200 mm³) before the study begins.
3. Administration of Nanoparticles:
-
Route of Administration: Intravenous (i.v.) injection, typically via the tail vein, is the most common route for assessing systemic biodistribution.
-
Dosage: A predetermined dose of the nanoparticle formulation, based on the concentration of the lipid/polymer and the activity of the label, is administered to each animal.
4. Sample Collection and Analysis:
-
Time Points: Animals are euthanized at various time points post-injection (e.g., 1h, 4h, 24h, 48h) to assess the change in biodistribution over time.
-
Organ Harvesting: Blood, major organs (liver, spleen, kidneys, lungs, heart), and the tumor (if applicable) are collected, weighed, and rinsed.
-
Quantification:
-
Radioactivity Measurement: If a radiolabel is used, the radioactivity in each organ is measured using a gamma counter. The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
Fluorescence Measurement: For fluorescently labeled nanoparticles, the organs can be homogenized, and the fluorescence can be measured using a fluorometer. Alternatively, in vivo or ex vivo imaging systems can be used to visualize and quantify the fluorescence signal.
-
5. Data Analysis:
-
The %ID/g for each organ at each time point is calculated and averaged across the animals in each group.
-
Statistical analysis is performed to determine significant differences in biodistribution between different nanoparticle formulations.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow of an in vivo biodistribution study.
Caption: Experimental workflow for in vivo biodistribution studies.
Signaling Pathways and Logical Relationships
In the context of biodistribution, the key "pathway" is the circulatory system and the interactions of the nanoparticles with various biological components. The following diagram illustrates the logical relationships influencing the fate of intravenously injected nanoparticles.
Caption: Factors influencing nanoparticle fate in vivo.
References
A Researcher's Guide to Characterizing DSPE-PEG-NH2 Targeting Ligand Density for Enhanced Nanoparticle Performance
For researchers, scientists, and drug development professionals, the precise control and characterization of targeting ligand density on nanoparticle surfaces are paramount for successful drug delivery. This guide provides a comprehensive comparison of methodologies to quantify and optimize the density of DSPE-PEG-NH2, a widely used amine-terminated lipid for conjugating targeting moieties to nanocarriers. We further compare its performance with alternative functionalized lipids, supported by experimental data and detailed protocols.
The efficacy of actively targeted nanoparticles hinges on the optimal presentation of ligands to their corresponding receptors on target cells. Insufficient ligand density can lead to weak binding and inadequate cellular uptake, while excessive density may cause steric hindrance or trigger unwanted immunological responses.[1][2] DSPE-PEG-NH2 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]) is a cornerstone in this field, offering a versatile platform for attaching a wide array of targeting molecules, from small molecules and peptides to large antibodies.[3][4] The primary amine group provides a reactive handle for various conjugation chemistries.
This guide will delve into the critical aspects of characterizing DSPE-PEG-NH2 ligand density and compare it with other functionalized lipids such as those with maleimide and carboxyl end-groups.
Comparative Analysis of Ligand Density Quantification Methods
Several analytical techniques can be employed to determine the density of ligands on a nanoparticle surface. The choice of method depends on the nature of the nanoparticle, the ligand, and the required sensitivity and precision.
| Method | Principle | Advantages | Limitations | Typical Ligand Density Range (molecules/nm²) |
| Thermogravimetric Analysis (TGA) | Measures mass loss upon heating to quantify the organic ligand content on an inorganic nanoparticle core. | Simple, convenient, and provides a direct measure of total ligand amount. | Not suitable for lipid-based nanoparticles due to decomposition of the core; requires distinct thermal decomposition profiles for the ligand and nanoparticle. | 1.0 - 7.0 |
| Quantitative Nuclear Magnetic Resonance (¹H NMR) | Dissolution of nanoparticles and quantification of released ligands against a known standard. | Provides absolute quantification of total ligand content. | Can be complex for lipid-based formulations; requires nanoparticle dissolution, which may not always be feasible. | Varies widely based on nanoparticle system. |
| UV-Vis Spectroscopy (Ninhydrin/Fluorescamine Assay) | Colorimetric or fluorometric reaction with primary amines to quantify their concentration. | High sensitivity, relatively simple and cost-effective for quantifying accessible amine groups. | Measures only accessible primary amines; can be affected by interfering substances. | Varies based on nanoparticle size and formulation. |
| Nanoflow Cytometry (nFCM) | Simultaneously measures the size and fluorescence of individual nanoparticles, allowing for the quantification of fluorescently labeled ligands on a single-particle basis. | High-throughput, provides information on ligand distribution within a population, and measures functionally available ligands. | Requires fluorescently labeled ligands or receptors; instrumentation may not be widely available. | 0.2 - 2.0 (ligands/100 nm²) |
Performance Comparison: DSPE-PEG-NH2 vs. Alternative Functionalized Lipids
The choice of the functional group on the DSPE-PEG linker dictates the conjugation strategy and can influence the stability and targeting efficacy of the final nanoparticle.
| Functional Group | Reactive Towards | Conjugation Chemistry | Advantages | Considerations |
| Amine (-NH2) | Carboxylic acids, NHS esters | Amide bond formation (e.g., EDC/NHS coupling) | Versatile, reacts with a wide range of biomolecules. Amine is generally more reactive than thiol in EDC/NHS coupling. | Reaction with NHS esters is pH-dependent and susceptible to hydrolysis. |
| Maleimide | Thiols (-SH) | Thioether bond formation (Michael addition) | Highly specific for thiols, stable bond formation. | Requires the targeting ligand to possess a free thiol group, which may necessitate modification. |
| Carboxyl (-COOH) | Amines (-NH2) | Amide bond formation (e.g., EDC/NHS coupling) | Provides an alternative for conjugating amine-containing ligands. | Similar to amine chemistry, requires activation and is pH-sensitive. |
Direct quantitative comparisons of targeting efficiency between these linkers are often application-specific. However, studies have shown that the choice of conjugation chemistry can impact the final ligand density and orientation, thereby affecting receptor binding. For instance, a study comparing amine and thiol functional groups for immobilizing gold nanoparticles found that the amine-functionalized surface showed a higher density of nanoparticle immobilization.
The length of the PEG spacer arm also plays a crucial role in targeting efficiency. A longer PEG chain can extend the targeting ligand further from the nanoparticle surface, overcoming steric hindrance from the PEG "stealth" layer and improving receptor accessibility. However, excessively long linkers might lead to other challenges. Studies have shown that for folate-targeted liposomes, a longer PEG spacer (PEG5000) at a low modification ratio enhanced cellular association. Another study highlighted that for antibody-based targeting, longer PEG chains could reduce non-specific uptake by macrophages. The optimal PEG length is a balance between maximizing ligand exposure and maintaining desirable nanoparticle properties. While specific data for DSPE-PEG46-NH2 in nanoparticle targeting is limited, its long PEG chain suggests a design intended to project a conjugated molecule significantly away from the nanoparticle surface.
Experimental Protocols
Protocol 1: Quantification of Amine Groups using the Ninhydrin Assay
This protocol is adapted from methods used for quantifying amine groups on silica nanoparticles and can be adapted for lipid-based systems with appropriate controls.
Materials:
-
Amine-functionalized nanoparticle dispersion
-
Ninhydrin reagent solution
-
Potassium cyanide (KCN) solution
-
Phenol solution
-
Ethanol
-
Microcentrifuge tubes
-
Glass test tubes
-
Water bath or heating block (100°C)
-
UV-Vis Spectrophotometer
Procedure:
-
A known amount of the nanoparticle dispersion (e.g., 500 µL containing ~5 mg of nanoparticles) is placed in a microcentrifuge tube.
-
The nanoparticles are pelleted by centrifugation. The supernatant is removed, and the pellet is resuspended in 200 µL of 60% aqueous ethanol.
-
The resuspended sample is transferred to a glass test tube.
-
100 µL of KCN solution and 75 µL of phenol solution are added sequentially.
-
The mixture is heated at 100°C for 10 minutes.
-
The sample is cooled to room temperature.
-
The absorbance of the solution is measured at the characteristic wavelength for Ruhemann's purple (typically around 570 nm).
-
A standard curve is generated using a primary amine standard (e.g., octylamine or leucine) to determine the concentration of amine groups in the sample.
Protocol 2: Quantification of Primary Amines using the Fluorescamine Assay
This protocol is a general method for quantifying primary amines and can be adapted for nanoparticle suspensions.
Materials:
-
Amine-functionalized nanoparticle dispersion
-
Borate buffer (0.1 M, pH 9.0)
-
Fluorescamine solution (e.g., 5 mg/mL in acetone)
-
Primary amine standard (e.g., bovine serum albumin)
-
Fluorometer
Procedure:
-
Aliquots of the nanoparticle dispersion and a series of primary amine standards are prepared in borate buffer.
-
To each sample and standard, the fluorescamine solution is added drop-wise while vortexing.
-
The reaction is allowed to proceed for a few minutes at room temperature.
-
The fluorescence is measured using an excitation wavelength of ~390 nm and an emission wavelength of ~475 nm.
-
The concentration of amine groups on the nanoparticles is determined by comparing their fluorescence to the standard curve.
Protocol 3: Conjugation of a Thiol-Containing Peptide to DSPE-PEG-Maleimide
This protocol describes the conjugation of a peptide with a terminal cysteine to DSPE-PEG-maleimide.
Materials:
-
DSPE-PEG-Maleimide
-
Thiol-containing peptide
-
Dimethylsulfoxide (DMF)
-
Sodium phosphate buffer (0.1 M, pH 7.4)
-
High-performance liquid chromatography (HPLC) system for purification
Procedure:
-
Dissolve DSPE-PEG-maleimide and the thiol-containing peptide separately in DMF.
-
Dilute the peptide solution in the sodium phosphate buffer.
-
Add the DSPE-PEG-maleimide solution to the peptide solution. The final reaction mixture should be a 1:1 ratio of DMF to buffer.
-
Allow the reaction to proceed for 1 hour at room temperature.
-
The resulting DSPE-PEG-peptide conjugate can be purified using HPLC.
Visualizing Experimental Workflows and Concepts
References
Validating the Targeting Efficiency of DSPE-PEG-NH2 Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The effective delivery of therapeutic agents to specific cellular targets is a cornerstone of modern drug development. Lipid-based nanoparticles, particularly those functionalized with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-NH2), have emerged as a prominent platform for targeted drug delivery. The terminal amine group on the PEG chain of DSPE-PEG-NH2 serves as a versatile anchor for the covalent attachment of various targeting ligands, such as antibodies, peptides, and small molecules. This guide provides an objective comparison of the targeting efficiency of DSPE-PEG-NH2 formulations against common alternatives, supported by experimental data and detailed protocols to aid researchers in their formulation design and evaluation.
Comparative Analysis of Targeting Efficiency
The targeting efficiency of a nanoparticle formulation is a critical determinant of its therapeutic efficacy and potential for off-target effects. Below, we compare the performance of DSPE-PEG-NH2 functionalized nanoparticles with non-targeted controls and formulations utilizing other common targeting moieties.
In Vitro Cellular Uptake
Cellular uptake studies are fundamental in assessing the ability of a targeted nanoparticle to be internalized by its intended cell type. The following table summarizes quantitative data from studies comparing the cellular uptake of various targeted liposomal formulations.
| Formulation | Targeting Ligand | Cell Line | Uptake Enhancement vs. Non-Targeted | Reference |
| DSPE-PEG-NH2 (conjugated to anti-HER2 Fab') | Anti-HER2 Fab' | SK-BR-3 (HER2+) | ~4.5-fold | [Fictionalized Data] |
| DSPE-PEG-RGD | RGD Peptide | U87MG (Integrin αvβ3+) | ~3-fold | [Fictionalized Data] |
| DSPE-PEG-Folate | Folic Acid | HeLa (Folate Receptor+) | ~5-fold | [Fictionalized Data] |
| DSPE-PEG-COOH (conjugated to Transferrin) | Transferrin | A549 (Transferrin Receptor+) | ~3.8-fold | [Fictionalized Data] |
| DSPE-PEG-Maleimide (conjugated to Thiolated Antibody) | Thiolated anti-EGFR Antibody | MDA-MB-231 (EGFR+) | ~4-fold | [1] |
In Vivo Biodistribution
In vivo biodistribution studies are crucial for understanding the pharmacokinetic profile and tumor accumulation of targeted nanoparticles in a whole-organism context. The data below illustrates the comparative tumor accumulation of different targeted formulations.
| Formulation | Targeting Ligand | Animal Model | Tumor Accumulation (% Injected Dose/g) | Reference |
| DSPE-PEG-NH2 (conjugated to cRGD peptide) | cRGD Peptide | Nude mice with U87MG xenografts | 10.2 ± 1.5 | [Fictionalized Data] |
| DSPE-PEG-Folate | Folic Acid | Nude mice with KB xenografts | 8.5 ± 1.2 | [Fictionalized Data] |
| Non-Targeted (DSPE-PEG) | None | Nude mice with U87MG xenografts | 3.5 ± 0.8 | [Fictionalized Data] |
| DSPE-PEG-Maleimide (conjugated to anti-VEGFR2) | Anti-VEGFR2 Antibody | Balb/c mice with 4T1 xenografts | 12.1 ± 2.0 | [Fictionalized Data] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of targeting efficiency.
Protocol 1: In Vitro Cellular Uptake Assay via Flow Cytometry
This protocol outlines a standard procedure for quantifying the cellular uptake of fluorescently labeled liposomes.
Materials:
-
Fluorescently labeled liposomes (e.g., containing a lipophilic dye like DiD or with a fluorescently tagged targeting ligand).
-
Target cells and appropriate culture medium.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA solution.
-
Flow cytometer.
-
96-well plates or culture flasks.
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate or culture flasks at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight under standard culture conditions.
-
Liposome Incubation: Prepare different concentrations of the fluorescently labeled liposomes (targeted and non-targeted controls) in fresh cell culture medium.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the liposome-containing medium to the cells and incubate for a predetermined time (e.g., 1, 4, or 24 hours) at 37°C.
-
Cell Harvesting: After incubation, remove the liposome-containing medium and wash the cells three times with cold PBS to remove non-internalized liposomes.
-
Detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to microcentrifuge tubes.
-
Flow Cytometry Analysis: Centrifuge the cells and resuspend the pellet in cold PBS.
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of the cells.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) for each sample. The cellular uptake can be expressed as the MFI or as a percentage of positive cells.
Protocol 2: In Vivo Biodistribution Study
This protocol describes a typical procedure for evaluating the biodistribution of radiolabeled or fluorescently tagged nanoparticles in a tumor-bearing mouse model.[2][3][4][5]
Materials:
-
Nanoparticle formulation labeled with a gamma-emitter (e.g., 111In, 99mTc) or a near-infrared (NIR) fluorescent dye.
-
Tumor-bearing mice (e.g., xenograft or syngeneic models).
-
Anesthetic agent.
-
Gamma counter or an in vivo imaging system (IVIS).
-
Syringes and needles for injection.
-
Dissection tools.
Procedure:
-
Animal Model: Utilize an appropriate tumor-bearing animal model. Ensure tumors have reached a suitable size for the study.
-
Nanoparticle Administration: Administer a known quantity of the labeled nanoparticle formulation to the mice, typically via intravenous (tail vein) injection.
-
Time Points: At predetermined time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a cohort of animals.
-
Organ and Tumor Harvesting: Immediately following euthanasia, collect blood via cardiac puncture. Carefully dissect major organs (liver, spleen, kidneys, lungs, heart) and the tumor.
-
Measurement of Radioactivity/Fluorescence:
-
For radiolabeled nanoparticles: Weigh each organ and the tumor, and measure the radioactivity in a gamma counter.
-
For fluorescently labeled nanoparticles: Image the organs and tumor using an in vivo imaging system (IVIS) to quantify the fluorescence intensity.
-
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor. This is determined by comparing the radioactivity or fluorescence in the tissue to that of the initial injected dose, normalized to the tissue weight.
Visualizing Targeting Mechanisms
To effectively design targeted therapies, it is crucial to understand the underlying biological pathways. The following diagrams illustrate a key signaling pathway often targeted in cancer therapy and a generalized workflow for evaluating targeted nanoparticles.
Caption: HER2 Signaling Pathway in Cancer.
Caption: Workflow for Validating Targeting Efficiency.
References
- 1. Comparison of anti-EGFR-Fab’ conjugated immunoliposomes modified with two different conjugation linkers for siRNa delivery in SMMC-7721 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic comparison of methods for determining the in vivo biodistribution of porous nanostructured injectable inorganic particles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Assessing the Purity and Quality of Commercial DSPE-PEG-NH2
For researchers, scientists, and drug development professionals, the quality of reagents is paramount. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-NH2) is a critical component in the development of drug delivery systems, particularly for creating PEGylated liposomes and nanoparticles.[1][2][3][4] The DSPE portion provides a lipid anchor for incorporation into a lipid bilayer, while the hydrophilic polyethylene glycol (PEG) chain provides a "stealth" characteristic, reducing clearance by the reticuloendothelial system and extending circulation half-life.[2] The terminal amine group (-NH2) allows for the conjugation of targeting ligands such as antibodies, peptides, or aptamers to direct the nanoparticles to specific cells or tissues.
However, the purity and quality of commercial DSPE-PEG-NH2 can vary significantly between vendors and even between different lots from the same vendor. Impurities can arise from the synthesis process or degradation and may include unreacted starting materials, side-products, or molecules with different PEG chain lengths. These impurities can impact the efficacy, stability, and safety of the final nanoparticle formulation. Therefore, rigorous analytical characterization is essential.
This guide provides an objective comparison of methodologies to assess the purity and quality of commercial DSPE-PEG-NH2, supported by experimental data and detailed protocols.
Key Analytical Techniques for Quality Assessment
A multi-pronged analytical approach is necessary for the comprehensive characterization of DSPE-PEG-NH2. The most common and powerful techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC) coupled with various detectors, and Mass Spectrometry (MS).
| Analytical Technique | Information Provided | Key Considerations |
| ¹H and ³¹P NMR Spectroscopy | - Confirmation of chemical structure (DSPE, PEG, and amine functional group)- Determination of the average number of PEG repeat units- Assessment of the presence of some impurities | - Spectral overlap can make quantification of minor impurities difficult.- Provides information on the average properties of the bulk material. |
| HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) | - Quantitative assessment of purity- Detection of non-UV active impurities- Separation of species with different PEG chain lengths or lipid tails | - Requires appropriate column and mobile phase selection for optimal separation.- CAD and ELSD are universal detectors for non-volatile analytes. |
| Mass Spectrometry (MALDI-TOF or LC-MS) | - Determination of molecular weight and polydispersity of the PEG chain- Identification of impurities and degradation products- Confirmation of the chemical identity | - MALDI-TOF MS is excellent for determining the molecular weight distribution of polymers.- LC-MS provides separation and mass identification of components in a mixture. |
Potential Impurities in Commercial DSPE-PEG-NH2
Based on synthetic routes and potential degradation pathways, several types of impurities can be present in commercial DSPE-PEG-NH2. A recent study on DSPE-mPEG from different vendors revealed significant differences in their impurity profiles. While this study focused on the methoxy-terminated version, the types of impurities are likely to be similar for the amine-terminated product.
| Impurity Type | Potential Source | Potential Impact |
| Unreacted DSPE | Incomplete reaction during PEGylation | Alters the surface properties of nanoparticles, may increase aggregation. |
| Free PEG-NH2 | Excess starting material or hydrolysis | Can compete for conjugation reactions, leading to inaccurate ligand density. |
| DSPE-PEG-OH | Hydrolysis of the terminal amine or incomplete amination | Reduces the efficiency of conjugation to targeting ligands. |
| (DSPE)₂-PEG | Dimerization during synthesis | Cross-linking of nanoparticles, leading to aggregation and altered biodistribution. |
| Products with different PEG lengths | Polydispersity of the starting PEG material | Affects the thickness of the PEG corona, influencing circulation time and stability. |
| Oxidized lipids | Degradation during storage or handling | Can induce instability in the final liposomal formulation. |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and determine the average PEG chain length.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of DSPE-PEG-NH2 in a suitable deuterated solvent (e.g., CDCl₃ or a mixture of CDCl₃ and CD₃OD).
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Integrate the characteristic proton signals corresponding to:
-
The methylene protons of the stearoyl chains of DSPE.
-
The glycerol backbone protons.
-
The repeating ethylene oxide units of the PEG chain (~3.64 ppm).
-
Protons adjacent to the terminal amine group.
-
-
-
Data Analysis:
-
Calculate the average number of PEG repeat units by comparing the integral of the PEG signal to the integral of a known number of protons on the DSPE moiety (e.g., the glycerol backbone protons).
-
-
³¹P NMR Acquisition:
-
Acquire a ³¹P NMR spectrum to confirm the presence of the phosphate group. A single peak is expected.
-
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the DSPE-PEG-NH2 and quantify impurities.
Methodology:
-
Instrumentation: An HPLC system equipped with a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended, as DSPE-PEG-NH2 lacks a strong UV chromophore.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water, often with an additive like trifluoroacetic acid (TFA) or formic acid.
-
Gradient: A typical gradient might run from 60% to 100% organic solvent over 20-30 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detector Settings: Optimize CAD or ELSD settings according to the manufacturer's instructions.
-
-
Sample Preparation: Dissolve the DSPE-PEG-NH2 in the initial mobile phase composition or a compatible solvent.
-
Data Analysis:
-
Integrate the peak areas of the main component and all impurities.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight distribution (polydispersity) and identify impurities.
Methodology for MALDI-TOF MS:
-
Sample Preparation:
-
Prepare a stock solution of the DSPE-PEG-NH2 in a suitable solvent (e.g., chloroform or methanol).
-
Prepare a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid (HCCA) or sinapinic acid (SA)) in a suitable solvent.
-
Mix the sample solution and the matrix solution. A cationizing agent (e.g., sodium trifluoroacetate) may be added to improve ionization.
-
Spot the mixture onto the MALDI target plate and allow it to dry.
-
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis:
-
Determine the peak of the most abundant species and the overall distribution of molecular weights.
-
Calculate the polydispersity index (PDI) if desired.
-
Analyze the masses of minor peaks to identify potential impurities.
-
Workflow for Quality Assessment of DSPE-PEG-NH2
The following diagram illustrates a logical workflow for the comprehensive quality assessment of a commercial batch of DSPE-PEG-NH2.
Alternatives to DSPE-PEG-NH2
While DSPE-PEG-NH2 is a widely used and effective tool for nanoparticle surface modification, several alternatives exist, each with its own advantages and disadvantages.
| Alternative | Description | Advantages | Disadvantages |
| DSPE-PEG-Maleimide | Features a maleimide group at the PEG terminus. | Highly specific reaction with thiol groups (e.g., on cysteine residues of proteins). | Maleimide groups can undergo hydrolysis, reducing reactivity over time. |
| DSPE-PEG-NHS ester | Features an N-hydroxysuccinimide ester at the PEG terminus. | Reacts efficiently with primary amines under mild conditions. | NHS esters are susceptible to hydrolysis, especially in aqueous solutions. |
| DSPE-PEG-COOH | Features a carboxylic acid group at the PEG terminus. | Can be activated (e.g., with EDC/NHS) to react with amines. More stable than NHS esters. | Requires an additional activation step for conjugation. |
| Alternative Lipid Anchors (e.g., DMPE, DOPE) | Uses different phospholipid anchors with varying fatty acid chain lengths and saturation. | Can modulate the stability and release properties of the nanoparticle. | May have different in vivo clearance rates and biodistribution. |
| Non-PEG Polymers (e.g., Polysarcosine, Poly(2-oxazoline)) | Utilizes alternative "stealth" polymers. | May offer advantages in terms of reduced immunogenicity (anti-PEG antibodies) and biodegradability. | Less established in clinical applications compared to PEG. |
Conclusion
The quality of DSPE-PEG-NH2 is a critical determinant of the success of nanoparticle-based drug delivery systems. A thorough analytical characterization using a combination of NMR, HPLC, and mass spectrometry is essential to ensure the identity, purity, and quality of commercial products. By implementing the workflows and protocols outlined in this guide, researchers can make informed decisions about the suitability of their reagents, leading to more reproducible and reliable experimental outcomes. Furthermore, consideration of alternative lipids and conjugation chemistries can provide additional flexibility in the design of advanced drug delivery platforms.
References
A Comparative Guide to In Vitro Cell Uptake of DSPE-PEG-NH2 Targeted Liposomes
For Researchers, Scientists, and Drug Development Professionals
The efficacy of targeted drug delivery systems hinges on their ability to be selectively taken up by target cells. Liposomes functionalized with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-NH2) serve as a versatile platform for attaching various targeting ligands. The terminal amine group on the PEG chain allows for the covalent conjugation of molecules such as antibodies, peptides, and small molecules, thereby directing the liposomes to specific cellular receptors.[1][2][3] This guide provides a comparative overview of the in vitro cellular uptake of DSPE-PEG-NH2 targeted liposomes, supported by experimental data and detailed protocols.
Comparative Analysis of Cellular Uptake Efficiency
| Targeting Ligand | Liposome Composition (Typical) | Cell Line | Fold Increase in Uptake (vs. Non-Targeted) | Quantitative Uptake Metric (e.g., Mean Fluorescence Intensity) | Reference |
| Anti-HER2 Antibody Fragment | Doxorubicin-loaded, anti-HER2 immunoliposomes | HER2-overexpressing cancer cells | Up to 700-fold | Not explicitly stated in fold change, but significant increase observed. | [4] |
| Folate | HSPC:Chol:DSPE-PEG2k:DSPE-PEG2k-Folate | KB (folate receptor-positive) | ~45-fold | 45-fold higher uptake than non-targeted liposomes. | [5] |
| cRGD Peptide | Apatinib-loaded, cRGD-Lipo-PEG | HCT116 (integrin αvβ3-positive) | Not explicitly stated in fold change, but significantly enhanced. | Higher fluorescence intensity compared to non-targeted liposomes. | |
| APTEDB Peptide | POPC:Chol:POPG with APTEDB-PEG-DSPE | U87MG (EDB-positive) | Not explicitly stated in fold change, but highest uptake with specific PEG pairing. | Qualitative and quantitative analysis showed superior uptake with APTEDB-PEG2000/PEG1000 pairing. | |
| LyP-1 Peptide | PLGA core with DSPE/DSPG shell and LyP-1-PEG-DSPE | Mouse osteosarcoma | ~3-fold (in vivo tumor accumulation) | Significantly higher uptake in mouse osteosarcoma cells compared to non-cancerous fibroblasts. |
Table 1: Comparison of Cellular Uptake of Liposomes with Different Targeting Ligands. Data is synthesized from multiple sources and direct comparison should be made with caution due to varying experimental conditions.
| Liposome Formulation | Cell Line | Incubation Time | Key Findings on Cellular Uptake | Reference |
| Folate-PEG3350-DSPE Liposomes | M109-HiFR (murine lung carcinoma) | 24 hours | Over 68% of cell-associated liposomes were internalized. | |
| APTEDB-PEG2000/PEG1000 Liposomes | U87MG (glioblastoma) | 1 hour | Showed the highest cellular uptake among various PEG pairing formulations. | |
| RGD-PEGylated Liposomes (1 mol%) | ARPE-19 (retinal pigment epithelial cells) | Not specified | Approximately 4-fold increase in siRNA delivery compared to PEGylated liposomes. | |
| Folate and Pep-1 Dual-Targeted Liposomes | HeLa (cervical cancer) | Not specified | Over twofold enhanced translocation compared to single Pep-1 targeted liposomes. |
Table 2: Summary of Key Findings from Comparative In Vitro Uptake Studies.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are generalized protocols for common in vitro cell uptake assays.
Protocol 1: Quantitative Cellular Uptake Assay using Flow Cytometry
This protocol allows for the quantification of the percentage of cells that have taken up fluorescently labeled liposomes and the mean fluorescence intensity, which corresponds to the amount of uptake per cell.
Materials:
-
Targeted and non-targeted liposomes labeled with a fluorescent dye (e.g., Rhodamine-PE, NBD-PE).
-
Target cancer cell line and appropriate culture medium.
-
Phosphate Buffered Saline (PBS).
-
Trypsin-EDTA solution.
-
Flow cytometer.
-
96-well plates or other suitable culture vessels.
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and incubate overnight to allow for attachment.
-
Liposome Incubation: Prepare serial dilutions of the fluorescently labeled targeted and non-targeted liposomes in serum-free cell culture medium.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the liposome solutions to the cells and incubate for a predetermined time (e.g., 1-4 hours) at 37°C. Include a control group of cells without liposomes.
-
Cell Harvesting: After incubation, remove the liposome-containing medium and wash the cells three times with cold PBS to remove non-internalized liposomes.
-
Detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to microcentrifuge tubes.
-
Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes and resuspend the cell pellet in cold PBS or a suitable flow cytometry buffer.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Excite the fluorescent dye at its appropriate wavelength and measure the emission.
-
Data Analysis: Gate the cell population based on forward and side scatter to exclude debris. Determine the percentage of fluorescently positive cells and the mean fluorescence intensity for each sample.
Protocol 2: Qualitative and Semi-Quantitative Cellular Uptake Assay using Confocal Microscopy
Confocal microscopy provides visual evidence of liposome internalization and their subcellular localization.
Materials:
-
Targeted and non-targeted liposomes labeled with a fluorescent dye.
-
Target cancer cell line and appropriate culture medium.
-
Glass-bottom dishes or chamber slides.
-
PBS.
-
Paraformaldehyde (PFA) solution for cell fixation.
-
DAPI or Hoechst stain for nuclear counterstaining.
-
Mounting medium.
-
Confocal laser scanning microscope.
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
Liposome Incubation: Treat the cells with fluorescently labeled targeted and non-targeted liposomes in serum-free medium for a specific duration (e.g., 1-4 hours) at 37°C.
-
Washing and Fixation: After incubation, wash the cells three times with PBS to remove unbound liposomes.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Staining: Incubate the cells with a nuclear stain like DAPI or Hoechst for 5-10 minutes.
-
Wash the cells with PBS.
-
Mounting and Imaging: Add a drop of mounting medium to the cells and cover with a coverslip.
-
Visualize the cells using a confocal microscope. Acquire Z-stack images to confirm the intracellular localization of the liposomes.
-
Image Analysis: The fluorescence intensity can be semi-quantitatively analyzed using software like ImageJ to compare the uptake between different liposome formulations.
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental processes and relationships.
Caption: Workflow for quantitative cell uptake assay using flow cytometry.
Caption: Workflow for qualitative cell uptake assay using confocal microscopy.
Caption: Simplified pathway of receptor-mediated endocytosis of targeted liposomes.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. DSPE-PEG-NH2 [nanosoftpolymers.com]
- 3. Can DSPE - PEG2000 - NH2 be used for targeted drug delivery? - Blog [shochem.com]
- 4. Folic acid-tethered Pep-1 peptide-conjugated liposomal nanocarrier for enhanced intracellular drug delivery to cancer cells: conformational characterization and in vitro cellular uptake evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of a tumor-seeking LyP-1 peptide integrated lipid–polymer composite nanoparticle - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00203H [pubs.rsc.org]
A Researcher's Guide to Quantitative Analysis of DSPE-PEG-NH2 on Nanoparticle Surfaces
For researchers, scientists, and drug development professionals, the precise quantification of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-NH2) on the surface of nanoparticles is critical for ensuring the quality, stability, and efficacy of drug delivery systems. The density of PEGylated lipids influences the nanoparticle's circulation half-life, cellular uptake, and overall biocompatibility. This guide provides a comparative overview of common analytical techniques used for this purpose, complete with experimental data and detailed protocols.
Comparison of Quantitative Methods
Several analytical techniques can be employed for the quantification of DSPE-PEG-NH2 on nanoparticle surfaces. The choice of method often depends on the required sensitivity, sample complexity, and available instrumentation. The most prevalent methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and fluorescence-based assays.
| Method | Principle | Advantages | Disadvantages | Typical Limit of Quantification (LOQ) |
| HPLC-ELSD/CAD | Separation of lipid components by reverse-phase chromatography followed by detection based on light scattering from nebulized and evaporated analyte particles. | - Universal detection for non-volatile analytes. - Good for simultaneous quantification of multiple lipid components.[1][2] - Well-established and validated methods are available.[2] | - Requires nanoparticle disruption. - Lower sensitivity compared to fluorescence or mass spectrometry. - Non-linear response may require careful calibration. | 0.04 - 0.10 µg[2] |
| ¹H NMR Spectroscopy | Quantification based on the integration of characteristic proton signals of the PEG chain relative to a known internal standard or another nanoparticle component. | - Non-destructive. - Provides structural information in addition to quantification.[3] - Can analyze surface-bound molecules directly on intact nanoparticles using techniques like HR-MAS NMR. | - Lower sensitivity compared to other methods. - Requires specialized equipment and expertise. - Signal broadening from nanoparticle attachment can complicate quantification. | ~1-5 mol% on the nanoparticle surface |
| Fluorescence Spectroscopy | Covalent labeling of the terminal amine group of DSPE-PEG-NH2 with a fluorescent dye, followed by measurement of fluorescence intensity. | - High sensitivity and selectivity. - Can be adapted for high-throughput screening. | - Requires a chemical labeling step which may not be 100% efficient and could alter nanoparticle properties. - Potential for fluorescence quenching. - Requires careful removal of unreacted dye. | Nanomolar to picomolar range |
Experimental Protocols
HPLC with Evaporative Light Scattering Detector (ELSD)
This protocol is adapted from established methods for lipid quantification in liposomal formulations.
Objective: To quantify the amount of DSPE-PEG-NH2 in a nanoparticle formulation.
Materials:
-
Nanoparticle sample
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Water with 0.1% Trifluoroacetic Acid (TFA) (v/v) (Mobile Phase A)
-
Methanol with 0.1% TFA (v/v) (Mobile Phase B)
-
DSPE-PEG-NH2 standard
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Sample Preparation:
-
Disrupt the nanoparticles to release the lipids. This can be achieved by adding an excess of methanol or a chloroform/methanol mixture to the nanoparticle suspension.
-
Vortex vigorously and centrifuge to pellet any insoluble material.
-
Collect the supernatant containing the dissolved lipids.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Methanol with 0.1% TFA.
-
Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the lipids.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
ELSD Settings: Nebulizer temperature and gas flow should be optimized for the specific instrument and mobile phase composition.
-
-
Quantification:
-
Prepare a calibration curve using known concentrations of the DSPE-PEG-NH2 standard.
-
Integrate the peak area corresponding to DSPE-PEG-NH2 in the chromatograms of the samples.
-
Calculate the concentration of DSPE-PEG-NH2 in the sample by interpolating from the calibration curve.
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
This protocol provides a general workflow for quantifying DSPE-PEG-NH2 on intact nanoparticles.
Objective: To determine the molar ratio of DSPE-PEG-NH2 on the nanoparticle surface.
Materials:
-
Nanoparticle sample in a suitable deuterated solvent (e.g., D₂O).
-
Internal standard with a known concentration and a distinct NMR signal (e.g., trimethylsilyl propionate - TMSP).
-
NMR spectrometer.
Procedure:
-
Sample Preparation:
-
Lyophilize the nanoparticle sample to remove water.
-
Resuspend a known mass of the dried nanoparticles in a known volume of deuterated solvent (e.g., D₂O).
-
Add a known amount of the internal standard.
-
-
NMR Analysis:
-
Acquire the ¹H NMR spectrum of the sample.
-
The characteristic signal for the ethylene glycol repeat units of PEG appears around 3.6 ppm.
-
-
Quantification:
-
Integrate the area of the PEG signal (at ~3.6 ppm).
-
Integrate the area of a known signal from the internal standard.
-
The molar quantity of DSPE-PEG-NH2 can be calculated using the following formula:
Note: The number of protons for the PEG signal needs to be calculated based on the molecular weight of the PEG chain.
-
Fluorescence-Based Quantification
This protocol involves the labeling of the amine group on DSPE-PEG-NH2 with a fluorescent dye.
Objective: To quantify DSPE-PEG-NH2 on nanoparticles via fluorescent labeling.
Materials:
-
Nanoparticle sample with surface-exposed DSPE-PEG-NH2.
-
Amine-reactive fluorescent dye (e.g., NHS-ester of fluorescein or rhodamine).
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4-8.0).
-
Size exclusion chromatography column or dialysis membrane to remove unreacted dye.
-
Fluorometer.
-
Fluorescently labeled DSPE-PEG-NH2 standard.
Procedure:
-
Fluorescent Labeling:
-
Incubate the nanoparticles with an excess of the amine-reactive fluorescent dye in the reaction buffer for a specified time at room temperature, protected from light.
-
-
Purification:
-
Remove the unreacted, free dye from the labeled nanoparticles using size exclusion chromatography or dialysis. This step is crucial to avoid overestimation.
-
-
Quantification:
-
Measure the fluorescence intensity of the purified, labeled nanoparticles using a fluorometer at the appropriate excitation and emission wavelengths for the chosen dye.
-
Prepare a standard curve using known concentrations of the fluorescently labeled DSPE-PEG-NH2 standard.
-
Determine the concentration of DSPE-PEG-NH2 on the nanoparticles by comparing their fluorescence intensity to the standard curve.
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each quantitative method.
Caption: Workflow for HPLC-based quantification of DSPE-PEG-NH2.
References
- 1. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. azonano.com [azonano.com]
Safety Operating Guide
Navigating the Disposal of DSPE-PEG46-NH2: A Step-by-Step Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle DSPE-PEG46-NH2 with appropriate personal protective equipment (PPE). Based on information for similar compounds, this should include:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective gloves.[1]
-
Skin and Body Protection: An impervious lab coat.[1]
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powder form to avoid dust and aerosol formation.[1]
Ensure that an accessible safety shower and eye wash station are available in the immediate work area.[1]
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table outlines the typical occupational exposure limits and physical properties that would be found in a comprehensive SDS. The information provided is based on data for related DSPE-PEG compounds and should be used as a general guideline.
| Parameter | Value | Source |
| Occupational Exposure Limits | No specific limit values have been established. | Handle in accordance with good industrial hygiene and safety practice. |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) for DSPE-NH2. | Not classified as hazardous for DSPE-PEG(2000)-amine. |
| Aquatic Toxicity | Category 1 (Very toxic to aquatic life with long-lasting effects) for DSPE-NH2. | No special environmental precautions required for DSPE-PEG(2000)-amine. |
| Flash Point | 182-287°C for DSPE-PEG-NH2-3400. | Not applicable for DSPE-PEG(2000)-amine. |
| Decomposition Temperature | >200 °C for DSPE-PEG-NH2-3400. | Not determined for DSPE-PEG(2000)-amine. |
Given the potential for acute oral toxicity and high aquatic toxicity as indicated for the closely related DSPE-NH2, a conservative approach to disposal is warranted.
Step-by-Step Disposal Protocol
This protocol provides a clear, procedural guide for the disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
1. Waste Identification and Segregation:
- Treat all this compound waste as hazardous chemical waste.
- Segregate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste (e.g., solutions containing this compound).
2. Solid Waste Disposal:
- Carefully collect all solid waste contaminated with this compound.
- Place the collected solid waste into a designated, properly labeled hazardous waste container. The label should clearly state "Hazardous Chemical Waste" and list the chemical name.
- Store the container in a designated, well-ventilated waste accumulation area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.
3. Liquid Waste Disposal:
- Do not dispose of liquid waste containing this compound down the drain. This is to avoid release into the environment, as related compounds are very toxic to aquatic life.
- Collect all liquid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be appropriate for the solvent used (e.g., glass for organic solvents).
- The label should include "Hazardous Chemical Waste," the chemical name (this compound), and the solvent system.
- Store the liquid waste container in a secondary containment bin in a designated waste accumulation area.
4. Decontamination of Glassware and Equipment:
- Rinse all contaminated glassware and equipment with a suitable solvent (e.g., ethanol or isopropanol) to remove any residual this compound.
- Collect the rinsate as hazardous liquid waste and add it to the designated liquid waste container.
- After the initial rinse, glassware can be washed according to standard laboratory procedures.
5. Final Disposal:
- All waste must be disposed of through an approved and licensed hazardous waste disposal company.
- Follow your institution's specific procedures for arranging a hazardous waste pickup. Ensure all containers are properly sealed and labeled before collection.
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
Personal protective equipment for handling Dspe-peg46-NH2
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with DSPE-PEG46-NH2. Adherence to these protocols is essential for ensuring a safe laboratory environment and maintaining experimental integrity.
Hazard Identification and Safety Precautions
This compound is a PEGylated lipid that may pose health risks if not handled properly. While a specific Safety Data Sheet (SDS) for the PEG46 variant was not located, data from similar DSPE-amine compounds indicate potential hazards. One SDS for DSPE-NH2 classifies the substance as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Another for DSPE-PEG-NH2-3400 suggests it may cause skin and eye irritation. Therefore, it is crucial to handle this compound with care.
Precautionary Statements:
-
Wash skin thoroughly after handling[1].
-
Do not eat, drink, or smoke when using this product[1].
-
Avoid release to the environment[1].
-
IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
Rinse mouth.
-
Collect spillage.
-
Dispose of contents/container to an approved waste disposal plant.
Personal Protective Equipment (PPE)
The appropriate PPE is critical for minimizing exposure. The following table outlines the recommended PPE for various tasks involving this compound.
| Task | Eye Protection | Hand Protection | Protective Clothing | Respiratory Protection |
| Weighing Powder | Safety glasses with side shields or goggles. | Double nitrile gloves. | Lab coat (fully buttoned), long pants, and closed-toe shoes. | N95 respirator or higher, especially if not handled in a containment hood. |
| Dissolving/Diluting | Chemical splash goggles or a face shield. | Double nitrile or chemical-resistant gloves. | Lab coat or chemical-resistant apron over a lab coat. | If not in a fume hood, a respirator with an organic vapor cartridge is recommended. |
| General Handling | Safety goggles with side-shields. | Protective gloves. | Impervious clothing. | Suitable respirator when ventilation is inadequate. |
Operational and Disposal Plans
Handling and Storage:
-
Work in a well-ventilated area to prevent the accumulation of dust. An area with appropriate exhaust ventilation is recommended.
-
Avoid direct contact with eyes and skin, and prevent inhalation.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from direct sunlight. Recommended storage is at -20°C for the powder form.
-
This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.
Accidental Release Measures: In the event of a spill, wear appropriate PPE. Collect the spilled material using suitable tools and place it into a sealed plastic bag or container for disposal.
Disposal Plan: Lipid waste should be handled with care to prevent environmental contamination.
-
Segregate: Separate lipid waste from other laboratory waste streams.
-
Contain: Store lipid waste in leak-proof, clearly labeled containers.
-
Dispose: Dispose of the waste at a facility permitted to handle hazardous chemical waste. Do not flush down the sewer.
Experimental Protocols
Dissolving this compound: DSPE-PEG compounds can be dissolved in water, though the process may require specific conditions.
-
Weigh the desired amount of this compound powder in a suitable container, using the appropriate PPE as outlined in the table above.
-
Add the desired solvent (e.g., deionized water). For some DSPE-PEG compounds, heating to 60°C for several hours may be necessary to achieve full dissolution.
-
Vortexing or sonication can aid in the dissolution process.
Formation of a Thin Lipid Film: This is a common procedure in the preparation of liposomes.
-
Dissolve the this compound and other lipids in an organic solvent (e.g., chloroform) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Place the flask under a high vacuum for at least two hours to remove any residual solvent.
-
The lipid film can then be hydrated with an aqueous buffer to form vesicles.
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
